2'-C-Methyl 5'-Cytidylic Acid
Beschreibung
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFPROVXANKXPJ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308111 | |
| Record name | 2′-C-Methyl-5′-cytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386213-38-3 | |
| Record name | 2′-C-Methyl-5′-cytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386213-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-C-Methyl-5′-cytidylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of 2'-C-Methyl 5'-Cytidylic Acid in Viral Replication
Executive Summary
2'-C-Methyl 5'-Cytidylic Acid (also referred to as 2'-C-methylcytidine-5'-monophosphate or 2'-CMC-MP) represents the critical "gateway" metabolite in the pharmacological activation of 2'-C-methylcytidine-based antiviral nucleosides. While often administered as a prodrug (e.g., Valopicitabine) or parent nucleoside (2'-CMC/NM-107) to ensure cell permeability, the molecule must be intracellularly phosphorylated to this monophosphate form before cascading to the active triphosphate (2'-CMC-TP).
This guide dissects the mechanism of action (MoA) of this class of inhibitors, specifically targeting the RNA-dependent RNA polymerase (RdRp) of Flaviviridae (e.g., HCV, Dengue). Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methyl nucleotides function as non-obligate chain terminators via steric hindrance, a distinct mechanism that imposes a high barrier to viral resistance.
Molecular Architecture & Pharmacophore
The structural efficacy of this compound relies on a specific modification to the ribose sugar ring.
-
The Modification: A methyl group (
) substituted at the 2'-carbon position in the beta configuration (2'- -C-methyl). -
The Consequence:
-
Sugar Pucker: The 2'-methyl group forces the ribose ring into a C2'-endo/C3'-exo conformation (South conformation), which mimics the natural substrate preference of viral RdRps but creates steric conflicts post-incorporation.
-
Metabolic Stability: The modification renders the glycosidic bond more resistant to cleavage by nucleoside phosphorylases, increasing intracellular half-life compared to natural cytidine.
-
Data Table 1: Physicochemical Properties & Binding Metrics
| Property | Value/Description | Relevance |
| Chemical Entity | This compound | The "committed" metabolite; cannot exit cell easily due to charge. |
| Active Effector | 2'-C-Methyl-CTP | The triphosphate form that binds RdRp. |
| Target Enzyme | NS5B (HCV), NS5 (Dengue) | Viral RNA-dependent RNA Polymerase.[2][3][4][5][6][7] |
| Inhibition Type | Non-obligate Chain Termination | Terminates synthesis despite presence of 3'-OH.[4] |
| Key Resistance | S282T (HCV NS5B) | Mutation in the B-loop of the polymerase active site. |
Intracellular Metabolism: The Activation Cascade
The "Acid" form (Monophosphate) is the pivot point of efficacy. Nucleosides (uncharged) can cross cell membranes; nucleotides (charged) cannot. Therefore, the drug enters as a nucleoside and is "trapped" once phosphorylated to the acid form.
The Rate-Limiting Step
The conversion of the nucleoside (2'-CMC) to this compound is catalyzed by Deoxycytidine Kinase (dCK) . This is often the rate-limiting step. High expression of dCK correlates with drug efficacy.
DOT Visualization: Metabolic Activation Pathway
The following diagram illustrates the conversion of the prodrug/nucleoside into the active triphosphate, highlighting the central role of the Cytidylic Acid form.
Figure 1: The metabolic activation pathway. The Monophosphate (MP) form acts as the intracellular "trap," preventing efflux and committing the molecule to the anabolic cascade.
Mechanism of Action: Non-Obligate Chain Termination
Once metabolized to the triphosphate (TP), the molecule competes with natural CTP for the viral polymerase active site.
Binding and Incorporation
The viral RdRp recognizes the 2'-CMC-TP as a valid substrate because the base pairing (Cytosine-Guanine) and the triphosphate moiety are intact. It is incorporated into the nascent RNA strand at the i position.
The Steric Clash (The "Stop" Signal)
Unlike 3'-deoxy chain terminators (which stop synthesis because there is no OH group to attack the next phosphate), 2'-CMC-TP has a 3'-OH. However, synthesis stops.[8]
-
Mechanism: The 2'-methyl group protrudes into a tightly conserved hydrophobic pocket in the RdRp active site (specifically interacting with the "B-loop" or "priming loop").
-
Consequence: This steric clash prevents the enzyme from undergoing the conformational closure required to translocate or accept the next incoming nucleotide (
). -
Result: The polymerase stalls.[9] The nascent RNA chain is terminated not chemically, but spatially.
Experimental Validation Protocols
To confirm the presence of the acid form (metabolism) and its efficacy (mechanism), the following self-validating protocols are recommended.
Protocol A: Intracellular Metabolite Quantification (LC-MS/MS)
Objective: Verify the formation of this compound (MP) and its conversion to TP in target cells (e.g., Huh-7).
-
Cell Treatment: Incubate Huh-7 cells (1 x
cells/well) with 10 M of parent nucleoside for 24 hours. -
Quenching: Wash cells 3x with ice-cold PBS. Add 70% ice-cold methanol to quench metabolism and extract nucleotides.
-
Extraction: Vortex vigorously; incubate at -20°C for 20 mins. Centrifuge at 14,000 x g for 10 mins. Collect supernatant.
-
LC-MS/MS Setup:
-
Column: Anionic exchange or porous graphitic carbon column (Hypercarb).
-
Mobile Phase: Ammonium bicarbonate (pH 9.0) gradient.[2]
-
Transitions: Monitor MRM transitions for 2'-CMC-MP (Parent ion
Fragment ion ).
-
-
Validation: Use stable isotope-labeled internal standards (
-CTP) to normalize extraction efficiency.
Protocol B: In Vitro Primer-Extension Assay (Chain Termination)
Objective: Prove the "Non-Obligate" termination mechanism.
-
Reagents: Recombinant HCV NS5B (
21), RNA template (heteropolymeric), P-labeled RNA primer (20-mer). -
Reaction Mix:
-
Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl
, 1 mM DTT. -
Nucleotides: 500
M ATP, GTP, UTP. -
Variable: Titrate 2'-CMC-TP (0, 1, 10, 100
M) vs. Natural CTP.
-
-
Incubation: 30°C for 60 minutes.
-
Analysis: Denaturing Urea-PAGE (15% acrylamide).
-
Readout:
-
Control: Full-length RNA product.
-
Experimental: Distinct bands truncated at C-incorporation sites.
-
Proof of Mechanism: If the band migrates to position
(where C is incorporated) and does not extend to , chain termination is confirmed.
-
Resistance and Toxicity
The S282T Mutation
The primary mechanism of resistance is the S282T mutation in the HCV NS5B polymerase.
-
Structural Basis: Serine 282 is located in the B-loop of the active site. It helps guide the incoming nucleotide.
-
Mutation Effect: Changing Serine (polar) to Threonine (larger, methyl group) introduces its own steric bulk into the active site. This creates a "collision" with the 2'-methyl group of the drug, preventing the drug from binding before it can be incorporated.
-
Fitness Cost: Viruses carrying S282T often replicate slower than wild-type, indicating a high genetic barrier to resistance.
Mitochondrial Toxicity (Pol )
A critical safety screen for 2'-C-methyl nucleotides is their affinity for human mitochondrial DNA polymerase (Pol
-
Risk: If Pol
incorporates 2'-CMC-TP, it leads to mitochondrial dysfunction (lactic acidosis). -
Selectivity: this compound derivatives generally show high selectivity for viral RdRp over human Pol
, , and , but this must be empirically verified for every new analogue.
References
-
Pierra, C. et al. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Journal of Medicinal Chemistry. Link
-
Carroll, S. S. et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry. Link
-
Olsen, D. B. et al. (2004). A 7-Deaza-Adenosine Analog is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy.[3] Link
-
Migliaccio, G. et al. (2003). Characterization of Resistance to Non-obligate Chain-terminating Ribonucleoside Analogs that Inhibit Hepatitis C Virus Replication in Vitro. Journal of Biological Chemistry. Link
-
Murakami, E. et al. (2007).
-D-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy.[3] Link
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- 1. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. journals.asm.org [journals.asm.org]
- 7. grokipedia.com [grokipedia.com]
- 8. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Role of 2'-C-Methyl 5'-Cytidylic Acid as an RNA-Dependent RNA Polymerase Inhibitor: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 2'-C-Methyl 5'-Cytidylic Acid and its active form, 2'-C-methylcytidine triphosphate, as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document delves into the intricate molecular mechanisms of action, detailing its function as a non-obligate chain terminator. We will explore its broad-spectrum antiviral activity against a range of clinically significant RNA viruses, supported by extensive quantitative data. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis, in vitro enzymatic assays, and cell-based antiviral characterization of this important class of nucleoside analogs. The structural basis of its inhibitory action and the mechanisms of viral resistance are also discussed, providing critical insights for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Introduction: The Imperative for Novel Antiviral Agents
RNA viruses represent a significant and persistent threat to global public health, responsible for a wide array of diseases including hepatitis C, dengue fever, yellow fever, and norovirus infections.[1] The high mutation rates of these viruses, often attributed to the lack of proofreading activity in their RNA-dependent RNA polymerase (RdRp), present a formidable challenge to the development of durable antiviral therapies and vaccines.[2] The viral RdRp, an enzyme essential for the replication and transcription of the viral RNA genome, is a prime target for antiviral drug development due to its central role in the viral life cycle and the absence of a homologous enzyme in host cells.[1][3]
Nucleoside analogs that mimic natural substrates have emerged as a cornerstone of antiviral therapy.[1] These compounds, upon intracellular phosphorylation to their active triphosphate form, can be incorporated by the viral RdRp into the nascent RNA chain, leading to the disruption of viral replication.[1] Among these, 2'-C-methylated nucleosides have garnered significant attention as a promising class of antiviral agents.[4] This guide focuses specifically on this compound, elucidating its journey from a chemical entity to a potent inhibitor of viral replication.
The Molecular Architecture and Intracellular Activation Pathway
This compound is a ribonucleoside monophosphate. Its structure consists of a cytosine base linked to a ribose sugar that is modified with a methyl group at the 2'-carbon position, and a phosphate group at the 5' position.
For its antiviral activity, the nucleoside form, 2'-C-methylcytidine, must be anabolized within the host cell to its active triphosphate form. This metabolic activation is a critical determinant of its potency.
Figure 1: Intracellular phosphorylation cascade of 2'-C-methylcytidine.
Mechanism of Action: A Non-Obligate Chain Terminator
The antiviral efficacy of 2'-C-methylcytidine triphosphate stems from its ability to act as a non-obligate chain terminator of viral RNA synthesis.[4] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides possess this group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide. However, after its incorporation into the growing RNA chain by the viral RdRp, the presence of the 2'-C-methyl group introduces a steric hindrance that ultimately halts further elongation.[3]
Recent studies using solution-state NMR spectroscopy have provided a more nuanced understanding of this process.[4] Contrary to earlier hypotheses that suggested the 2'-C-methyl group sterically clashes with the incoming nucleoside triphosphate (NTP), it is now understood that the incorporated 2'-C-methylated nucleotide prevents the RdRp from undergoing a critical conformational change.[3][4] Specifically, it blocks the closure of the enzyme's active site, a prerequisite for catalysis of the next phosphodiester bond formation.[3][4] This mechanism effectively stalls the polymerase, leading to premature termination of viral RNA synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl NMR spectroscopy: Measurement of dynamics in viral RNA-directed RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and molecular weight of 2'-C-Methyl 5'-Cytidylic Acid
An In-Depth Technical Guide to 2'-C-Methyl 5'-Cytidylic Acid: Structure, Synthesis, and Therapeutic Potential
Executive Summary
This guide provides a comprehensive technical overview of this compound, a pivotal nucleotide analogue in the field of antiviral drug development. As the monophosphate form of the potent nucleoside inhibitor 2'-C-Methylcytidine, this molecule serves as a critical intermediate in the metabolic pathway leading to the active triphosphate species responsible for inhibiting viral replication. We will explore its unique chemical structure, detailing the significance of the 2'-C-methyl modification which is fundamental to its mechanism of action. This document furnishes researchers, scientists, and drug development professionals with detailed physicochemical properties, a validated synthesis protocol for its preparation from the parent nucleoside, and an in-depth discussion of its biochemical role and applications. The insights provided herein are grounded in authoritative scientific literature to support further research and development efforts targeting viral diseases.
Molecular Identity and Physicochemical Properties
This compound is a synthetic pyrimidine ribonucleotide analogue. It is structurally distinguished from the endogenous 5'-Cytidylic acid (CMP) by the presence of a methyl group at the 2' position of the ribose sugar moiety. This seemingly minor modification imparts profound biological consequences.
Chemical Structure
The foundational structure consists of a cytosine base linked via a β-N1-glycosidic bond to a ribose sugar. The ribose is characterized by a methyl group at the C2' position and a monophosphate group esterified to the C5' hydroxyl function.
Caption: Chemical structure of this compound.
Physicochemical Data
The key quantitative properties of this compound are summarized below. These values are derived from the properties of its parent nucleoside, 2'-C-Methylcytidine, and the addition of a monophosphate group.
| Property | Value | Source |
| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one 5'-(dihydrogen phosphate) | Derived from[1] |
| Synonyms | 2'-C-Methyl-CMP; 2'-C-Me-CMP | Common nomenclature |
| Molecular Formula | C₁₀H₁₆N₃O₈P | Derived from[1] |
| Molecular Weight | 337.22 g/mol | Calculated |
| Parent Nucleoside | 2'-C-Methylcytidine | [1] |
| Parent Nucleoside MW | 257.24 g/mol | [1] |
| CAS Number (Parent) | 20724-73-6 | [2] |
Mechanism of Action and Rationale for Development
The therapeutic rationale for developing 2'-C-methylated nucleosides stems from their function as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.
The Role of the 2'-C-Methyl Group
Unlike natural ribonucleosides, which possess a hydroxyl group at the 2' position, this compound features a methyl group. Once this molecule is anabolized within a cell to its active triphosphate form (2'-C-Me-CTP), it is recognized by the viral RdRp and incorporated into the nascent viral RNA strand. The presence of the bulky 2'-C-methyl group creates a steric clash with the incoming natural nucleotide, physically preventing the formation of the next phosphodiester bond. This event effectively terminates the elongation of the viral RNA chain, thereby halting viral replication.[1][3]
The Metabolic Activation Pathway
This compound is an intermediate in the intracellular conversion of the inactive prodrug, 2'-C-Methylcytidine, into the active antiviral agent, 2'-C-Methylcytidine triphosphate. This phosphorylation cascade is catalyzed by host cell kinases.
Caption: Intracellular phosphorylation cascade of 2'-C-Methylcytidine.
This pathway underscores the importance of this compound not only as a synthetic target but also as a key metabolite in the mechanism of action. Its efficient formation is a prerequisite for the generation of the active triphosphate species.
Synthesis and Characterization
The synthesis of this compound is typically achieved via the chemical phosphorylation of its nucleoside precursor, 2'-C-Methylcytidine.
Experimental Protocol: 5'-Phosphorylation
This protocol describes a common method for the selective phosphorylation of the 5'-hydroxyl group of a nucleoside analogue using phosphorus oxychloride.
Objective: To synthesize this compound from 2'-C-Methylcytidine.
Materials:
-
2'-C-Methylcytidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Triethyl phosphate (TEP), anhydrous
-
Triethylamine (TEA)
-
Deionized water, sterile
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2'-C-Methylcytidine (1 equivalent) in anhydrous triethyl phosphate. Cool the solution to 0°C in an ice bath.
-
Phosphorylation: Add freshly distilled phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), slowly add a saturated solution of sodium bicarbonate to quench the reaction until the pH is neutral (~7.0). This step must be performed cautiously as it is exothermic and produces gas.
-
Extraction: Extract the aqueous solution with dichloromethane to remove organic-soluble impurities. The product will remain in the aqueous layer.
-
Purification: The crude product in the aqueous phase can be purified using anion-exchange column chromatography. Elute with a gradient of triethylammonium bicarbonate (TEAB) buffer.
-
Lyophilization: Combine the product-containing fractions and lyophilize to obtain this compound as a white solid.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical because phosphorus oxychloride reacts violently with water.
-
Low Temperature: Maintaining the reaction at 0°C controls the reactivity of POCl₃, preventing non-selective phosphorylation and degradation of the starting material.
-
Monitoring: Continuous monitoring by TLC/HPLC ensures the reaction is stopped at optimal conversion, minimizing the formation of byproducts.
-
Purification: Anion-exchange chromatography is effective for separating the negatively charged monophosphate product from unreacted nucleoside and other impurities.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 336.07 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To verify the chemical structure, including the presence and position of the methyl and phosphate groups. ³¹P NMR is particularly crucial to confirm the formation of the phosphate ester.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Research and Drug Development
This compound is a valuable tool for researchers and a key building block in pharmaceutical development.
-
Antiviral Drug Discovery: Its primary role is as a precursor and key intermediate in the development of antiviral therapies.[1][3] The parent nucleoside, 2'-C-Methylcytidine, has demonstrated broad-spectrum activity against a range of RNA viruses, including Hepatitis C virus (HCV), Dengue virus, West Nile virus, and Norovirus.[2][3] The synthesis and study of its monophosphate form are essential for understanding the metabolic activation and for developing potential prodrug strategies (e.g., ProTides) that deliver the monophosphate directly into the cell, bypassing the initial, often rate-limiting, phosphorylation step.[4]
-
Biochemical Research: The compound can be used in in vitro assays to study the substrate specificity and kinetics of nucleoside/nucleotide kinases. It also serves as a reference standard in metabolic studies investigating the intracellular processing of 2'-C-Methylcytidine.
-
Enzymology: It can be used to investigate the mechanism of viral RNA-dependent RNA polymerases and to screen for inhibitors of this crucial enzyme class.
Conclusion
This compound represents a cornerstone in the study of nucleoside analogue antivirals. Its unique structure, featuring a 2'-C-methyl group, provides a powerful mechanism for terminating viral RNA synthesis. A thorough understanding of its physicochemical properties, synthesis, and metabolic role is indispensable for professionals in the field of drug discovery. As viruses continue to pose a significant threat to global health, the continued investigation and utilization of molecules like this compound will be critical in the development of next-generation antiviral therapeutics.
References
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PubChem. (n.d.). 2'-C-Methylcytidine. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 5'-Cytidylic acid. Retrieved from [Link]
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precisionFDA. (n.d.). 5'-CYTIDYLIC ACID. U.S. Food and Drug Administration. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Cytidine monophosphate – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). 5'-Cytidylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Cytidine monophosphate. Retrieved from [Link]
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DNAmod. (n.d.). cytidine 5'-monophosphate. The DNA modification database. Retrieved from [Link]
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DC Chemicals. (n.d.). 5'-Cytidylic acid; Cytidine monophosphate, Cytidine 5'-phosphate. Retrieved from [Link]
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Ali, A., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5225. Retrieved from [Link]
-
University of Cambridge. (n.d.). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine. Retrieved from [Link]
-
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem, 18(22), 2236–2241. Retrieved from [Link]
-
PubChem. (n.d.). Cytidine 5'-monophosphate(2-). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the activity of 2′-C-methylcytidine against dengue virus replication. Retrieved from [Link]
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The Metabolic Hurdle: An In-depth Technical Guide to the Cellular Phosphorylation of 2'-C-Methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-C-Methylcytidine (2CMC) is a ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV), Dengue virus, and Foot-and-Mouth Disease virus[1][2][3]. Its therapeutic potential is contingent upon its intracellular conversion to the active 5'-triphosphate form, which acts as a competitive inhibitor of viral RNA-dependent RNA polymerases, thereby disrupting viral replication[4][5]. This guide provides a detailed examination of the metabolic pathway leading to the formation of the initial phosphorylated product, 2'-C-methylcytidine 5'-monophosphate, the precursor to the active triphosphate metabolite. We will dissect the enzymatic challenges posed by the 2'-C-methyl modification and present the current understanding of this critical activation step, offering insights for the rational design of more effective nucleoside analog prodrugs.
Introduction: The Promise and Challenge of 2'-C-Methylcytidine
Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking endogenous nucleosides, they can be incorporated into growing viral nucleic acid chains, leading to chain termination and the cessation of replication. 2'-C-Methylcytidine has emerged as a promising candidate in this class due to its potent inhibition of viral polymerases[6]. However, the efficacy of 2CMC is not solely dependent on its interaction with the viral target; it must first be recognized and processed by the host cell's metabolic machinery. The journey from extracellular prodrug to intracellular active triphosphate is a multi-step phosphorylation cascade, and the initial conversion to a 5'-monophosphate is often the rate-limiting step. The presence of a methyl group at the 2'-C position of the ribose sugar, while crucial for its antiviral activity, presents a significant steric impediment to the cellular kinases responsible for this initial phosphorylation.
The Canonical Pathway: Phosphorylation of Cytidine
To appreciate the metabolic challenge faced by 2'-C-methylcytidine, it is first necessary to understand the canonical pathway for cytidine phosphorylation. In mammalian cells, the salvage pathway for pyrimidine nucleosides is the primary route for the activation of cytidine. This process is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl of cytidine, yielding cytidine 5'-monophosphate (CMP), also known as 5'-cytidylic acid.
Subsequent phosphorylation events are catalyzed by other kinases. UMP-CMP kinase (UCK) converts CMP to cytidine 5'-diphosphate (CDP), and nucleoside diphosphate kinases (NDPKs) complete the process by converting CDP to cytidine 5'-triphosphate (CTP).
Figure 1: Canonical phosphorylation pathway of cytidine.
The Metabolic Bottleneck: Phosphorylation of 2'-C-Methylcytidine
The introduction of a methyl group at the 2'-C position of the ribose ring in 2'-C-methylcytidine significantly alters its interaction with deoxycytidine kinase. While dCK is the primary enzyme responsible for the initial phosphorylation of cytidine and many of its analogs, its active site has evolved to accommodate the specific stereochemistry of natural nucleosides.
Studies have shown that 2'-C-methylcytidine is a significantly poorer substrate for human dCK compared to the natural substrate, 2'-deoxycytidine[7]. This reduced affinity and/or catalytic efficiency is a direct consequence of the steric hindrance imposed by the 2'-C-methyl group, which likely disrupts the optimal positioning of the nucleoside within the enzyme's active site for phosphoryl transfer.
While the initial phosphorylation is a major hurdle, subsequent steps in the activation of 2'-C-methylcytidine analogs appear to be more efficient. For the related compound, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine, its monophosphate is effectively phosphorylated to the diphosphate by UMP-CMP kinase[7][8]. The final phosphorylation to the triphosphate is catalyzed by nucleoside diphosphate kinase[8][9].
Figure 2: Proposed metabolic pathway for 2'-C-methylcytidine.
Overcoming the Hurdle: Prodrug Strategies
The inefficient initial phosphorylation of 2'-C-methylcytidine has significant implications for its clinical utility, potentially leading to low levels of the active triphosphate in target cells and reduced therapeutic efficacy[4]. To circumvent this metabolic bottleneck, various prodrug strategies have been developed. These approaches aim to deliver a pre-phosphorylated form of the nucleoside analog into the cell, bypassing the need for the inefficient dCK-mediated step.
Phosphoramidate prodrugs, for instance, have shown considerable promise. These molecules mask the phosphate group, allowing for efficient cell penetration. Once inside the cell, they undergo enzymatic cleavage to release the nucleoside monophosphate, which can then be readily converted to the active triphosphate[10][11]. This strategy has been shown to result in significantly higher intracellular concentrations of the triphosphate form of 2'-C-methylcytidine compared to the administration of the parent nucleoside alone[10][11]. Another approach has been the use of valyl ester prodrugs of 2'-C-methylcytidine, which also demonstrated efficacy in reducing viral load in patients with HCV[10][11].
Experimental Protocols for Studying 2'-C-Methylcytidine Metabolism
Cell Culture and Drug Incubation
-
Cell Line Selection: Utilize a relevant cell line, such as Huh-7 cells for HCV studies, that expresses the necessary kinases for nucleoside metabolism.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Drug Treatment: Prepare stock solutions of 2'-C-methylcytidine in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the drug-containing medium. Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours) to assess the time course of metabolite formation.
Metabolite Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solution (e.g., 60% methanol) to the cells and incubate on ice to precipitate proteins and extract small molecule metabolites.
-
Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant containing the intracellular metabolites. The samples can then be dried under vacuum and reconstituted in a suitable buffer for analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Use a reverse-phase or ion-pair reverse-phase HPLC column suitable for separating nucleotides.
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Monitor the elution of metabolites using a UV detector at a wavelength appropriate for cytidine analogs (around 271 nm).
-
-
Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer (LC-MS) for definitive identification and quantification of metabolites.
-
Use electrospray ionization (ESI) in either positive or negative mode.
-
Monitor for the specific mass-to-charge ratios (m/z) of 2'-C-methylcytidine and its phosphorylated derivatives.
-
Quantitative Data Summary
| Compound | Enzyme | Km (µM) | Relative Efficiency (Compared to Natural Substrate) | Reference |
| 2'-C-Methylcytidine | Human dCK | 914 | ~300-fold less efficient than 2'-deoxycytidine | [7] |
| β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Human dCK | 81 | ~15-fold better substrate than 2'-C-methylcytidine | [7] |
Conclusion and Future Directions
The metabolic activation of 2'-C-methylcytidine to its 5'-monophosphate is a critical yet inefficient step that significantly impacts its antiviral potential. The steric hindrance imposed by the 2'-C-methyl group leads to poor recognition by deoxycytidine kinase, the key enzyme in the initial phosphorylation event. Understanding this metabolic bottleneck is paramount for the development of next-generation nucleoside analogs. Prodrug strategies that bypass this rate-limiting step have proven to be highly effective in enhancing the intracellular delivery of the active triphosphate form. Future research should continue to focus on the rational design of novel prodrugs with improved pharmacokinetic and pharmacodynamic profiles, as well as exploring alternative delivery systems to maximize the therapeutic index of this promising class of antiviral agents.
References
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McGuigan, C., et al. (2009). Phosphoramidate Prodrugs of 2'-C-Methylcytidine for Therapy of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 52(19), 5891–5899. [Link]
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Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]
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Chang, C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 121, 104-110. [Link]
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Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509. [Link]
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Wang, Y., et al. (2015). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Antiviral Research, 115, 14-20. [Link]
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Meppen, M., et al. (2010). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. Bioorganic & Medicinal Chemistry Letters, 20(13), 3896–3899. [Link]
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Goris, N., et al. (2007). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Antiviral Research, 73(3), 161–168. [Link]
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PubChem. (n.d.). 2'-C-Methylcytidine. [Link]
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Eldrup, A. B., et al. (2004). Inhibition of Hepatitis C Virus RNA Replication by 2 -Modified Nucleoside Analogs. Journal of Biological Chemistry, 279(12), 11976-11983. [Link]
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Wikipedia. (n.d.). RNA editing. [Link]
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Murakami, E., et al. (2008). Mechanism of Action of β-d-2′-Deoxy-2′-fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]
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McGuigan, C., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. PubMed, 52(19), 5891-9. [Link]
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- 8. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Thermodynamic Stability of 2'-C-Methyl 5'-Cytidylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Abstract
2'-C-Methyl substituted nucleoside analogs, particularly derivatives of 5'-Cytidylic Acid, represent a cornerstone in the development of antiviral therapeutics. Their mechanism of action, often involving chain termination of viral RNA synthesis, is intrinsically linked to their conformational and thermodynamic properties upon incorporation into nucleic acid duplexes. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of these crucial derivatives. We will explore the underlying structural principles governing their stability, detail robust experimental and computational methodologies for their characterization, and present key thermodynamic data to inform rational drug design and development.
Introduction: The Significance of 2'-C-Methyl Nucleoside Analogs in Antiviral Drug Discovery
2'-C-methylated ribonucleosides are a prominent class of nucleoside analogs that have demonstrated broad-spectrum antiviral activity, most notably against positive-strand RNA viruses.[1][2] The strategic addition of a methyl group at the 2'-position of the ribose sugar fundamentally alters the nucleotide's interaction with viral RNA-dependent RNA polymerases (RdRps). Upon phosphorylation to their triphosphate form, these analogs are incorporated into the nascent viral RNA chain. The presence of the 2'-C-methyl group then acts as a steric block, preventing the correct positioning of the incoming nucleotide and thereby terminating chain elongation.[2] This mechanism of action has been successfully exploited in drugs like Sofosbuvir for the treatment of Hepatitis C.
However, the therapeutic efficacy of these analogs is not solely dependent on their interaction with the viral polymerase. The thermodynamic stability of the nucleic acid duplex following the incorporation of a 2'-C-methylated nucleotide is a critical factor influencing the overall antiviral potency and potential off-target effects. A comprehensive understanding of the thermodynamic landscape of these modified oligonucleotides is therefore paramount for the rational design of next-generation antiviral agents with improved efficacy and safety profiles.
The Double-Edged Sword: Unpacking the Thermodynamic Consequences of 2'-C-Methylation
While the 2'-C-methyl modification is key to the chain-terminating activity of these antiviral nucleosides, it paradoxically introduces a significant thermodynamic penalty to the stability of the RNA duplex. This destabilization is a crucial aspect to consider in drug design, as it can influence the residence time of the terminated viral RNA in the polymerase active site and potentially impact off-target interactions with host nucleic acids.
The Destabilizing Effect: An Enthalpic Penalty
Experimental studies on oligonucleotides containing 2'-modified pyrimidines have revealed a consistent trend: the incorporation of a 2'-C-methyl group leads to a significant decrease in the thermal stability (Tm) of the duplex. This destabilization is primarily driven by an unfavorable enthalpic contribution (ΔH), which is only partially offset by a favorable entropic component (ΔS).[3]
The unfavorable enthalpy arises from the steric clash between the 2'-C-methyl group and adjacent moieties within the nucleic acid duplex. This steric hindrance disrupts optimal base stacking and hydrogen bonding interactions, which are the primary enthalpic drivers of duplex stability. The sugar pucker of the ribose ring, which is typically in a C3'-endo conformation in A-form RNA duplexes, is perturbed by the bulky methyl group, further contributing to the enthalpic penalty.
A Glimpse into the Numbers: Thermodynamic Data for a Close Analog
| Oligonucleotide Modification | Tm (°C) | ΔTm (°C) | ΔG°310 (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Unmodified RNA | 75.8 | - | -60.1 | -308.2 | -248.1 |
| 2'-Fluoro | 76.5 | +0.7 | -60.5 | -302.3 | -241.8 |
| 2'-F/Me | 65.9 | -9.9 | -40.6 | -242.1 | -201.5 |
| Data adapted from Prhavc et al. (2022).[3] Thermodynamic parameters were obtained using the Van't Hoff method based on hyperchromicity of melting curves. |
This data clearly illustrates the significant destabilization (a nearly 10°C drop in Tm) induced by the 2'-C-methyl group, even in the presence of a stabilizing 2'-fluoro substituent. The substantial decrease in favorable enthalpy (from -308.2 kJ/mol to -242.1 kJ/mol) is the primary driver of this effect.
Experimental Determination of Thermodynamic Stability: A Step-by-Step Protocol
The gold standard for determining the thermodynamic stability of modified oligonucleotides is UV-Vis thermal denaturation analysis. This technique measures the change in UV absorbance of a nucleic acid duplex as it is heated, allowing for the determination of the melting temperature (Tm) and other thermodynamic parameters.
Experimental Workflow
The following diagram outlines the key steps in a typical UV-Vis thermal denaturation experiment.
Caption: Experimental workflow for determining thermodynamic parameters.
Detailed Protocol
-
Oligonucleotide Synthesis and Purification:
-
Synthesize the unmodified and 2'-C-methyl-modified oligonucleotides using standard phosphoramidite chemistry.
-
Purify the oligonucleotides using high-performance liquid chromatography (HPLC) to ensure high purity (>95%).
-
Verify the identity and purity of the oligonucleotides by mass spectrometry.
-
-
Quantification and Annealing:
-
Accurately determine the concentration of the single-stranded oligonucleotides by measuring their absorbance at 260 nm at an elevated temperature (e.g., 85°C) to ensure a fully denatured state.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper hybridization.
-
-
UV-Vis Thermal Denaturation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Degas the samples before measurement to prevent bubble formation.
-
Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) by calculating the first derivative of the melting curve; the Tm corresponds to the peak of the derivative.
-
Perform a Van't Hoff analysis of the melting curves at different oligonucleotide concentrations to determine the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
-
Computational Insights: Modeling Conformational Preferences and Stability
Molecular dynamics (MD) simulations provide a powerful computational approach to complement experimental data and gain a deeper, atomistic understanding of how the 2'-C-methyl group influences the conformation and thermodynamic stability of nucleic acid duplexes.
Computational Workflow
The following diagram illustrates the typical workflow for conducting MD simulations to study modified oligonucleotides.
Caption: Computational workflow for MD simulations.
Detailed Protocol
-
System Preparation:
-
Build the Initial Structure: Generate the initial coordinates of the RNA duplex containing the 2'-C-methylcytidine modification using nucleic acid building software (e.g., Amber's LEaP module, CHARMM-GUI).
-
Solvation: Place the duplex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counterions (e.g., Na+) to neutralize the system.
-
-
Molecular Dynamics Simulation:
-
Force Field: Utilize a well-validated force field for nucleic acids (e.g., AMBER ff14SB with OL15 corrections). The parameters for the 2'-C-methylated nucleotide may need to be developed or validated.
-
Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.
-
Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space adequately.
-
-
Trajectory Analysis:
-
Structural Stability: Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the overall stability and flexibility of the duplex.
-
Conformational Analysis: Investigate the sugar pucker conformation of the 2'-C-methylated nucleotide and its neighbors throughout the simulation to understand the local structural perturbations.
-
Thermodynamic Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the free energy of duplex formation and compare the relative stabilities of modified and unmodified duplexes.
-
Conclusion and Future Directions
The thermodynamic stability of 2'-C-Methyl 5'-Cytidylic Acid derivatives is a critical parameter in the development of effective and safe antiviral therapies. The inherent destabilizing effect of the 2'-C-methyl group, driven by an enthalpic penalty, underscores the complex interplay between structure, function, and stability in these modified nucleosides.
Future research should focus on obtaining precise experimental thermodynamic data for oligonucleotides containing this compound to build upon the insights gained from close analogs. Furthermore, advanced computational modeling, including free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions of the thermodynamic consequences of this and other modifications. A deeper understanding of these fundamental principles will undoubtedly pave the way for the design of novel antiviral agents with enhanced potency and specificity.
References
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Prhavc, M., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society. [Link]
-
Eltahla, A. A., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. [Link]
-
Leyssen, P., et al. (2005). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Journal of Virology. [Link]
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Kaul, A., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology. [Link]
-
Murakami, E., et al. (2007). β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine 5′-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols. [Link]
-
Smither, B. S., et al. (2019). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry. [Link]
-
Nakano, T., et al. (2020). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences. [Link]
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Salam, N. K., et al. (2014). Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. Nucleic Acids Research. [Link]
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Kierzek, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. [Link]
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Proctor, D. J., et al. (2012). Thermodynamic determination of RNA duplex stability in magnesium solutions. Biophysical Journal. [Link]
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Williams, M. A., & Hall, K. B. (2011). Thermodynamic Characterization of RNA 2×3 Nucleotide Internal Loops. Biochemistry. [Link]
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Šponer, J., et al. (2012). Chapter 6: Molecular Dynamics Simulations of RNA Molecules. In RNA Nanotechnology and Therapeutics. [Link]
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Hashem, Y., & Auffinger, P. (2009). A short guide for molecular dynamics simulations of RNA systems. Methods. [Link]
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The Molecular Tango: An In-depth Technical Guide to the Interaction of 2'-C-Methyl 5'-Cytidylic Acid with HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone of the viral replication machinery and a prime target for antiviral therapeutics. Among the most successful classes of inhibitors are nucleoside/nucleotide analogs that act as chain terminators of the nascent viral RNA. This technical guide provides a comprehensive exploration of the interaction between a key inhibitor, 2'-C-Methyl 5'-Cytidylic Acid, and the HCV NS5B polymerase. We will delve into the molecular mechanisms of action, the structural basis for inhibition, and the critical experimental protocols used to characterize this interaction. This guide is intended to serve as a valuable resource for researchers in the field of virology and drug development, offering both foundational knowledge and practical insights into the study of HCV polymerase inhibitors.
Introduction: The Achilles' Heel of HCV Replication
Hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection in a significant portion of the global population, often leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. The viral life cycle is critically dependent on the accurate and efficient replication of its RNA genome, a process catalyzed by the virally encoded NS5B polymerase.[1] Unlike host cellular polymerases, NS5B is an RNA-dependent RNA polymerase (RdRp), making it an attractive and specific target for antiviral drug development.[2]
Nucleoside and nucleotide inhibitors (NIs) represent a major class of direct-acting antivirals (DAAs) that target the NS5B polymerase. These molecules mimic the natural substrates of the polymerase, but upon incorporation into the growing RNA chain, they halt further elongation.[3] One of the key modifications that has proven highly effective in this class of inhibitors is the introduction of a methyl group at the 2'-C position of the ribose sugar. This guide will focus on the interaction of this compound, the active triphosphate form of 2'-C-Methylcytidine, with the HCV NS5B polymerase.
The intricate Dance: Mechanism of Action
The inhibitory activity of 2'-C-Methylcytidine is not inherent to the molecule itself. It must first be anabolized within the host cell to its active triphosphate form, this compound triphosphate (2'-C-Me-CTP). This metabolic activation is a crucial first step in its journey to inhibit viral replication.
Intracellular Activation: A Prerequisite for Inhibition
2'-C-Methylcytidine enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to be converted into its active triphosphate form. This process is essential for the molecule to be recognized and utilized by the HCV NS5B polymerase as a substrate.
Non-Obligate Chain Termination: A Steric Hindrance
Once converted to its triphosphate form, 2'-C-Me-CTP competes with the natural cytidine triphosphate (CTP) for binding to the active site of the NS5B polymerase.[4] Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group creates a steric clash with the incoming nucleoside triphosphate, effectively preventing the formation of the next phosphodiester bond.[1] This mechanism is known as non-obligate chain termination, as the inhibitor possesses a 3'-hydroxyl group, which is typically required for chain elongation, but the steric hindrance of the 2'-C-methyl group overrides this.
Quantifying the Interaction: Kinetic Parameters
The potency of this compound as an inhibitor of HCV NS5B polymerase is quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors.
| Parameter | Wild-Type NS5B | S282T Mutant NS5B | Reference |
| Ki (μM) | 1.6 | 12-fold increase in resistance | [5] |
| IC50 (μM) | 1.9 (for 2'-C-Me-ATP) | - | [4] |
Note: Data for 2'-C-Me-CTP is often presented alongside other 2'-C-methylated nucleosides. The S282T mutation is a common resistance mutation for this class of inhibitors.
Experimental Workflows: From Benchtop to Data
Characterizing the interaction between this compound and HCV NS5B polymerase requires a combination of in vitro enzymatic assays and cell-based replicon systems.
Expression and Purification of Recombinant HCV NS5B Polymerase
A prerequisite for in vitro studies is the availability of pure, active NS5B polymerase. Recombinant expression in Escherichia coli is a common method for producing the enzyme.
Step-by-Step Protocol:
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a C-terminally truncated, His-tagged NS5B. The C-terminal truncation improves solubility.[6]
-
Culture Growth: Grow the transformed bacteria in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection at 37°C to an optimal optical density (OD600).
-
Induction of Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) overnight to enhance protein folding and solubility.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and DNase. Disrupt the cells using sonication or a microfluidizer.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column to bind the His-tagged NS5B.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified NS5B using a buffer containing a high concentration of imidazole.
-
-
Purity and Concentration Assessment: Analyze the purity of the eluted fractions by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.
HCV NS5B Polymerase Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified NS5B polymerase.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a defined concentration of a synthetic RNA template and primer.
-
Inhibitor Dilution: Prepare serial dilutions of the this compound triphosphate.
-
Enzyme and Inhibitor Incubation: Add the purified NS5B polymerase to the reaction mixture and pre-incubate with the inhibitor dilutions for a specified time at room temperature.
-
Reaction Initiation: Initiate the polymerase reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]CTP) or a fluorescently labeled rNTP.
-
Incubation: Incubate the reaction at the optimal temperature for NS5B activity (typically 25-30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a solution containing EDTA.
-
Product Detection and Quantification:
-
Separate the radiolabeled RNA product from the unincorporated nucleotides using methods like filter binding assays or gel electrophoresis.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be determined by performing the assay at varying substrate concentrations.
HCV Replicon Assay: A Cell-Based System
The HCV replicon system is a powerful cell-based assay that allows for the study of viral RNA replication in a controlled laboratory setting. It utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to support the replication of a subgenomic HCV RNA molecule.[7]
Step-by-Step Protocol:
-
Cell Culture: Maintain Huh-7 cells in a complete growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[8][9]
-
In Vitro Transcription of Replicon RNA: Linearize a plasmid containing the HCV subgenomic replicon construct (often containing a reporter gene like luciferase) and use it as a template for in vitro transcription to generate replicon RNA.
-
Electroporation: Introduce the in vitro transcribed replicon RNA into Huh-7 cells via electroporation.
-
Cell Plating and Compound Treatment: Plate the electroporated cells into multi-well plates and add serial dilutions of 2'-C-Methylcytidine.
-
Incubation: Incubate the cells for a period of 48-72 hours to allow for replicon replication and protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.[10]
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces HCV RNA replication by 50%.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or MTT assay) to ensure that the observed reduction in replication is not due to general cellular toxicity.
The Challenge of Resistance
A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. For 2'-C-methylated nucleoside inhibitors, the most well-characterized resistance mutation is a serine-to-threonine substitution at position 282 (S282T) in the NS5B polymerase.[5] This mutation is thought to confer resistance by creating a subtle change in the active site that allows the polymerase to better discriminate between the inhibitor and the natural substrate, thereby reducing the inhibitor's incorporation efficiency.
Conclusion and Future Directions
The interaction between this compound and the HCV NS5B polymerase is a prime example of successful structure-based drug design. The introduction of the 2'-C-methyl group provides a potent mechanism for chain termination, leading to effective inhibition of viral replication. The experimental workflows detailed in this guide provide a robust framework for the continued discovery and characterization of novel HCV polymerase inhibitors.
Future research in this area will likely focus on:
-
Developing inhibitors with a higher barrier to resistance.
-
Designing compounds with improved pharmacokinetic properties.
-
Exploring combination therapies that target multiple viral proteins to further enhance efficacy and reduce the likelihood of resistance.
By continuing to unravel the molecular intricacies of the HCV NS5B polymerase and its inhibitors, the scientific community can pave the way for even more effective treatments for this global health challenge.
References
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Blight, K. J., Kolykhalov, A. A., & Rice, C. M. (2000). Efficient initiation of HCV RNA replication in cell culture. Science, 290(5498), 1972-1974. [Link]
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Carroll, S. S., Tomassini, J. E., Bosserman, M., Getty, K., Stahlhut, M. W., Eldrup, A. B., ... & Olsen, D. B. (2003). Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs. Journal of Biological Chemistry, 278(14), 11979-11984. [Link]
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BMG LABTECH. (n.d.). Hepatitis C subgenomic replicon replication. Retrieved February 7, 2026, from [Link]
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Dutartre, H., Ansaldi, M., & Brancale, A. (2012). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 4(10), 2259–2292. [Link]
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Elabscience. (n.d.). HuH-7 Cell Line. Retrieved February 7, 2026, from [Link]
- Götte, M. (2010). The hepatitis C virus RNA-dependent RNA polymerase: a promising target for antiviral therapy. Current Opinion in Virology, 1(5), 599-610.
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Kao, C. C., Yang, X., & Del Vecchio, A. M. (2006). Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]
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Lam, A. M., Murakami, E., & Espiritu, C. (2010). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 54(8), 3249-3257. [Link]
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Olsen, D. B., Eldrup, A. B., & Bhat, B. (2004). Inhibition of Hepatitis C Virus RNA Replication by 2´-Modified Nucleoside Analogs. Journal of Biological Chemistry, 279(31), 32471-32477. [Link]
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Powdrill, M. H., Bernatchez, J. A., & Götte, M. (2010). Inhibitors of the hepatitis C virus RNA-dependent RNA polymerase NS5B. Viruses, 2(10), 2169-2195. [Link]
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Lindenbach, B. D., & Rice, C. M. (2005). HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]
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Ubigene. (2025). Practical HuH-7 Cell Culture and Gene-Editing Protocols. Retrieved February 7, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). Hepatitis C Virus RNA | Laboratory Procedure Manual. Retrieved February 7, 2026, from [Link]
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Bressanelli, S., Tomei, L., & De Francesco, R. (2002). Structural Analysis of the Hepatitis C Virus RNA Polymerase in Complex with Ribonucleotides. Journal of Virology, 76(7), 3482-3492. [Link]
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Xu, X., Lou, Z., & Chen, Y. (2008). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatography B, 872(1-2), 107-114. [Link]
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Sainz, B., & Chisari, F. V. (2006). Three-dimensional Huh7 cell culture system for the study of Hepatitis C virus infection. Journal of Virological Methods, 138(1-2), 198-202. [Link]
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Yamashita, T., Kaneko, S., & Shirota, Y. (1998). Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli. Journal of Virology, 72(10), 8059-8066. [Link]
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Technical Guide: Antiviral Properties of 2'-C-Methyl 5'-Cytidylic Acid against Flaviviridae
Executive Summary
This technical guide analyzes the pharmacological and antiviral properties of 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) , a critical intermediate in the inhibition of Flaviviridae replication. While often discussed in the context of its parent nucleoside (2'-C-methylcytidine) or its active triphosphate form, the 5'-cytidylic acid species represents a pivotal metabolic checkpoint.
This guide is structured for researchers and drug developers. It focuses on the molecular mechanism of NS5B polymerase inhibition, the rationale for bypassing the rate-limiting monophosphorylation step, and rigorous protocols for validating antiviral efficacy.
Molecular Pharmacology: The Metabolic Bottleneck
To understand the specific value of this compound, one must situate it within the intracellular activation cascade.
The Kinase Bypass Rationale
Nucleoside analogs (like 2'-C-methylcytidine) are prodrugs that require sequential intracellular phosphorylation to become active triphosphates.
-
First Phosphorylation (Rate-Limiting): The conversion of the nucleoside to the 5'-Cytidylic Acid (Monophosphate) form is catalyzed by host kinases (e.g., deoxycytidine kinase, dCK). This step is often inefficient or saturated, limiting the pool of active drug.
-
Subsequent Phosphorylations (Rapid): Once formed, the 5'-Cytidylic Acid is rapidly converted to diphosphate (DP) and triphosphate (TP) by UMP-CMP kinase and nucleoside diphosphate kinase, respectively.
Technical Insight: The therapeutic significance of this compound lies in its position after the rate-limiting step. Drug development strategies (e.g., phosphoramidate prodrugs) aim to deliver this specific molecular species intracellularly to maximize potency.
Mechanism of Action: Chain Termination
Once metabolized to the triphosphate form (2'-C-Me-CTP), the molecule targets the viral NS5B RNA-dependent RNA polymerase (RdRp).
-
Alternative Substrate: NS5B mistakenly incorporates 2'-C-Me-CTP instead of natural CTP into the growing RNA strand.
-
Steric Hindrance: The 2'-C-methyl group introduces a steric clash with the incoming nucleotide or the enzyme's "gatekeeper" residues.[1]
-
Non-Obligate Chain Termination: Unlike 3'-deoxy analogs, the 3'-hydroxyl group is present, but the 2'-methyl modification prevents the polymerase from translocating effectively, halting viral replication.
Visualization: Intracellular Activation Pathway
The following diagram illustrates the critical position of the Cytidylic Acid (MP) intermediate.
Figure 1: The intracellular phosphorylation cascade. Note that this compound (Red) acts as the gateway to the active triphosphate, bypassing the slow initial kinase step often required for the parent nucleoside.
Spectrum of Activity & Resistance Profile
Comparative Efficacy Data
The antiviral potency of the 2'-C-methyl class varies across the Flaviviridae family. The data below summarizes typical EC50 values observed in replicon assays when the cell is successfully permeated (often using prodrug delivery of the monophosphate).
| Virus Target | Assay System | Typical EC50 (µM) | Mechanism Note |
| HCV (Genotype 1b) | Replicon (Huh-7) | 0.1 – 0.5 | High potency; primary indication. |
| Dengue (DENV-2) | Plaque Reduction | 10 – 15 | Lower potency; requires higher intracellular concentration. |
| Zika (ZIKV) | Plaque Reduction | 10 – 25 | Moderate potency; similar to DENV. |
| West Nile (WNV) | Replicon | 2 – 5 | Moderate potency. |
Resistance Mechanisms (The S282T Mutation)
Resistance to this compound is primarily driven by mutations in the NS5B polymerase that discriminate against the 2'-methyl group.
-
HCV Mutation: S282T (Serine to Threonine at position 282).
-
Mechanism: The Threonine side chain is bulkier than Serine. This reduces the volume of the active site, creating a steric conflict with the 2'-methyl group of the inhibitor, preventing its binding while still allowing natural CTP (which lacks the methyl group) to bind.
-
Cross-Resistance: Viruses carrying S282T are generally cross-resistant to other 2'-C-methyl nucleosides but remain susceptible to 2'-deoxy-2'-fluoro analogs (like Sofosbuvir) or non-nucleoside inhibitors.
Experimental Protocols
To validate the properties of this compound, two distinct assay types are required: Enzymatic (using the triphosphate form) and Cell-Based (using the nucleoside or prodrug).
Protocol A: In Vitro NS5B Polymerase Inhibition Assay
Purpose: To determine the intrinsic affinity (Ki) of the active metabolite against the target enzyme. Note: This assay uses 2'-C-Me-CTP, as the Acid (MP) is not the direct inhibitor.
Reagents:
-
Recombinant NS5B (Δ21 C-terminal truncation for solubility).
-
RNA Template: Homopolymeric poly(rG) or heteropolymeric RNA.
-
Radiolabeled Nucleotide: [α-33P]-CTP.
-
Test Compound: 2'-C-Me-CTP (synthesized from the Cytidylic Acid).
Workflow:
-
Enzyme Prep: Dilute NS5B (25 nM final) in Assay Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20). Critical: MgCl2 is preferred over MnCl2 for physiological relevance.
-
Complex Formation: Incubate NS5B with RNA template (20 ng/µL) for 15 mins at room temperature.
-
Inhibitor Addition: Add serial dilutions of 2'-C-Me-CTP.
-
Initiation: Start reaction with NTP mix (1 µM GTP, ATP, UTP) and [α-33P]-CTP (0.1 µCi).
-
Incubation: 60 minutes at 30°C.
-
Termination: Stop reaction with 10% TCA (Trichloroacetic acid) containing pyrophosphate.
-
Detection: Filter precipitates onto GF/B glass fiber filters, wash with ethanol, and quantify via liquid scintillation counting.
Protocol B: Intracellular Metabolism Analysis (HPLC-MS/MS)
Purpose: To confirm that the nucleoside or prodrug successfully generates the 5'-Cytidylic Acid and Triphosphate species inside the cell.
Workflow:
-
Cell Seeding: Seed Huh-7 cells (HCV replicon) at 4x10^5 cells/well in 6-well plates.
-
Dosing: Incubate with 10 µM parent nucleoside for 4, 8, and 24 hours.
-
Extraction: Wash cells with ice-cold PBS. Add 70% Methanol (-20°C) to lyse cells and extract nucleotides.
-
Separation: Centrifuge lysates (14,000g, 10 min). Collect supernatant.
-
Analysis: Analyze via LC-MS/MS using an anion-exchange column (e.g., BioBasic AX).
-
Quantification: Monitor transitions for:
-
2'-C-Me-CMP (Cytidylic Acid): m/z 336 → 112
-
2'-C-Me-CTP: m/z 496 → 159
-
-
Validation: A high ratio of CMP to CTP suggests a bottleneck at the second kinase step (UMP-CMP kinase), whereas a low CMP pool suggests efficient conversion.
Visualization: Experimental Workflow
Figure 2: Dual-track validation workflow. The enzymatic track confirms the mechanism of the triphosphate, while the cellular track confirms the formation of the Cytidylic Acid (CMP) intermediate.
References
-
Eyer, L., et al. (2017). Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness.[2] Journal of Virology, 91(16), e01028-17. Link
-
Murakami, E., et al. (2007). Mechanism of Activation of β-D-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase.[3] Antimicrobial Agents and Chemotherapy, 51(2), 503–509. Link
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Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. Link
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry, 278(14), 11979-11984. Link
-
Kocabas, F., et al. (2015). Fluorometric RdRp assay with self-priming RNA.[4] Virus Genes, 50, 498–504. Link
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A Technical Guide to the Intracellular Half-Life of 2'-C-Methylcytidine Metabolites for Drug Development Professionals
Abstract
Nucleoside analogs like 2'-C-Methylcytidine (2CMC) represent a cornerstone of antiviral therapy, particularly against RNA viruses such as Hepatitis C Virus (HCV), Dengue Virus (DENV), and Norovirus.[1][2][3] Their therapeutic efficacy is not determined by the pharmacokinetics of the parent drug alone, but critically hinges on the intracellular persistence of their phosphorylated, active metabolites. This guide provides an in-depth examination of the intracellular half-life of 2'-C-Methyl 5'-Cytidylic Acid metabolites. We will dissect the complex intracellular activation pathways, present a detailed, field-proven methodology for determining intracellular half-life using pulse-chase experiments coupled with LC-MS/MS analysis, and summarize key findings from the literature. A crucial focus is placed on the dual metabolic pathways involving deamination, which can produce alternative metabolites with profoundly different stability and a significant contribution to the overall antiviral effect. Understanding these dynamics is paramount for researchers and drug development professionals aiming to optimize dosing strategies, predict clinical efficacy, and design next-generation antiviral agents with superior pharmacological profiles.
Introduction: The Role of 2'-C-Methylcytidine in Antiviral Therapy
2'-C-Methylcytidine (2CMC) and its derivatives, such as β-D-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), are potent nucleoside analog inhibitors of viral RNA-dependent RNA polymerase (RdRp).[1][4] These agents have demonstrated significant activity against a spectrum of clinically relevant RNA viruses, including HCV, DENV, Hepatitis E Virus (HEV), and Norovirus.[2][3]
Like all nucleoside analogs, 2CMC is a prodrug. It must be transported into the host cell and sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form (2'-C-Me-CTP).[4][5] This active metabolite then acts as a competitive inhibitor of the natural nucleotide (CTP) for the viral RdRp.[6][7] Upon incorporation into the growing viral RNA strand, the 2'-C-methyl group sterically hinders the addition of the next nucleotide, acting as a non-obligate chain terminator and halting viral replication.[8]
The sustained antiviral pressure exerted by these drugs is directly proportional to the intracellular concentration and persistence of the active triphosphate metabolite. Therefore, the intracellular half-life (t½)—the time it takes for the concentration of the active metabolite to decrease by half within the cell—is a more relevant predictor of virologic response than the plasma half-life of the parent nucleoside.
The Intracellular Activation Pathway: A Tale of Two Metabolites
The conversion of 2CMC or its analogs into an active antiviral agent is a multi-step process entirely dependent on host cell enzymatic machinery.[5] The efficiency of this bioactivation can vary significantly between different cell types, directly impacting the drug's potency.
The canonical pathway involves three sequential phosphorylation steps:
-
Monophosphorylation: The parent nucleoside is first phosphorylated to its 5'-monophosphate form (2'-C-Me-CMP) by a nucleoside kinase. For deoxy-analogs like PSI-6130, 2'-deoxycytidine kinase (dCK) is the primary enzyme responsible.[4]
-
Diphosphorylation: The monophosphate is then converted to the 5'-diphosphate (2'-C-Me-CDP) by nucleoside monophosphate kinases, such as UMP-CMP kinase (YMPK).[9]
-
Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active 5'-triphosphate metabolite (2'-C-Me-CTP).[9]
However, a critical and often overlooked aspect of cytidine analog metabolism is a secondary pathway initiated by deamination. The monophosphate form (e.g., PSI-6130-MP) can be a substrate for host enzymes like dCMP deaminase. This enzyme converts the cytidine monophosphate into a uridine monophosphate analog.[9][10] This uridine metabolite is then subsequently phosphorylated by the same cellular kinases to its own active triphosphate form (e.g., RO2433-TP from PSI-6130).[7][9] As we will discuss, this secondary metabolite can have a dramatically different intracellular stability, profoundly influencing the drug's overall duration of action.
Determining Intracellular Half-Life: A Methodological Deep Dive
Measuring the intracellular half-life of a nucleotide analog requires a robust and precise experimental approach. The gold-standard technique is the pulse-chase experiment , which allows for the direct measurement of the metabolite's decay rate within the cellular environment. The subsequent quantification is almost exclusively performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and specificity.[11][12]
Causality Behind Experimental Choices
-
Why a Pulse-Chase Design? This method directly measures the decay kinetics. The "pulse" phase allows the cell to uptake the prodrug and generate a pool of the phosphorylated metabolites. The "chase" phase, initiated by removing the external drug source, stops new metabolite formation. This isolates the process of metabolite decay (catabolism), allowing for an accurate calculation of its half-life.
-
Why Immediate Quenching with Cold Solvent? Cellular metabolism is incredibly rapid.[13] To get an accurate snapshot of metabolite levels at each time point, all enzymatic activity must be halted instantly. This is achieved by lysing the cells with an ice-cold extraction solvent (typically a methanol/acetonitrile mixture), which precipitates proteins and denatures enzymes, effectively "freezing" the metabolic state.
-
Why LC-MS/MS? Intracellular nucleotides exist in a complex matrix with numerous structurally similar endogenous molecules (e.g., natural CTP). LC-MS/MS provides two layers of specificity: the liquid chromatography (LC) step separates molecules based on their physicochemical properties, and the tandem mass spectrometry (MS/MS) step provides definitive identification and quantification based on the unique mass-to-charge ratio of the parent molecule and its specific fragments.[12][14] The use of a stable isotope-labeled internal standard is critical for correcting variations in sample extraction and instrument response, ensuring the highest level of accuracy.[11]
Detailed Experimental Protocol: Pulse-Chase Analysis
This protocol outlines a self-validating system for determining the intracellular half-life of 2CMC triphosphate metabolites in a relevant cell line (e.g., Huh-7 human hepatoma cells).
Step 1: Cell Culture and Seeding
-
Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment. Uniform cell density across wells is critical for reproducibility.
-
Include empty wells for background cell counting to normalize metabolite concentrations to cell number.
Step 2: Pulse Phase - Drug Incubation
-
Prepare a stock solution of the 2CMC analog in DMSO and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed complete cell culture medium.
-
Aspirate the old medium from the cells and add the drug-containing medium.
-
Incubate the cells for a predetermined "pulse" duration (e.g., 24 hours) to allow metabolite concentrations to reach a steady state.
Step 3: Chase Phase - Drug Removal and Time Course Sampling
-
Initiate the "chase" at T=0 by rapidly washing the cells three times with 2 mL of ice-cold phosphate-buffered saline (PBS) per well. This ensures complete removal of the extracellular drug.
-
Add 2 mL of fresh, pre-warmed, drug-free medium to each well.
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), proceed immediately to the metabolite extraction step for the designated wells.
Step 4: Metabolite Extraction (Quenching)
-
At the time of harvest, place the 6-well plate on ice.
-
Aspirate the medium and immediately wash the cell monolayer once with 2 mL of ice-cold PBS.
-
Aspirate the PBS completely. Add 500 µL of ice-cold extraction solvent (e.g., 80% Methanol containing a known concentration of a stable isotope-labeled internal standard, such as ¹³C,¹⁵N₂-CTP) to each well.
-
Scrape the cells from the plate surface into the extraction solvent using a cell scraper.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge at maximum speed (>14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.
Step 5: Sample Analysis and Half-Life Calculation
-
Analyze the extracted samples using a validated LC-MS/MS method optimized for the separation and detection of the cytidine and uridine triphosphate metabolites.
-
Quantify the concentration of each metabolite at each time point by comparing its peak area to that of the internal standard.
-
Normalize the concentration to the cell count for that time point.
-
Plot the natural logarithm (ln) of the normalized concentration versus time.
-
Perform a linear regression on the data points. The slope of this line (k) represents the elimination rate constant.
-
Calculate the intracellular half-life (t½) using the formula: t½ = -ln(2) / k or 0.693 / -slope .
Key Findings: The Striking Difference in Metabolite Stability
Studies on 2'-C-methylcytidine analogs have revealed critical differences in the stability of their intracellular metabolites. The most comprehensive data comes from studies on PSI-6130 in primary human hepatocytes.
| Metabolite | Parent Compound | Intracellular Half-Life (t½) | Potency vs. HCV RdRp | Source |
| PSI-6130-TP | PSI-6130 | ~ 4.7 hours | More Potent | Ma et al. (cited in[9]) |
| RO2433-TP (Uridine analog) | PSI-6130 | ~ 38 hours | Less Potent | Ma et al. (cited in[9]) |
This data highlights a fascinating pharmacological principle: the cell's metabolic machinery converts a single prodrug into two distinct active molecules with vastly different properties. While PSI-6130-TP is the more potent direct inhibitor of the viral polymerase, its deaminated counterpart, RO2433-TP, is remarkably more stable, with a half-life approximately 8 times longer.[9] This long-lasting pool of the uridine triphosphate analog likely contributes significantly to the overall duration of the antiviral effect long after the more potent cytidine triphosphate has been cleared.
Factors Influencing Intracellular Half-Life
The persistence of a nucleotide analog triphosphate is a dynamic equilibrium between its formation (anabolism) and its breakdown (catabolism). Key factors influencing this balance include:
-
Catabolic Enzyme Activity: The primary drivers of half-life are catabolic enzymes. Intracellular phosphatases and hydrolases are responsible for removing phosphate groups, inactivating the drug and facilitating its eventual removal from the cell. The expression levels and activity of these enzymes are paramount.
-
Deaminase Activity: As discussed, enzymes like dCMP deaminase can shunt the monophosphate into an alternative metabolic pathway.[9] The rate of this conversion affects the relative abundance and persistence of the cytidine versus the uridine triphosphate species.
-
Cell Type and Lineage: Different cell types exhibit distinct metabolic profiles. For example, primary hepatocytes may have different levels of key kinases and phosphatases compared to immortalized cell lines like Huh-7 or HepG2, leading to different measured half-lives.[9]
-
Cellular Health and Proliferation State: The metabolic state of a cell is not static. Factors like cell cycle progression can alter the expression of enzymes like dCK.[15] Similarly, viral infection itself can modulate host cell metabolism, potentially altering the drug's half-life.[16]
-
Drug-Drug Interactions: Co-administered drugs can influence the metabolic pathways. For example, a drug that alters the intracellular pool of natural nucleotides could indirectly affect the activity of kinases that phosphorylate the analog.[17]
Implications for Antiviral Therapy and Drug Design
A thorough understanding of the intracellular half-life of all active metabolites is not merely an academic exercise; it has profound, actionable implications for drug development.
-
Informing Dosing Regimens: A long intracellular half-life of the active species is the primary justification for less frequent dosing schedules (e.g., once-daily). The 38-hour half-life of the stable uridine metabolite of PSI-6130 provides a strong rationale for its clinical dosing profile, enhancing patient convenience and adherence.[9]
-
Predicting Clinical Efficacy: The total antiviral effect is an integration of the potency and concentration of all active metabolites over time. A model that ignores a highly stable, albeit less potent, secondary metabolite will fail to accurately predict the drug's true duration of action.
-
Rational Prodrug Design: Knowledge of metabolic pathways, including points of instability or alternative conversions, opens new avenues for prodrug design.[18] For instance, if the initial phosphorylation step is a rate-limiting factor, a monophosphate prodrug (a "protide") could be designed to bypass it. Conversely, if the cytidine form is too rapidly cleared, one might design a prodrug of the more stable uridine analog directly.
-
Overcoming Resistance: Maintaining a stable, high intracellular concentration of the active triphosphate can help suppress the emergence of low-level resistant viral variants. The long half-life ensures that the selective pressure on the viral polymerase is constant, even as plasma levels of the parent drug fluctuate.
Conclusion
The intracellular half-life of 2'-C-Methylcytidine's active metabolites is a critical determinant of its antiviral efficacy. It is a parameter shaped by a complex interplay of host cell kinases, phosphatases, and deaminases. The discovery that a single prodrug can generate multiple active species with dramatically different stabilities underscores the necessity of comprehensive intracellular pharmacological profiling. For drug developers, moving beyond the plasma pharmacokinetics of the parent compound and embracing the detailed characterization of intracellular metabolite persistence is essential. This deeper understanding allows for more accurate predictions of clinical success, the rational design of dosing regimens, and the strategic development of next-generation antivirals with superior therapeutic profiles.
References
[19] Pesi, R., et al. (2015). Intracellular metabolism of (-)- and (+)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine in HepG2 derivative 2.2.15 (subclone P5A) cells. PubMed. Available at: [Link] [10] Murakami, E., et al. (2008). C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. Available at: [Link] [4] Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link] [9] Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link] [6] Carroll, S. S., et al. (2002). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. Journal of Biological Chemistry. Available at: [Link] [7] Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. National Center for Biotechnology Information. Available at: [Link] [1] Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. Available at: [Link] [2] Wang, W., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. PubMed. Available at: [Link] [18] Sofia, M. J., et al. (2011). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. PubMed. Available at: [Link] Rocha-Pereira, J., et al. (2013). The Viral Polymerase Inhibitor 2′-C-Methylcytidine Inhibits Norwalk Virus Replication and Protects against Norovirus-Induced Diarrhea and Mortality in a Mouse Model. National Center for Biotechnology Information. Available at: [Link] [5] Shugar, D. (2002). Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases. PubMed. Available at: [Link] [13] Pereira, S. L., et al. (2016). The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix. PubMed Central. Available at: [Link] [11] Liang, D., et al. (2026). Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples. PubMed. Available at: [Link] [20] Wikipedia. (N.D.). Adenosine triphosphate. Wikipedia. Available at: [Link] [21] Eyer, L., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. National Institutes of Health. Available at: [Link] [8] Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. ASM Journals. Available at: [Link] [15] ViralZone. (N.D.). Host G2/M cell cycle arrest by virus. ViralZone. Available at: [Link] [22] ResearchGate. (N.D.). Active Uptake and Trafficking of Nucleoside Triphosphates In Vivo. ResearchGate. Available at: [Link] [23] ResearchGate. (2014). High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests. ResearchGate. Available at: [Link] [24] Wang, G., et al. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine. Available at: [Link] [25] Asia Research News. (2022). Elucidation of antiviral/innate immune response activation mechanism of a hepatokine LECT2. Asia Research News. Available at: [Link] [26] Patsnap Synapse. (2024). What is the mechanism of Cytidine Disodium Triphosphate?. Patsnap Synapse. Available at: [Link] [27] baseclick. (N.D.). Triphosphates: Structure, Function & Synthesis explained. baseclick. Available at: [Link] [28] Song, C. X., et al. (2015). Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography–Tandem Mass Spectrometry Coupled with the Stable Isotope-Dilution Method. ACS Publications. Available at: [Link] [17] Patsnap Synapse. (2025). What factors influence drug half-life in vivo?. Patsnap Synapse. Available at: [Link] MDPI. (2021). The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases. MDPI. Available at: [Link] [14] Song, C. X., et al. (2015). Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method. PubMed Central. Available at: [Link] [12] ResearchGate. (2026). Simultaneous Quantification of Cytidine, Methylcytidine, and Hydroxymethylcytidine by isotope-dilution LC–MS/MS with application to mouse liver samples. ResearchGate. Available at: [Link]
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A Technical Guide to 2'-C-Methyl Nucleoside and Nucleotide Analogs: A Comparative Analysis of 2'-C-methylcytidine and 2'-C-Methyl 5'-Cytidylic Acid in Antiviral Drug Development
Executive Summary
The strategic design of nucleoside and nucleotide analogs represents a cornerstone of modern antiviral therapy, primarily by targeting viral polymerases essential for replication. Within this class of therapeutics, 2'-C-methylcytidine (2CMC) has emerged as a potent inhibitor of a broad spectrum of RNA viruses. However, its clinical efficacy is intrinsically linked to its intracellular conversion to the active triphosphate form. This guide provides an in-depth technical examination of 2'-C-methylcytidine and its first phosphorylated derivative, 2'-C-Methyl 5'-Cytidylic Acid. We will dissect their fundamental structural differences, delineate their distinct roles in the metabolic activation pathway, and explore the strategic implications of these differences for drug design and development. This analysis will illuminate why the uncharged nucleoside is the common starting point for therapy, while its charged nucleotide monophosphate is both a critical metabolic intermediate and the target for advanced prodrug strategies aimed at overcoming the kinetic barriers of intracellular activation.
Part 1: Foundational Concepts: The Nucleoside/Nucleotide Paradigm in Antiviral Therapy
The Central Role of Viral Polymerases as Drug Targets
Viruses, as obligate intracellular parasites, rely on the host cell's machinery for replication. A key exception is the viral polymerase—an enzyme encoded by the virus itself to replicate its genetic material (RNA or DNA). These enzymes are structurally and functionally distinct from host polymerases, making them an ideal target for selective antiviral agents.[1] The primary mechanism of action for many successful antiviral drugs is the inhibition of this viral polymerase.[1]
Nucleoside vs. Nucleotide Analogs: A Structural and Functional Primer
The fundamental distinction between the two molecules at the core of this guide lies in their chemical classification:
-
Nucleoside: A nucleoside consists of a nucleobase (like cytosine) linked to a sugar (ribose or deoxyribose). 2'-C-methylcytidine is a nucleoside analog .
-
Nucleotide: A nucleotide is a nucleoside that is phosphorylated at the 5'-hydroxyl group of the sugar. It is composed of a nucleobase, a sugar, and one or more phosphate groups. This compound, also known as 2'-C-methylcytidine-5'-monophosphate, is a nucleotide analog .[2]
This seemingly small structural difference—the presence or absence of a phosphate group—has profound consequences for the molecule's physicochemical properties and biological behavior, particularly its ability to cross the cell membrane and its role in the metabolic activation pathway.
The Intracellular Activation Pathway: The Necessity of Phosphorylation
For a nucleoside analog like 2'-C-methylcytidine to inhibit a viral polymerase, it must be converted into its active 5'-triphosphate form within the host cell.[3] This is a sequential process catalyzed by host cell kinases:
-
The nucleoside is first phosphorylated to a nucleoside monophosphate.
-
The monophosphate is further phosphorylated to a diphosphate.
-
Finally, the diphosphate is converted to the active triphosphate.
This active triphosphate analog then mimics the natural substrate (e.g., cytidine triphosphate) and is incorporated by the viral polymerase into the nascent RNA strand, causing premature chain termination and halting viral replication.[3]
Caption: Intracellular activation pathway of a nucleoside analog.
Part 2: Deep Dive: 2'-C-methylcytidine (2CMC) - The Nucleoside Precursor
Chemical Structure and Physicochemical Properties
2'-C-methylcytidine is a ribonucleoside analog characterized by the addition of a methyl group at the 2'-carbon position of the ribose sugar. This modification sterically hinders the rotation around the glycosidic bond and prevents the formation of the 2'-endo conformation, which is crucial for its function as a chain terminator.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₅N₃O₅ | [4][5] |
| Molar Mass | 257.2 g/mol | [5] |
| Classification | Ribonucleoside Analog | [5] |
| Appearance | Crystalline solid | [5] |
| Key Structural Feature | Methyl group at the 2'-C position |
Mechanism of Antiviral Action
As a nucleoside analog, 2CMC itself is inactive. Its antiviral activity is entirely dependent on its conversion to 2'-C-methylcytidine triphosphate. This active metabolite competes with the natural cytidine triphosphate for the active site of viral RNA-dependent RNA polymerase (RdRp). Upon incorporation, it acts as a non-obligate chain terminator, disrupting the synthesis of viral RNA and thus inhibiting viral proliferation.[4][6]
Spectrum of Activity
2CMC has demonstrated potent in vitro activity against a wide array of RNA viruses. This broad-spectrum activity underscores its potential as a versatile antiviral agent.
| Virus | Assay System | EC₅₀ / EC₉₀ Value | Reference |
| Hepatitis C Virus (HCV) | Replicon Assay | EC₅₀ = 2.2 µM | [5] |
| Dengue Virus (DENV) | Replicon System | IC₅₀ = 11.2 µM | [6] |
| Yellow Fever Virus (YFV) | Cell Culture | EC₉₀ = 0.32 µg/ml | [7] |
| Foot-and-Mouth Disease Virus (FMDV) | CPE Inhibition | EC₅₀ = 6.4 µM | [5] |
| Hepatitis E Virus (HEV) | Replicon Model | Significant Inhibition | [8] |
| Norovirus | Mouse Model | Reduces viral shedding | [9] |
Synthetic Strategy: A Conceptual Overview
The synthesis of 2'-C-methylcytidine is a multi-step process that typically starts from the natural nucleoside, cytidine. The causality behind the steps is to selectively modify the 2'-position of the ribose sugar while protecting other reactive groups.
-
Protection: The exocyclic amine (N⁴) of the cytosine base and the 3'- and 5'-hydroxyl groups of the ribose are protected using appropriate chemical groups (e.g., benzoyl groups) to prevent unwanted side reactions.[10]
-
Oxidation: The 2'-hydroxyl group is oxidized to a ketone.
-
Methylation: A methyl group is introduced at the 2'-position via a Grignard reaction or a similar organometallic addition. This step creates the key 2'-C-methyl modification.
-
Deprotection: The protecting groups are removed to yield the final product, 2'-C-methylcytidine.[10]
This process requires careful control of reaction conditions to ensure the correct stereochemistry at the newly formed chiral center.
Pharmacokinetic Limitations: The Rationale for Prodrug Development
Despite its potent antiviral activity, 2'-C-methylcytidine has exhibited low oral bioavailability in preclinical studies.[4] This limitation, coupled with the fact that the initial phosphorylation step by cellular kinases can be inefficient and rate-limiting, has driven the development of prodrugs designed to improve its pharmacokinetic profile and intracellular delivery.[11]
Part 3: Deep Dive: this compound - The Nucleotide Intermediate
Chemical Structure and Physicochemical Properties
This compound is the 5'-monophosphate of 2CMC. The addition of the phosphate group fundamentally alters its properties.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₃O₈P | (Derived) |
| Molar Mass | 337.2 g/mol | (Derived) |
| Classification | Ribonucleotide Analog | [2] |
| Key Structural Feature | Phosphate group at the 5' position | |
| Charge at Physiological pH | Negative | [12] |
The Role as a Metabolic Intermediate
This molecule represents the first product in the intracellular activation cascade of 2CMC. Its formation is a prerequisite for subsequent phosphorylations to the di- and tri-phosphate forms. The efficiency of this initial step is a critical determinant of the overall antiviral potency of the parent nucleoside.
The Challenge of Cellular Permeability
The phosphate group is negatively charged at physiological pH.[12] This charge makes it extremely difficult for this compound to passively diffuse across the lipophilic cell membrane. Consequently, administering the monophosphate form directly is generally not a viable therapeutic strategy, as it would remain in the extracellular space with poor access to its intracellular target.
The Prodrug Solution: Delivering the Monophosphate
To overcome both the poor bioavailability of the parent nucleoside and the inefficiency of the first phosphorylation step, sophisticated prodrug strategies have been developed. The most successful of these is the phosphoramidate "ProTide" approach.[13][14]
In this strategy, the negative charges of the phosphate group are masked with lipophilic moieties. This uncharged prodrug can readily cross the cell membrane. Once inside the cell, these masking groups are cleaved by intracellular enzymes (e.g., esterases) to release the nucleotide monophosphate—in this case, this compound—directly into the cytoplasm.[11] This approach effectively bypasses the often slow, rate-limiting first phosphorylation step, leading to much higher intracellular concentrations of the active triphosphate and significantly enhanced antiviral potency.[11]
Caption: Intracellular delivery and activation of a nucleotide prodrug.
Part 4: Comparative Analysis and Experimental Protocols
Head-to-Head Comparison
The distinct characteristics of 2'-C-methylcytidine and its 5'-monophosphate derivative are summarized below.
| Feature | 2'-C-methylcytidine | This compound |
| Molecular Class | Nucleoside Analog | Nucleotide (Monophosphate) Analog |
| Key Structural Diff. | Lacks a 5'-phosphate group | Contains a 5'-phosphate group |
| Charge (Physiological pH) | Neutral | Negative |
| Cell Membrane Permeability | Moderate (subject to transporters) | Very Low / Negligible |
| Role in Metabolism | Initial precursor/drug substance | First intracellular metabolite |
| Therapeutic Use | Administered directly or as an ester prodrug[11] | Delivered via charge-neutralizing prodrugs (e.g., phosphoramidates)[11][15] |
| Activation Requirement | Requires three phosphorylation steps | Requires two phosphorylation steps |
Experimental Protocol: In Vitro Antiviral Replicon Assay
This protocol provides a self-validating system to determine the antiviral efficacy (EC₅₀) of a compound like 2CMC against Hepatitis C Virus. The use of a reporter gene (e.g., Luciferase) provides a quantitative and reproducible readout directly linked to viral replication.
Objective: To quantify the inhibition of HCV replication by 2'-C-methylcytidine in a stable subgenomic replicon cell line.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a Luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
2'-C-methylcytidine (2CMC), high purity.
-
Dimethyl sulfoxide (DMSO), sterile.
-
96-well cell culture plates, white, clear-bottom.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Methodology:
-
Compound Preparation: Prepare a 20 mM stock solution of 2CMC in DMSO. Create a series of 2x working solutions by serially diluting the stock solution in DMEM. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Cell Plating: Seed the Huh-7 replicon cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared 2x working solutions of 2CMC to the respective wells (in triplicate). Include "cells only" (no drug) and "no cells" (background) controls.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
Luciferase Assay: After incubation, remove the medium. Lyse the cells and measure Luciferase activity according to the manufacturer's protocol for the chosen reagent. Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the "cells only" control.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Calculate the EC₅₀ value (the concentration at which replication is inhibited by 50%) using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Experimental Protocol: Synthesis of this compound (Conceptual)
Objective: To phosphorylate 2'-C-methylcytidine at the 5'-hydroxyl position to yield its monophosphate.
Causality: This reaction requires a phosphorylation agent that selectively targets the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. Protecting groups on the nucleobase are necessary to prevent side reactions.
Materials:
-
N⁴-Benzoyl-2'-C-methylcytidine (protected starting material).
-
Phosphorylating agent (e.g., phosphoryl chloride, POCl₃) in a suitable solvent like triethyl phosphate.
-
Anhydrous pyridine or other non-reactive base.
-
Quenching solution (e.g., buffer or water).
-
Deprotection reagent (e.g., aqueous ammonia).
-
Purification system (e.g., ion-exchange chromatography).
Methodology:
-
Protection: If not already protected, the N⁴-amino group of 2CMC is protected with a benzoyl group.
-
Phosphorylation: The protected 2CMC is dissolved in an anhydrous solvent. The solution is cooled (e.g., to 0°C), and the phosphorylating agent is added dropwise in the presence of a base.[16] The reaction is stirred for several hours at a controlled temperature.[16]
-
Quenching: The reaction is carefully quenched by the slow addition of a buffered aqueous solution.
-
Deprotection: The benzoyl protecting group is removed by treating the reaction mixture with aqueous ammonia.
-
Purification: The final product, this compound, is purified from the reaction mixture using ion-exchange chromatography, which separates molecules based on charge.
Part 5: Conclusion and Future Perspectives
The comparative analysis of 2'-C-methylcytidine and this compound provides a clear illustration of the core principles of nucleoside/nucleotide analog drug development. The nucleoside (2CMC) serves as the deliverable precursor, while the nucleotide monophosphate is the crucial, yet membrane-impermeable, first step in the activation to the pharmacologically active triphosphate.
The challenges associated with the bioavailability of 2CMC and the kinetics of its intracellular activation have paved the way for next-generation nucleotide prodrugs. These advanced delivery systems, which effectively deliver the monophosphate intracellularly, represent a paradigm shift in the field. They demonstrate a sophisticated understanding of cellular pharmacology, enabling researchers to bypass metabolic bottlenecks and significantly enhance the therapeutic potential of potent antiviral agents. Future research will continue to refine these prodrug technologies, exploring novel masking groups and targeting strategies to further improve efficacy, reduce toxicity, and combat the emergence of drug resistance.
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- 11. Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Role of Phosphate Groups in DNA - Oreate AI Blog [oreateai.com]
- 13. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102212096A - Method for preparing 5'-cytidylic acid from composite solvent and bind acid agent - Google Patents [patents.google.com]
Methodological & Application
Application Note: Protocol for Chemical Synthesis of 2'-C-Methyl 5'-Cytidylic Acid
Abstract & Scope
This technical guide details the chemical synthesis of 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Methyl-CMP), a critical intermediate in the development of nucleoside polymerase inhibitors (e.g., for Hepatitis C and Dengue virus). Unlike standard nucleotides, the 2'-C-methyl modification imposes specific steric constraints that require precise control during phosphorylation to avoid side reactions such as 2'-phosphorylation or glycosidic bond cleavage.
This protocol utilizes a modified Yoshikawa phosphorylation strategy , optimized for regioselectivity at the 5'-hydroxyl group without the need for sugar-ring protection. We provide a complete workflow from the parent nucleoside to the isolated monophosphate, including purification via Ion Exchange Chromatography (IEX) and rigorous quality control.
Scientific Foundation & Mechanism
The Target Molecule
-
Compound: 2'-C-Methylcytidine-5'-monophosphate (2'-C-Me-CMP)
-
Role: The 5'-monophosphate is the first metabolite in the "anabolic phosphorylation cascade" required to convert the nucleoside prodrug into its active triphosphate form, which acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRp).
-
Synthetic Challenge: The tertiary alcohol at the 2'-position (due to the methyl group) is sterically hindered but can still participate in intramolecular attacks under acidic conditions. The 5'-OH is the primary nucleophile.
Reaction Strategy: Regioselective Phosphorylation
We employ Phosphorus Oxychloride (
-
Solvent (TMP): Acts as a polar, aprotic solvent that solubilizes the polar nucleoside and moderates the reactivity of the phosphorylating agent.
-
Reagent (
): Forms a reactive phosphoryl chloride intermediate. At low temperatures ( ), it kinetically favors the unhindered primary 5'-OH over the secondary 3'-OH or the tertiary 2'-OH. -
Hydrolysis: Controlled hydrolysis converts the dichlorophosphate intermediate (
) to the phosphate monoester ( ).
Experimental Workflow Visualization
Caption: Step-by-step workflow for the regioselective synthesis of 2'-C-Methyl-CMP, highlighting critical process controls at the phosphorylation and quenching stages.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Grade/Purity | Role |
| 2'-C-Methylcytidine | >98% (HPLC) | Starting Nucleoside |
| Phosphorus Oxychloride ( | Distilled, 99%+ | Phosphorylating Agent |
| Trimethyl Phosphate (TMP) | Anhydrous | Solvent |
| Triethylammonium Bicarbonate (TEAB) | 1.0 M Buffer (pH 7.5-8.0) | Quenching/Elution Buffer |
| Acetonitrile ( | HPLC Grade | Analysis/Precipitation |
| DEAE Sephadex A-25 | Ion Exchange Resin | Purification Stationary Phase |
Step 1: Preparation of Reactants
-
Drying: Dry the starting nucleoside (2'-C-Methylcytidine) over
in a vacuum desiccator overnight to remove trace water. Water competes with the nucleoside for , reducing yield. -
Inert Environment: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen gas.
Step 2: Phosphorylation Reaction (Yoshikawa Procedure)
-
Dissolution: Suspend 2'-C-Methylcytidine (1.0 eq, e.g., 257 mg, 1 mmol) in Trimethyl Phosphate (5.0 mL) . Stir at room temperature until a clear or slightly cloudy solution is obtained.
-
Note: If solubility is poor, gently warm to 40°C briefly, then cool back down.
-
-
Cooling: Place the reaction flask in an ice/water bath to maintain the temperature at 0–2°C .
-
Reagent Addition: Add
(2.0 eq, 186 µL) dropwise via a gas-tight syringe over 10 minutes.-
Critical Control: The exotherm must be controlled. Rapid addition can lead to bis-phosphorylation or 2'/3' side reactions.
-
-
Incubation: Stir the mixture at 0–4°C for 2–4 hours.
-
Monitoring: Monitor reaction progress via analytical HPLC or TLC (System: iPrOH/NH4OH/H2O 7:1:2). Look for the disappearance of the nucleoside spot (
) and appearance of the polar monophosphate spot near the baseline.
Step 3: Quenching and Hydrolysis
-
Buffer Prep: Prepare 20 mL of cold 1.0 M TEAB buffer (pH 7.5) .
-
Quenching: Pour the reaction mixture slowly into the cold TEAB buffer with vigorous stirring.
-
Chemistry: This hydrolyzes the remaining
bonds to , forming the crude nucleotide. The bicarbonate neutralizes the HCl generated, preventing acid-catalyzed glycosidic bond cleavage.
-
-
Extraction (Optional): If the mixture is very oily, wash with Ethyl Acetate (2 x 20 mL) to remove organic impurities or unreacted TMP. The nucleotide remains in the aqueous phase.
Step 4: Purification (Ion Exchange Chromatography)
-
Column Packing: Pack a column (
cm) with DEAE Sephadex A-25 (swollen in water). -
Loading: Load the aqueous quenched mixture onto the column.
-
Elution Gradient:
-
Buffer A: Deionized Water[1]
-
Buffer B: 0.5 M TEAB (pH 7.5)
-
Gradient: 0% to 100% B linear gradient over 500 mL total volume.
-
-
Fraction Collection: Collect fractions (10-15 mL each). Monitor UV absorbance at 270 nm (Cytosine
).-
Elution Order: Free nucleoside elutes first (with water), followed by the Monophosphate (at ~0.1-0.2 M TEAB). Diphosphates/inorganic phosphate elute later.
-
-
Isolation: Pool fractions containing the pure monophosphate. Evaporate to dryness under reduced pressure (rotary evaporator, bath < 30°C). Co-evaporate with ethanol/water to remove excess TEAB.
Quality Control & Characterization
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Purity | HPLC (C18, Ion-Pair) | |
| Identity | MS (ESI-) | |
| Identity | Singlet at | |
| Counter-ion | Confirm Triethylammonium or Sodium form |
HPLC Method (Ion-Pairing)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate + 5 mM Tetrabutylammonium bisulfate (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-30% B over 20 mins.
-
Detection: UV @ 270 nm.
Troubleshooting & Optimization
Problem: Low Yield / High Unreacted Nucleoside
-
Cause: Water contamination in the solvent or starting material.
-
Solution: rigorously dry the nucleoside. Increase
equivalents to 3.0 eq. Ensure TMP is anhydrous.
Problem: Formation of 2',3'-Cyclic Phosphate
-
Cause: Reaction temperature too high or quenching too slow/acidic.
-
Mechanism: The 2'-OH (even though tertiary) can attack the 3'-phosphate if the conformation allows.
-
Solution: Keep reaction strictly at 0°C. Quench immediately into buffered TEAB (pH 7.5-8.0). Do not use water alone for quenching.
Problem: Bis-phosphorylation (Diphosphates)
-
Cause: Localized excess of reagent during addition.
-
Solution: Dilute
in a small amount of TMP before addition. Increase stirring speed.
References
-
Vertex Pharmaceuticals. (2011). Method for preparing 5'-cytidylic acid from composite solvent and bind acid agent. CN102212096A. Link
-
National Institutes of Health (NIH). (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Link
-
National Institutes of Health (NIH). (2005). Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Link
-
ChemicalBook. (2023).[2][3] Synthesis methods of Cytidine. Link
-
YMC Co., Ltd. (2023). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Link
Sources
Application Note: A Robust Ion-Pair Reversed-Phase HPLC Method for the Quantification of 2'-C-Methyl 5'-Cytidylic Acid
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2'-C-Methyl 5'-Cytidylic Acid, a modified nucleotide of significant interest in antiviral and oligonucleotide-based therapeutic research. Addressing the analytical challenges posed by the high polarity and anionic nature of the analyte, this guide presents a robust ion-pair reversed-phase (IP-RP) HPLC protocol. We provide a step-by-step methodology, from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable and reproducible method for the quantification of this and structurally similar molecules.
Introduction and Scientific Rationale
This compound is a cytidine monophosphate analogue characterized by a methyl group at the 2'-position of the ribose moiety. This structural modification can impart desirable pharmacological properties, such as increased nuclease resistance, making it a valuable component in the development of novel therapeutics. Accurate quantification is therefore critical for pharmacokinetic studies, formulation development, and quality control.
Standard reversed-phase HPLC methods often fail to provide adequate retention for highly polar and ionic molecules like nucleotide monophosphates.[4] To overcome this, ion-pair chromatography is the technique of choice.[5][6][7][8] This method introduces an ion-pairing agent into the mobile phase, which contains a hydrophobic alkyl chain and a charged functional group.[5] For an anionic analyte like our target molecule, a cationic ion-pairing agent (e.g., tetrabutylammonium) is used. The agent forms a neutral ion pair with the negatively charged phosphate group of the analyte, increasing its hydrophobicity and enabling retention on a nonpolar stationary phase, such as C18.[5][9]
Alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) are also viable for nucleotide analysis.[4][10][11][12][13] HILIC is particularly advantageous for its compatibility with mass spectrometry (MS), as it avoids non-volatile ion-pairing reagents.[12][13] However, IP-RP HPLC is often favored for its robustness, high resolution, and wide availability in analytical laboratories.[6]
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate retention, good peak shape (symmetry), high resolution from potential impurities, and sufficient sensitivity. Our strategy followed a logical progression, as illustrated in the workflow diagram below.
Caption: Workflow for HPLC Method Development.
Key Experimental Choices:
-
Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was selected for its versatility and proven performance in IP-RP applications.
-
Mobile Phase A (Aqueous): A phosphate buffer was chosen to maintain a stable pH, ensuring consistent ionization of the analyte. A pH between 6.0 and 7.0 is optimal for the stability of the silica-based column and the ionization state of the phosphate group.[9]
-
Mobile Phase B (Organic): Acetonitrile (ACN) was selected as the organic modifier due to its low viscosity and UV transparency.
-
Ion-Pairing Agent: Tetrabutylammonium hydrogen sulfate (TBAHS) was selected as the cationic pairing agent.[9] Its concentration was optimized to achieve sufficient retention without excessive peak tailing.
-
Detection: A UV-Vis detector was used, leveraging the strong chromophore of the cytidine base. The maximum absorbance wavelength (λmax) for cytidine derivatives is typically around 260-280 nm.[14] A detection wavelength of 270 nm was chosen for this method.[15]
Detailed Application Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard.[16]
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.
-
Dipotassium hydrogen phosphate (K₂HPO₄), HPLC grade.
-
Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade for ion-pairing.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Prepare a 100 mM potassium phosphate buffer stock by dissolving appropriate amounts of KH₂PO₄ and K₂HPO₄ in HPLC-grade water.
-
Adjust the pH to 6.5 with phosphoric acid or potassium hydroxide.
-
Prepare the working Mobile Phase A by taking the 100 mM buffer and diluting to 20 mM.
-
Add TBAHS to a final concentration of 5 mM.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile (ACN).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using HPLC-grade water.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
Optimized HPLC Method Parameters
The following table summarizes the final, optimized chromatographic conditions.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, 5 mM TBAHS, pH 6.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions.
Table 2: Mobile Phase Gradient Program.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 15.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Method Validation Protocol
The optimized method must be validated to ensure it is suitable for its intended purpose.[1] The validation was performed according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[3][17]
Caption: Workflow for Analytical Method Validation.
Validation Parameters & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. Assess peak purity using a DAD. | Peak is free from co-eluting interferences. |
| Linearity & Range | Analyze 5-6 concentration levels (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike a known amount of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze 6 replicate injections of a standard solution at 100% concentration on the same day. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that meets accuracy and precision criteria (Signal-to-Noise ≈ 10:1). | RSD ≤ 10% and recovery within 80-120%. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters remain within limits. |
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria.
Conclusion
The ion-pair reversed-phase HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of this compound. The comprehensive validation protocol confirms that the method is suitable for its intended use in research, development, and quality control environments. The systematic approach outlined here can also serve as a template for developing methods for other modified nucleotides and related polar, ionic compounds.
References
-
SIELC Technologies. Cytidine Monophosphate. Available at: [Link]
-
PubMed. Analysis of nucleosides and monophosphate nucleotides from mushrooms with reversed-phase HPLC. Available at: [Link]
-
Lund University. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Available at: [Link]
-
ResearchGate. A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Available at: [Link]
-
Longdom Publishing. Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Available at: [Link]
-
PubMed. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Available at: [Link]
-
Waters Corporation. Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Available at: [Link]
-
MDPI. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. Available at: [Link]
-
Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Available at: [Link]
-
Agilent Technologies. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Available at: [Link]
-
Atlantis Press. Effects of temperature and wavelength choice on in-situ dissolution test of Cimetidine tablets. Available at: [Link]
-
PubMed. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Chromatography Online. Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Available at: [Link]
-
ResearchGate. Nucleotides via HILIC Column. Available at: [Link]
-
Shimadzu. HPLC Analyses of Nucleotides in Powdered Infant Formula and Liquid Infant Formula. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
Hamilton Company. Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). Available at: [Link]
-
ResearchGate. UV-spectrophotometric stability indicating methods for the quantitative determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their oxidative derivatives. Available at: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
PMC. Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
MDPI. The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. agilent.com [agilent.com]
- 7. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. longdom.org [longdom.org]
- 10. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode | Lund University [lunduniversity.lu.se]
- 11. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Chromatogram Detail [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. shimadzu.com [shimadzu.com]
- 16. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.id]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for In Vitro Enzymatic Assays Using 2'-C-Methyl 5'-Cytidylic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of 2'-C-Methylated Nucleotides in Antiviral Research
Viral diseases remain a significant global health challenge, driving the continuous search for novel and effective antiviral therapies. A cornerstone of this effort is the targeting of viral enzymes essential for replication, with RNA-dependent RNA polymerase (RdRp) being a particularly attractive target due to its central role in the life cycle of many RNA viruses and its absence in host cells.[1][2] Nucleoside analogs that mimic natural substrates have emerged as a highly successful class of RdRp inhibitors.[2]
Among these, 2'-C-methylated nucleosides represent a pivotal group of compounds with potent antiviral activity, most notably against the Hepatitis C Virus (HCV).[3] The addition of a methyl group at the 2' position of the ribose sugar sterically hinders the conformational changes required for the polymerase to add the next nucleotide, effectively terminating the growing RNA chain.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2'-C-Methyl 5'-Cytidylic Acid , the monophosphate form of the 2'-C-methylcytidine analog, in in vitro enzymatic assays. While the active form that inhibits the polymerase is the 5'-triphosphate, in vitro assays can be designed to start with the monophosphate, offering a more comprehensive understanding of the compound's potential by incorporating the initial phosphorylation steps that would occur within a cell. This approach allows for the study of not only polymerase inhibition but also the efficiency of the necessary enzymatic activation.
The Principle of the Assay: A Coupled Enzymatic Approach to Mimic Intracellular Activation
The core of this application note is a coupled enzymatic assay that recapitulates the intracellular phosphorylation cascade required to activate this compound to its biologically active triphosphate form, followed by its utilization by a viral RdRp. This "one-pot" reaction provides a powerful in vitro system to assess the compound's inhibitory potential.
The assay is divided into two key stages that occur concurrently in the reaction mixture:
-
In Vitro Phosphorylation Cascade: this compound is sequentially phosphorylated to its diphosphate and then triphosphate form by the action of specific kinases.
-
Step 1: UMP/CMP kinase (or a broad-spectrum nucleoside monophosphate kinase) catalyzes the transfer of a phosphate group from ATP to this compound, yielding 2'-C-Methyl 5'-Cytidylic Diphosphate.
-
Step 2: Nucleoside diphosphate kinase (NDPK) then facilitates the final phosphorylation step, again using ATP as the phosphate donor, to produce the active inhibitor, 2'-C-Methyl 5'-Cytidylic Triphosphate.[5]
-
-
Polymerase-Mediated Chain Termination: The newly synthesized 2'-C-Methyl 5'-Cytidylic Triphosphate competes with the natural substrate, CTP, for incorporation into the nascent RNA strand by the viral RdRp. Upon incorporation, the 2'-C-methyl group prevents the formation of the next phosphodiester bond, thus halting RNA synthesis.[4][6]
This coupled assay design is crucial because the efficiency of the initial phosphorylation steps can be a determining factor in the overall antiviral potency of a nucleoside analog.[7][8]
Visualizing the Workflow and Mechanism
Caption: Coupled enzymatic assay workflow.
Caption: Mechanism of nonobligate chain termination.
Detailed Experimental Protocols
Protocol 1: Coupled In Vitro Phosphorylation and HCV NS5B Polymerase Assay
This protocol is designed to determine the inhibitory potential of this compound against HCV NS5B RdRp in a single reaction.
1. Reagent Preparation:
-
HCV NS5B RdRp Enzyme: Recombinant, purified HCV NS5B (e.g., from genotype 1b, truncated at the C-terminus for solubility) should be diluted to a working concentration of 100 nM in a buffer containing 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, and 5 mM DTT.[9]
-
Kinase Mix: Prepare a fresh mixture of UMP/CMP kinase (e.g., 0.5 U/µL) and Nucleoside Diphosphate Kinase (NDPK) (e.g., 0.5 U/µL) in the polymerase reaction buffer.
-
Reaction Buffer (2X): 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT, 2 mM MnCl₂, 80 mM KCl. The presence of both Mg²⁺ and Mn²⁺ can be optimal for some viral polymerases.[10][11]
-
ATP Stock: 10 mM ATP solution.
-
Natural NTP Mix (minus CTP): A solution containing 10 µM each of ATP, GTP, and UTP.
-
CTP Stock: 10 µM CTP solution.
-
This compound: Prepare a serial dilution from 1 mM down to 10 nM in nuclease-free water.
-
Template/Primer: A poly(A) template annealed to a 5'-biotinylated oligo(dT)₁₅ primer is a common choice for a generic polymerase assay. Resuspend to a working concentration of 2 µg/mL template and 200 nM primer.
-
Detection Reagent: A fluorescent, double-stranded RNA-binding dye (e.g., PicoGreen™).
-
Stop Solution: 0.5 M EDTA, pH 8.0.
2. Assay Procedure:
-
Reaction Setup: In a 96-well black plate suitable for fluorescence measurements, add the following components in the order listed. Prepare a master mix for common reagents to minimize pipetting errors.
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| Nuclease-free water | to 25 µL | - |
| 2X Reaction Buffer | 25 | 1X |
| ATP Stock | 5 | 1 mM |
| Kinase Mix | 2 | 0.02 U/µL each |
| Natural NTP Mix (minus CTP) | 2.5 | 500 nM each |
| CTP or Inhibitor | 2.5 | Variable |
| Template/Primer | 2.5 | 100 ng template, 10 nM primer |
-
Pre-incubation for Phosphorylation: Seal the plate and incubate at 37°C for 30 minutes to allow for the conversion of the monophosphate inhibitor to its triphosphate form.
-
Initiation of Polymerase Reaction: Add 5 µL of the 100 nM HCV NS5B RdRp enzyme to each well to initiate the reaction. The final enzyme concentration will be 10 nM.
-
Polymerase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA to each well.
3. Controls:
-
Positive Control (100% activity): Replace the inhibitor with CTP at a concentration equal to its Km value for the polymerase.
-
Negative Control (0% activity): Replace the inhibitor with nuclease-free water and omit the RdRp enzyme.
Protocol 2: Non-Radioactive Detection and Data Analysis
This protocol uses a fluorescent dye that selectively binds to the double-stranded RNA product formed during the assay.
1. Detection:
-
Dilute the PicoGreen™ reagent according to the manufacturer's instructions in TE buffer.
-
Add 50 µL of the diluted dye to each well of the reaction plate.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence in a plate reader with excitation at ~480 nm and emission at ~520 nm.
2. Data Analysis:
-
Subtract the average fluorescence of the negative control wells from all other wells.
-
Normalize the data by setting the average fluorescence of the positive control wells to 100% polymerase activity.
-
Calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 - ((Signal_inhibitor / Signal_positive_control) * 100)
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
The inhibitory activity of this compound, after its conversion to the triphosphate, can be quantified by its IC₅₀ value. The table below presents a compilation of representative IC₅₀ values for the triphosphate form of 2'-C-methylated nucleosides against various viral polymerases from published literature.
| Compound | Viral Polymerase | Assay Type | IC₅₀ (µM) | Reference |
| 2'-C-Me-CTP | HCV NS5B | Replicon | 2.2 | [12] |
| 2'-C-Me-GTP | SARS-CoV-2 RdRp | Primer Extension | Efficient Incorporation | [13] |
| 2'-C-Me-Adenosine | HCV NS5B | Replicon | Potent Inhibition | [6] |
| 2'-C-Me-Cytidine | FMDV | Cell-based | 6.4 | [12] |
Note: The presented values are for the nucleoside or triphosphate forms and may vary depending on the specific assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no polymerase activity in the positive control | Inactive enzyme | Use a fresh aliquot of polymerase; ensure proper storage at -80°C. |
| Degraded template/primer | Use fresh, nuclease-free reagents. | |
| Suboptimal reaction conditions | Optimize Mg²⁺/Mn²⁺ concentrations and pH. | |
| High background fluorescence | Dye concentration too high | Optimize the dilution of the fluorescent dye. |
| Contamination with dsRNA | Use nuclease-free water and reagents. | |
| Inconsistent results | Pipetting errors | Use a master mix for common reagents; calibrate pipettes. |
| Incomplete phosphorylation | Increase the pre-incubation time or the concentration of kinases and ATP. |
Conclusion
The coupled in vitro enzymatic assay described provides a robust and reliable method for evaluating the inhibitory potential of this compound against viral RNA-dependent polymerases. By integrating the necessary phosphorylation steps into the assay, researchers can gain a more comprehensive understanding of the compound's mechanism of action and its potential as an antiviral agent. This approach is highly adaptable for screening other nucleoside monophosphate analogs and can be a valuable tool in the pipeline of antiviral drug discovery and development.
References
Sources
- 1. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 2. mdpi.com [mdpi.com]
- 3. 2′-C-甲基胞嘧啶核苷 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. 2'-C-Methylcytidine | C10H15N3O5 | CID 500902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Phosphorylation of the hepatitis C virus NS5A protein in vitro and in vivo: properties of the NS5A-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]
quantifying intracellular phosphorylation of 2'-C-Methyl 5'-Cytidylic Acid
Application Note: Strategic Quantification of Intracellular 2'-C-Methyl-Cytidine Phosphates via LC-MS/MS
Executive Summary
This guide details the protocol for quantifying the intracellular phosphorylation of 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) , the monophosphate metabolite of the antiviral nucleoside analog 2'-C-methylcytidine (NM283). While the triphosphate form (TP) is the active inhibitor of the HCV NS5B polymerase, the conversion of the parent nucleoside to the monophosphate (2'-C-Me-CMP) is frequently the rate-limiting step in the activation cascade. Accurate quantification of this specific metabolite is critical for establishing structure-activity relationships (SAR) and understanding metabolic bottlenecks during drug development.
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), offering superior retention of polar phosphorylated species compared to traditional reverse-phase methods, without the ion-suppression issues often associated with ion-pairing reagents.
Metabolic Context & Mechanism
To interpret the data correctly, one must understand the intracellular fate of 2'-C-methylcytidine. Unlike natural cytidine, the 2'-C-methyl modification sterically hinders phosphorylation by standard kinases.
-
Uptake: Nucleoside enters the cell via equilibrative nucleoside transporters (ENTs).
-
Rate-Limiting Step: Conversion to 2'-C-Me-CMP (Monophosphate). This is often catalyzed by Deoxycytidine Kinase (dCK) or Uridine-Cytidine Kinase (UCK), depending on the specific cell line and analog structure.
-
Active Species: The MP is rapidly converted to Diphosphate (DP) and Triphosphate (TP). The TP competes with CTP for incorporation into viral RNA, causing chain termination.
Figure 1: Intracellular Activation Pathway
Caption: The activation cascade of 2'-C-methylcytidine.[1] The conversion to MP (highlighted in red) is the primary quantification target of this protocol.
Experimental Protocol
Materials & Reagents
-
Cell Line: Huh-7 (Human hepatoma) or HepG2.
-
Internal Standard (IS): Stable isotope-labeled 2'-C-Me-CMP (
) is preferred. If unavailable, use 2-Chloro-ATP or Lamivudine-MP as a structural surrogate. -
Extraction Solvent: 70% Methanol (MeOH) containing 20 mM EDTA (to chelate Mg²⁺ and stop kinase activity).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: HILIC Amide or Aminopropyl column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).
Sample Preparation (Critical Control Points)
Objective: Extract polar nucleotides while instantly quenching metabolism to prevent ATP hydrolysis or dephosphorylation of the target.
-
Seeding: Seed Huh-7 cells (approx.
cells/well) in 6-well plates. Incubate overnight. -
Treatment: Treat cells with 2'-C-methylcytidine (e.g., 10 µM) for desired timepoints (1h, 4h, 24h).
-
Washing (Rapid):
-
Aspirate media.
-
Wash once rapidly (<5 seconds) with ice-cold PBS (4°C).
-
Note: Prolonged washing causes leakage of intracellular nucleotides.
-
-
Quenching & Extraction:
-
Add 1.0 mL of Ice-Cold 70% MeOH (with 20 mM EDTA) directly to the monolayer.
-
Scrape cells immediately and transfer the suspension to a pre-cooled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
-
Internal Standard Addition: Spike 10 µL of Internal Standard solution into the lysate.
-
Incubation: Store at -20°C for 1 hour (or overnight) to ensure complete protein precipitation.
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Reconstitution: Transfer supernatant to a new tube. Evaporate to dryness under Nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase (50:50 A:B).
LC-MS/MS Method Parameters
Chromatography Strategy: HILIC is chosen over Ion-Pairing RP because it is more compatible with negative mode ESI and requires less system passivation.
| Parameter | Setting |
| Column | Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) |
| Flow Rate | 0.3 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5-10 µL |
| Run Time | 8.0 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 15 | 85 |
| 5.0 | 60 | 40 |
| 5.1 | 15 | 85 |
| 8.0 | 15 | 85 |
Mass Spectrometry (ESI Negative Mode): Phosphates ionize best in negative mode.
-
Source: ESI (-)[2]
-
Spray Voltage: -3500 V
-
Capillary Temp: 350°C
MRM Transitions (Specific to 2'-C-Me-CMP):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| 2'-C-Me-CMP | 336.1 [M-H]⁻ | 78.9 [PO3]⁻ | 35 | Phosphate group fragment (Universal) |
| Qualifier | 336.1 | 110.0 [Base]⁻ | 25 | Modified Cytosine base |
| 2'-C-Me-CTP | 496.0 [M-H]⁻ | 158.9 [PPi]⁻ | 30 | Pyrophosphate fragment |
| IS (e.g., 2-Cl-ATP) | 540.0 | 158.9 | 30 | Structural Analog |
Workflow Visualization
Caption: Experimental workflow emphasizing the rapid quench step to preserve phosphate moieties.
Data Analysis & Validation
Normalization
Intracellular concentrations must be normalized to cell number or total protein content to account for well-to-well variability.
-
Method A (Cell Count): Count a parallel satellite plate not used for extraction.
-
Formula:
-
-
Method B (Intracellular Volume): Assume Huh-7 cell volume
.-
Formula:
-
Validation Criteria (Self-Validating System)
-
Linearity:
over range 10 nM – 10 µM. -
Recovery: Spike pure 2'-C-Me-CMP into "blank" cell lysate. Recovery should be 85-115%.
-
Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If deviation > 20%, use matrix-matched calibration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Peak Tailing | Metal interaction with phosphate | Ensure system is passivated; Add 5 µM Medronic Acid to mobile phase (optional). |
| Low Sensitivity | Ion suppression from salts | Increase dilution of reconstituted sample; Ensure PBS wash was thorough. |
| MP Degradation | Phosphatase activity | Ensure MeOH is -20°C when added; Work on ice; Add EDTA. |
| RT Shift | pH fluctuation in HILIC | Precisely adjust Mobile Phase A pH to 9.0; Equilibrate column for 20 mins. |
References
-
Murakami, E., et al. (2007). "Mechanism of Activation of β-D-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase."[1] Antimicrobial Agents and Chemotherapy.
-
[Link]
-
-
Pucci, V., et al. (2009). "HILIC LC-MS for the determination of 2'-C-methyl-cytidine-triphosphate in rat liver.
-
[Link]
-
-
Xing, G., et al. (2019). "Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples." Methods in Molecular Biology.
-
[Link]
-
-
Cohen, D., et al. (2015). "Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides.
-
[Link]
-
Sources
- 1. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HILIC LC-MS for the determination of 2'-C-methyl-cytidine-triphosphate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2'-C-Methyl 5'-Cytidylic Acid in Biological Samples using LC-MS/MS: An Application Note and Protocol
Introduction: The Significance of Modified Nucleotide Analysis in Drug Development
The landscape of antiviral and anticancer therapy is increasingly dominated by nucleoside and nucleotide analogues. These molecules act as potent inhibitors of viral or cellular polymerases, effectively terminating DNA or RNA synthesis and halting disease progression. 2'-C-Methyl 5'-Cytidylic Acid is a key metabolite of a class of such antiviral agents. Its chemical structure, featuring a methyl group at the 2' position of the ribose sugar, confers unique biological properties, including resistance to degradation by cellular enzymes and potent inhibitory effects on viral RNA-dependent RNA polymerases.
Accurate quantification of this compound in biological matrices such as plasma and serum is paramount during preclinical and clinical development. These measurements are critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ensuring patient safety and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these bioanalytical studies due to its inherent selectivity, sensitivity, and speed.
This comprehensive application note provides a detailed protocol for the robust and reliable quantification of this compound in human plasma. The methodology is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation[1][2][3][4].
The Analytical Challenge: Navigating the Complexities of Nucleotide Quantification
The analysis of modified nucleotides like this compound presents several analytical hurdles:
-
Polarity: The phosphate group imparts high polarity, making retention on traditional reversed-phase liquid chromatography (RPLC) columns challenging.
-
Matrix Effects: Biological samples are complex mixtures containing numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
-
Stability: Nucleotides can be susceptible to enzymatic degradation in biological matrices.
-
Lack of Commercial Standards: The availability of the analytical standard and a corresponding stable isotope-labeled internal standard can be limited, often requiring custom synthesis.
To address these challenges, this protocol employs a robust sample preparation strategy to remove interfering matrix components, followed by a highly selective and sensitive LC-MS/MS method.
Analytical Workflow Overview
The entire analytical process, from sample receipt to data reporting, is outlined in the workflow diagram below. This systematic approach ensures consistency and minimizes the potential for error at each stage.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol
This protocol is intended for researchers, scientists, and drug development professionals with experience in bioanalytical method development and validation.
Materials and Reagents
-
Internal Standard (IS): Stable isotope-labeled (e.g., ¹³C₅, ¹⁵N₃) this compound. Custom synthesis is typically required. The availability of labeled precursors facilitates this process.
-
Control Matrix: Human plasma (K₂EDTA).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Water (Milli-Q or equivalent).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
Step-by-Step Protocol:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions. Optimization will be necessary for specific instrumentation.
Liquid Chromatography (LC):
Two primary chromatographic approaches are suitable for the separation of polar nucleotides: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RPLC).
| Parameter | HILIC Method | Ion-Pair RPLC Method |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | Waters ACQUITY UPLC C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | 5 mM DMHA and 5 mM HFIP in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 95% B to 40% B over 5 min | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 45°C |
| Injection Vol. | 5 µL | 10 µL |
Mass Spectrometry (MS):
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is recommended.
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The MRM transitions should be optimized by infusing a standard solution of this compound. The predicted fragmentation would involve the loss of the phosphate group and cleavage of the glycosidic bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 336.1 | 97.0 (H₂PO₄⁻) | 25 |
| 336.1 | 110.0 (Cytosine-H) | 35 | |
| IS ([¹³C₅, ¹⁵N₃]-2'-C-Methyl 5'-Cytidylic Acid) | 344.1 | 97.0 (H₂PO₄⁻) | 25 |
| 344.1 | 115.0 (¹³C₄,¹⁵N₃-Cytosine-H) | 35 |
Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines[1][2][3][4]. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Data Interpretation and Reporting
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations. All results should be reported with appropriate units (e.g., ng/mL) and accompanied by the validation summary report.
Conclusion
This application note provides a comprehensive and robust framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, will enable researchers and drug development professionals to generate high-quality bioanalytical data to support their research and regulatory submissions. The principles and methodologies described herein can also be adapted for the analysis of other modified nucleotides, contributing to the advancement of therapeutic drug monitoring and pharmacokinetic studies.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubChem. Cytidine monophosphate. National Center for Biotechnology Information. [Link]
-
T mezzetti, F. (2021). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Gilar, M., Fountain, K. J., Budman, Y., Neue, U. D., Yardley, K. R., Rainville, P. D., Russell, R. J., 2nd, & Gebler, J. C. (2002). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction. Journal of Chromatography A, 958(1-2), 167–182. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2015). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PubMed Central. [Link]
-
Zhang, S., & Li, L. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. PubMed Central. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Waters Corporation. Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. [Link]
Sources
- 1. 5′ -Cytidylic Acid pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Note: Preparation of 2'-C-Methyl 5'-Cytidylic Acid Triphosphate (2'-C-Me-CTP)
[1]
Introduction & Scientific Context
Target Molecule Profile
2'-C-Methyl 5'-Cytidylic Acid Triphosphate (2'-C-Me-CTP) is the active triphosphate metabolite of 2'-C-methylcytidine, a nucleoside analog with potent antiviral activity.[1] It functions primarily as a chain terminator for viral RNA-dependent RNA polymerases (RdRp), specifically targeting the NS5B polymerase of the Hepatitis C Virus (HCV) and other Flaviviridae.
-
Mechanism of Action: The 2'-C-methyl group introduces steric hindrance in the polymerase active site. Once incorporated into the nascent RNA chain, it prevents the necessary conformational changes (active site closure) required for the addition of the next nucleotide, effectively halting viral replication.
-
Significance: Synthesis of the triphosphate form is essential for in vitro biochemical assays (e.g.,
determination, kinetic studies) because the parent nucleoside is inactive in cell-free systems until metabolized by cellular kinases.
Retrosynthetic Strategy
The synthesis of 2'-C-Me-CTP from its parent nucleoside presents specific challenges due to the steric bulk of the 2'-methyl group. While this group protects the 2'-hydroxyl from unwanted side reactions, the 3'-hydroxyl remains a potential site for competing phosphorylation.
We utilize a modified Yoshikawa One-Pot Procedure . This method exploits the higher nucleophilicity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl, allowing for direct phosphorylation of the unprotected nucleoside.
Key Reaction Stages:
-
Regioselective Phosphorylation: Activation of the 5'-OH using Phosphorus Oxychloride (
) in trimethyl phosphate. -
Pyrophosphorylation: Nucleophilic attack by tributylammonium pyrophosphate on the phosphorodichloridate intermediate.
-
Hydrolysis: Conversion of the cyclic intermediate to the linear triphosphate.
Experimental Protocol
Reagents and Materials
-
Precursor: 2'-C-Methylcytidine (High Purity >98%, rigorously dried).
-
Phosphorylating Agent: Phosphorus oxychloride (
), distilled. -
Solvent: Trimethyl phosphate (
), anhydrous. -
Base/Scavenger: 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge").
-
Pyrophosphate Source: Bis(tributylammonium) pyrophosphate (0.5 M solution in anhydrous DMF).
-
Buffer: Triethylammonium bicarbonate (TEAB), 1.0 M, pH 7.5.
-
Purification: DEAE Sephadex A-25 anion exchange resin.
Pre-Reaction Preparation (Critical)
Moisture Control: The success of this reaction depends entirely on the exclusion of water.
-
Dry the 2'-C-methylcytidine nucleoside over Phosphorus Pentoxide (
) in a vacuum desiccator at 40°C for 24 hours. -
Store
and under Argon/Nitrogen. -
Flame-dry all glassware and cool under a stream of dry Nitrogen.
Step-by-Step Synthesis Workflow
Step 1: Phosphorylation[2]
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2'-C-methylcytidine (100 mg, 0.39 mmol) in anhydrous Trimethyl phosphate (1.0 mL). Stir at Room Temperature (RT) until fully dissolved.
-
Cooling: Cool the solution to 0–4°C using an ice/water bath.
-
Base Addition: Add Proton Sponge (125 mg, 1.5 eq) to neutralize HCl byproducts.
-
Activation: Dropwise add
(55 µL, 1.5 eq) over 5 minutes. -
Monitoring: Stir at 0°C for 2–3 hours. Monitor by TLC (Isopropanol:NH4OH:H2O, 7:1:2). The nucleoside spot should disappear, replaced by a polar baseline spot (monophosphate).
Step 2: Pyrophosphate Coupling
-
Cocktail Preparation: In a separate dry vial, mix Bis(tributylammonium) pyrophosphate (2.0 mL of 0.5 M solution in DMF) and Tributylamine (0.2 mL).
-
Injection: Rapidly inject this mixture into the reaction flask containing the activated nucleoside.
-
Reaction: Stir vigorously at 0°C for 30 minutes. The solution will likely turn clear or slightly yellow.
Step 3: Quenching and Hydrolysis
-
Quench: Add 5.0 mL of 1.0 M TEAB buffer (pH 7.5) to the reaction mixture.
-
Hydrolysis: Allow the mixture to warm to Room Temperature and stir for 45 minutes. This hydrolyzes the cyclic metaphosphate intermediate into the linear triphosphate.
Purification & Isolation[4][5]
The crude reaction mixture contains the target triphosphate, unreacted monophosphate, pyrophosphate, and inorganic salts.
Ion Exchange Chromatography (DEAE Sephadex)
-
Column Prep: Swell DEAE Sephadex A-25 in 20% Ethanol, then equilibrate with 0.05 M TEAB buffer.
-
Loading: Dilute the quenched reaction mixture with water (20 mL) and load onto the column.
-
Elution: Run a linear gradient of TEAB buffer (0.05 M to 1.0 M).
-
Fraction 1 (Low salt): Free nucleoside / inorganic phosphate.
-
Fraction 2 (Medium salt): Monophosphate (2'-C-Me-CMP).
-
Fraction 3 (High salt, ~0.6–0.8 M):Target Triphosphate (2'-C-Me-CTP).
-
-
Collection: Pool fractions containing the triphosphate (identified by UV absorbance at 272 nm).
Desalting and Final Polish
-
Lyophilization: Repeatedly lyophilize the pooled fractions with water/ethanol to remove the volatile TEAB buffer.
-
RP-HPLC (Optional for >99% purity):
-
Column: C18 Semi-prep (e.g., Phenomenex Luna 5µ).
-
Buffer A: 100 mM TEAB (pH 7.0).
-
Buffer B: Acetonitrile.
-
Gradient: 0–20% B over 30 minutes.
-
Retention: Triphosphates typically elute early due to high polarity.
-
Analytical Characterization
To validate the synthesis, the following data must be obtained.
| Analysis | Expected Result | Purpose |
| Confirms triphosphate chain integrity. The | ||
| 2'-Methyl singlet at | Confirms the presence of the 2'-C-methyl group and nucleoside structure.[3][4][5][6][7][8][9] | |
| MS (ESI-) | [M-H]- peak at approx 496.0 m/z (Calc: 497.1) | Confirms molecular weight.[9][10] |
| HPLC | Single peak at 272 nm (Cytidine | Purity assessment (>95% required). |
Stability & Storage
-
State: Store as a 100 mM aqueous solution (pH 7.5) or lyophilized powder.[11]
-
Temperature: -80°C is optimal; -20°C is acceptable for short term.
-
Avoid: Repeated freeze-thaw cycles (causes hydrolysis to di/monophosphate).
Visualizations
Synthesis Pathway Diagram
Caption: Chemical pathway for the conversion of 2'-C-Methylcytidine to its Triphosphate form via the Yoshikawa method.
Purification Workflow
Caption: Downstream processing workflow for the isolation of pharmaceutical-grade 2'-C-Me-CTP.
References
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[1][4][6][7][9] The Journal of Biological Chemistry, 278(14), 11979–11984. Link
-
Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060. Link
-
Ludwig, J., & Eckstein, F. (1989). Rapid and Efficient Synthesis of Nucleoside 5'-O-(1-Thiotriphosphates), 5'-Triphosphates and 2',3'-Cyclophosphorothioates Using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of Organic Chemistry, 54(3), 631–635. Link
-
Ma, H., et al. (2007). Characterization of the Metabolic Activation of Hepatitis C Virus Nucleoside Inhibitor β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and Identification of a Novel Active 5'-Triphosphate Species.[7] Journal of Biological Chemistry, 282(41), 29812-29820. Link
-
TriLink BioTechnologies. (n.d.). 5-Methylcytidine-5'-Triphosphate Product Specifications. Link
Sources
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nublocks.com [nublocks.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5-Methylcytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 11. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of 2'-C-Methyl Nucleotides: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2'-C-Methyl Nucleotides in Antiviral Therapy
The landscape of antiviral drug development has been significantly shaped by the strategic modification of nucleoside analogues. Among these, 2'-C-methyl nucleotides have emerged as a class of potent inhibitors of viral RNA-dependent RNA polymerases (RdRps), playing a crucial role in the fight against various viral infections. The addition of a methyl group at the 2' position of the ribose sugar sterically hinders the incorporation of the subsequent nucleotide, effectively terminating the nascent viral RNA chain. This mechanism of action has been successfully exploited in drugs like Sofosbuvir, a cornerstone in the treatment of Hepatitis C.
This comprehensive guide provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides containing 2'-C-methyl nucleotides. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize these critical molecules for their research and therapeutic development endeavors.
The Strategic Approach: Solid-Phase Synthesis via Phosphoramidite Chemistry
The synthesis of oligonucleotides containing 2'-C-methyl nucleotides is most efficiently achieved through automated solid-phase synthesis utilizing phosphoramidite chemistry. This method offers high coupling efficiencies and allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.[1][2] The overall workflow can be conceptually divided into three main stages:
-
Synthesis of 2'-C-Methyl Nucleoside Phosphoramidite Building Blocks: The journey begins with the chemical synthesis of the modified nucleoside phosphoramidites, the key monomeric units for the solid-phase synthesis.
-
Automated Solid-Phase Oligonucleotide Synthesis: The prepared phosphoramidites are then used in an automated synthesizer to assemble the desired oligonucleotide sequence on a solid support.
-
Deprotection and Purification: Finally, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified to yield the final, high-purity 2'-C-methylated oligonucleotide.
Figure 1: Overall workflow for the solid-phase synthesis of 2'-C-methylated oligonucleotides.
Part 1: Synthesis of 2'-C-Methyl Nucleoside Phosphoramidites
The synthesis of the 2'-C-methyl nucleoside phosphoramidite building blocks is a critical prerequisite for the successful solid-phase synthesis of the desired oligonucleotides. While detailed, step-by-step protocols for each of the four standard bases (A, C, G, U) are not always readily available in a single source, a general synthetic strategy can be outlined. This typically involves several key steps starting from a commercially available or synthesized 2'-C-methyl nucleoside.
General Protecting Group Strategy:
A robust protecting group strategy is essential to prevent unwanted side reactions during phosphitylation and subsequent oligonucleotide synthesis.[3]
| Functional Group | Protecting Group | Rationale |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile group that allows for selective deprotection on the synthesizer to enable chain elongation. |
| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Acetyl (Ac), Isobutyryl (iBu) | Base-labile groups that are stable during synthesis and removed during the final deprotection step. |
| 3'-Hydroxyl | - | This is the site of phosphitylation. |
| Phosphate | Cyanoethyl (CE) | Base-labile group that protects the phosphate backbone during synthesis. |
Generalized Protocol for Phosphitylation:
The final step in preparing the phosphoramidite is the phosphitylation of the 3'-hydroxyl group of the appropriately protected 2'-C-methyl nucleoside.
Materials:
-
Protected 2'-C-methyl nucleoside (e.g., 5'-O-DMT-N-benzoyl-2'-C-methylcytidine)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Anhydrous solvents for workup and chromatography
Procedure:
-
Dissolution: Dissolve the protected 2'-C-methyl nucleoside in anhydrous DCM or ACN under an inert atmosphere (e.g., argon).
-
Addition of Base: Add DIPEA to the solution.
-
Phosphitylating Agent: Slowly add the phosphitylating agent at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the crude product by silica gel chromatography to obtain the pure 2'-C-methyl nucleoside phosphoramidite.
Note: The specific reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for each specific 2'-C-methyl nucleoside.
Part 2: Automated Solid-Phase Oligonucleotide Synthesis
With the 2'-C-methyl phosphoramidite building blocks in hand, the automated solid-phase synthesis can be performed on a standard DNA/RNA synthesizer. The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[4] Each cycle of nucleotide addition consists of four main steps:
Figure 2: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Protocol for Automated Synthesis:
-
Synthesizer Setup: Install the 2'-C-methyl phosphoramidite vials on the synthesizer along with standard DNA or RNA phosphoramidites and ancillary reagents.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer software.
-
Synthesis Initiation: Start the synthesis run. The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain using a mild acid (e.g., trichloroacetic acid in DCM).
-
Coupling: Activation of the incoming phosphoramidite (including the 2'-C-methyl phosphoramidite) with an activator (e.g., tetrazole or a more efficient activator like 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).
-
-
Final Detritylation (Optional): The final DMT group can be left on for purification purposes (DMT-on purification) or removed on the synthesizer (DMT-off).
Considerations for 2'-C-Methyl Nucleotide Incorporation:
The steric bulk of the 2'-C-methyl group may influence the coupling efficiency. It is advisable to:
-
Extend Coupling Times: Increasing the coupling time for the 2'-C-methyl phosphoramidite can help to ensure higher coupling efficiencies. A typical starting point would be to double the standard coupling time.
-
Use a More Active Activator: Employing a more potent activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), can enhance the coupling kinetics.[5]
-
Monitor Coupling Efficiency: Utilize the synthesizer's trityl cation monitoring feature to assess the coupling efficiency of each step. A consistent and high yield of trityl cation indicates successful coupling.
| Parameter | Standard RNA Synthesis | Recommended for 2'-C-Methyl RNA |
| Coupling Time | 5-10 minutes | 10-20 minutes (or as determined by optimization) |
| Activator | Tetrazole | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) |
| Phosphoramidite Conc. | 0.1 M | 0.1 - 0.15 M |
Part 3: Deprotection and Purification
Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The deprotection strategy must be carefully chosen to ensure complete removal of all protecting groups without degrading the oligonucleotide.
Two-Step Deprotection Protocol:
A common and effective method for deprotecting RNA and modified RNA oligonucleotides is a two-step process.[6]
Step 1: Cleavage and Base/Phosphate Deprotection
Reagents:
-
Aqueous Ammonia/Methylamine (AMA) solution (1:1 v/v) or concentrated aqueous ammonia.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial.
-
Heat the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Step 2: 2'-Hydroxyl Deprotection (for standard RNA portions)
If the oligonucleotide contains standard ribonucleotides in addition to the 2'-C-methyl nucleotides, the 2'-hydroxyl protecting groups (e.g., TBDMS) must be removed. The 2'-C-methyl nucleotides do not have a 2'-hydroxyl protecting group.
Reagents:
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
Procedure:
-
Resuspend the dried oligonucleotide from Step 1 in the TEA·3HF solution.
-
Heat the solution at 65°C for 1.5 - 2.5 hours.
-
Quench the reaction by adding a suitable quenching buffer.
Purification:
The crude deprotected oligonucleotide will contain the full-length product as well as shorter, failed sequences. Purification is essential to obtain a high-purity product. Several methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and ion-exchange (IEX-HPLC) are powerful techniques for purifying oligonucleotides. RP-HPLC is particularly useful for DMT-on purification, where the lipophilic DMT group allows for excellent separation of the full-length product from truncated sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides based on their size.
General Protocol for RP-HPLC Purification (DMT-on):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
Detritylation: Treat the collected fraction with a mild acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the final product using a suitable method, such as ethanol precipitation or a desalting column.
Conclusion: Enabling the Future of Antiviral Research
The solid-phase synthesis of 2'-C-methylated oligonucleotides is a powerful tool for researchers and drug developers. While the synthesis of the modified phosphoramidite building blocks requires careful chemical synthesis and purification, their incorporation into oligonucleotides can be readily achieved using standard automated synthesizers with minor modifications to the standard protocols. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, deprotection, and purification of these important molecules. By enabling the production of high-quality 2'-C-methylated oligonucleotides, we empower the scientific community to further explore their therapeutic potential and advance the development of novel antiviral agents.
References
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- Sproat, B. S., & Lamond, A. I. (1991). 2'-O-Methyloligoribonucleotides: synthesis and applications. In Oligonucleotides and Analogues (pp. 55-82). IRL Press.
- Martin, P. (1995). A new access to 2'-O-alkylated ribonucleosides and properties of 2'-O-alkylated oligoribonucleotides. Helvetica Chimica Acta, 78(2), 486-504.
- Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677-2684.
-
Glen Research. (2023). Deprotection Guide. [Link]
-
Eurofins Genomics. Phosphoramidite Chemistry. [Link]
-
Wikipedia contributors. (2023, November 28). Oligonucleotide synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
-
ATDBio. Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. The Journal of organic chemistry, 69(14), 4751–4759. [Link]
- ChemGenes Corporation.
- Usman, N., & Cedergren, R. (1992). Exploiting the chemical synthesis of RNA. Trends in Biochemical Sciences, 17(1), 34-34.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 5'-DMT-2'-O-NMA-5-Me-U-3'-CE Phosphoramidite (RNOP-0083) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Optimization for 2'-C-Methyl 5'-Cytidylic Acid
[1][2][3]
Abstract
This technical guide addresses the physicochemical challenges associated with dissolving 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) . Unlike its nucleoside counterpart (2'-C-Methylcytidine), the presence of the 5'-phosphate group fundamentally alters the solubility profile, rendering standard organic solvent protocols ineffective and potentially deleterious.[1][2][3] This document provides a validated matrix for solvent selection, a pH-dependent dissolution protocol, and stability data to ensure experimental reproducibility in enzymatic assays and antiviral development workflows.
Physicochemical Analysis & Solubility Logic
To select the correct solvent, one must understand the dominant molecular interactions.[3] 2'-C-Me-CMP consists of three functional domains:
-
Cytosine Base: Protonation capable (pKa ~4.2), absorbs UV at ~271 nm.[1][2][3]
-
Ribose Modification (2'-C-Methyl): Adds steric bulk and conformational rigidity (C3'-endo pucker) but has negligible impact on global solubility compared to the phosphate.[1][2][3]
-
5'-Phosphate Group: The critical solubility driver.[1][2][3] It exists as a zwitterion or anion depending on pH.[1][3]
The "Trap" for Researchers: Many researchers accustomed to working with antiviral nucleosides (e.g., Sofosbuvir analogs) default to DMSO.[3] This is a critical error for the monophosphate form. The high charge density of the phosphate group makes 2'-C-Me-CMP poorly soluble in aprotic solvents like DMSO or DMF, leading to precipitation or "oiling out" upon storage.[1][2][3]
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Suitability | Mechanism / Notes |
| Water (pH > 6.0) | Excellent | High | Primary choice.[1][2][3] Requires pH adjustment if starting with free acid.[1][3] |
| TE Buffer (pH 7.5) | Excellent | High | Preferred.[1][2] EDTA protects against metal-dependent hydrolysis.[1][2][3] |
| PBS (pH 7.4) | Good | Medium | Good for cell culture, but high salt can interfere with LC-MS.[1][2] |
| DMSO (Anhydrous) | Poor | Low | Not Recommended. Nucleotides are sparingly soluble; risk of precipitation.[2] |
| Ethanol/Methanol | Insoluble | None | Causes immediate precipitation.[1][2][3] Used for purification, not dissolution.[1][2][3] |
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the decision process for selecting the optimal solvent based on your downstream application.
Figure 1: Decision tree for solvent selection based on chemical form and application.[2]
Protocol: Aqueous Stock Preparation (The Gold Standard)
This protocol ensures the preparation of a stable, neutral stock solution (typically 10 mM or 100 mM).[3]
Reagents Required[1][2][3][4][5][6]
-
1 M NaOH (Sodium Hydroxide) - Critical for pH adjustment[1][2]
-
1 M Tris-HCl (pH 7.5) or TE Buffer (10 mM Tris, 1 mM EDTA)[2]
Step-by-Step Methodology
1. Molar Calculation & Weighing
-
Calculate the required mass based on the molecular weight (MW) of the free acid (approx. 337.2 g/mol ) or the specific salt form on your vial label.[1][3]
-
Note: Nucleotides are hygroscopic.[1][3] Allow the vial to equilibrate to room temperature before opening to prevent water absorption, which alters the effective mass.[3]
2. Initial Suspension
-
Add 80% of the calculated volume of Nuclease-free water.[1][3]
-
Observation: If using the free acid form, the solution may appear cloudy or contain undissolved particulates.[3] Do not sonicate excessively yet. The pH is likely acidic (~pH 3.0), where solubility is lower.[2][3]
3. pH Titration (The "Solubilization Trigger")
-
Target: Adjust pH to 7.0 – 7.5 .
-
Mechanism:[2][4][5] As the pH rises above the pKa of the phosphate (pK2 ≈ 6.[3]0) and the cytosine (pKa ≈ 4.2), the molecule becomes fully ionized, and the solution will turn crystal clear.
4. Final Volume Adjustment
-
Filter sterilize using a 0.22 µm PES (Polyethersulfone) membrane.[1][2][3] Avoid Nylon membranes as they can bind nucleotides.[3]
5. Concentration Verification (Quality Control)
Stability & Storage Guidelines
Nucleotides are prone to hydrolysis of the glycosidic bond (releasing the base) and the phosphate ester bond.[3]
Troubleshooting: Why is my solution precipitating?
| Symptom | Probable Cause | Corrective Action |
| Cloudy upon water addition | Free acid form is insoluble at low pH.[1][2][3] | Add 1M NaOH dropwise until pH reaches 7.0. |
| Precipitate in DMSO | Inorganic phosphate salts are insoluble in organics.[1][2][3] | Stop. Switch to aqueous buffer. If organic solvent is required for synthesis, use ion-pairing agents (e.g., TBA salts).[1][2] |
| Precipitate after freezing | "Salting out" effect during phase change.[1][2][3] | Vortex vigorously after thawing.[1][2][3] Ensure pH is still > 7.0. |
References
Sources
- 1. 2'-C-Methylcytidine | C10H15N3O5 | CID 500902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytidine 5’-monophosphate CAS#: 63-37-6 [m.chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Designing Prodrugs Based on a 2'-C-Methyl 5'-Cytidylic Acid Scaffold
Introduction: The Promise of 2'-C-Methylcytidine as an Antiviral Scaffold
2'-C-Methylcytidine is a ribonucleoside analog that has demonstrated broad-spectrum antiviral activity.[1] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2][3] Notably, it has shown significant potency against Hepatitis C virus (HCV), norovirus, and dengue virus.[1][3][4] The addition of a methyl group at the 2'-position of the ribose sugar sterically hinders the addition of the next nucleotide, acting as a non-obligate chain terminator of the nascent viral RNA.[5]
Despite its intrinsic antiviral activity, the clinical utility of 2'-C-methylcytidine is hampered by several factors. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form. This process is often inefficient and can be the rate-limiting step in its antiviral action.[6] Furthermore, its hydrophilic nature leads to poor cell membrane permeability and limited oral bioavailability, presenting significant challenges for drug delivery.[7][8]
To overcome these limitations, a prodrug approach is essential. By masking the polar phosphate group and other hydrophilic moieties of 2'-C-methyl 5'-cytidylic acid (the monophosphate form), we can enhance its lipophilicity, improve its ability to cross cell membranes, and facilitate targeted delivery to the desired site of action, such as the liver for HCV infection.[9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of prodrugs based on the this compound scaffold. We will delve into the rationale behind different prodrug strategies, provide step-by-step protocols for their synthesis and characterization, and outline the necessary in vitro assays for their preclinical evaluation.
I. Principles of Prodrug Design for this compound
The primary goal of designing prodrugs for this compound is to transiently modify the molecule to improve its pharmacokinetic and pharmacodynamic properties. The ideal prodrug should:
-
Be stable in the gastrointestinal tract and systemic circulation to allow for oral absorption and distribution to the target tissue.[8]
-
Efficiently penetrate cell membranes to reach the intracellular environment where viral replication occurs.
-
Undergo selective cleavage at the target site to release the active 2'-C-methylcytidine monophosphate.
-
Generate non-toxic byproducts upon cleavage.
Two prominent and successful prodrug strategies for nucleotide analogs are the ProTide (Pro-nucleotide) and HepDirect approaches.
The ProTide (Phosphoramidate) Approach
The ProTide technology is a widely adopted strategy for the intracellular delivery of nucleoside monophosphates.[10] It involves masking the phosphate group with an aryl moiety and an amino acid ester.[10][11] This design creates a lipophilic, uncharged molecule that can readily diffuse across the cell membrane.
Once inside the cell, the ProTide is enzymatically cleaved in a stepwise manner to release the active nucleoside monophosphate. This process bypasses the often inefficient initial phosphorylation step catalyzed by cellular kinases.[12] The widely successful anti-HCV drug, Sofosbuvir, is a prime example of the ProTide approach.[13]
Mechanism of ProTide Activation:
Caption: Intracellular activation pathway of a ProTide prodrug.
The HepDirect Approach for Liver Targeting
The HepDirect prodrug strategy is specifically designed for liver-targeted drug delivery, making it particularly relevant for treating liver diseases like hepatitis C.[14][15] This approach utilizes a cyclic 1,3-propanyl ester of the phosphate group.[16]
These prodrugs are designed to be substrates for cytochrome P450 enzymes, particularly CYP3A4, which are highly expressed in hepatocytes.[4][17] The CYP3A4-mediated oxidation of the prodrug leads to its cleavage, releasing the monophosphate within the liver cells. This targeted activation increases the concentration of the active drug in the liver while minimizing systemic exposure and potential off-target toxicities.[14][18]
Mechanism of HepDirect Prodrug Activation:
Caption: General workflow for the synthesis of a ProTide prodrug.
Experimental Protocol:
-
Materials and Reagents:
-
2'-C-Methylcytidine
-
Phenyl (isopropoxy-L-alaninyl) phosphorochloridate (or similar phosphoramidate reagent)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
-
-
Procedure:
-
Dissolve 2'-C-methylcytidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add N-methylimidazole (2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
In a separate flask, dissolve phenyl (isopropoxy-L-alaninyl) phosphorochloridate (1.5 eq) in anhydrous THF.
-
Slowly add the phosphoramidate solution to the 2'-C-methylcytidine solution at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to obtain the desired phosphoramidate prodrug.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS). [8]
-
Synthesis of a 2'-C-Methylcytidine HepDirect Prodrug
This protocol is based on the general synthesis of HepDirect prodrugs. [16] Experimental Protocol:
-
Materials and Reagents:
-
2'-C-Methylcytidine
-
(2R,4S)-4-(3-chlorophenyl)-2-chloro-1,3,2-dioxaphosphorinane 2-oxide (or similar cyclic phosphochloridate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/EtOAc gradient)
-
-
Procedure:
-
Suspend 2'-C-methylcytidine (1.0 eq) in anhydrous MeCN in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the suspension and stir at room temperature.
-
In a separate flask, dissolve (2R,4S)-4-(3-chlorophenyl)-2-chloro-1,3,2-dioxaphosphorinane 2-oxide (1.2 eq) in anhydrous MeCN.
-
Add the phosphochloridate solution dropwise to the 2'-C-methylcytidine suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a Hexanes/EtOAc gradient to yield the HepDirect prodrug.
-
-
Characterization:
-
Verify the structure of the synthesized prodrug using ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS.
-
III. In Vitro Evaluation of 2'-C-Methylcytidine Prodrugs
A series of in vitro assays are crucial to characterize the biological activity and drug-like properties of the synthesized prodrugs.
Antiviral Activity Assay (HCV Replicon System)
The HCV replicon system is a robust cell-based assay to determine the antiviral potency of compounds against HCV replication. [12][19] Workflow for HCV Replicon Assay:
Caption: Workflow for determining the antiviral activity using an HCV replicon assay.
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Seed the replicon-containing Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test prodrugs in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sofosbuvir).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. [21]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). [7]
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of the prodrugs to ensure that the observed antiviral activity is not due to a general toxic effect on the host cells. The MTT or XTT assay is a common method for this purpose. [9][22] Experimental Protocol:
-
Cell Culture:
-
Use the same Huh-7 cell line as in the antiviral assay.
-
-
Assay Procedure:
-
Seed Huh-7 cells in a 96-well plate at the same density as the replicon assay.
-
Treat the cells with the same serial dilutions of the prodrugs.
-
Incubate for the same duration as the antiviral assay (72 hours).
-
Add MTT or XTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. [23][24] 5. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. [7] * Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Table 1: Example Data for In Vitro Evaluation of 2'-C-Methylcytidine Prodrugs
| Compound | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 2'-C-Methylcytidine | 5.2 | >100 | >19.2 |
| ProTide Prodrug 1 | 0.88 | >50 | >56.8 |
| HepDirect Prodrug A | 1.5 | >75 | >50 |
| Sofosbuvir (Control) | 0.09 | >25 | >277 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific prodrug and assay conditions. [3][25]
Stability Assays
Assessing the stability of the prodrugs in relevant biological matrices is crucial for predicting their in vivo behavior.
This assay determines the stability of the prodrugs in the presence of plasma enzymes. [26][27] Experimental Protocol:
-
Incubate the prodrug (e.g., at 1 µM) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard. [5][28]4. Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent prodrug. [2]5. Calculate the percentage of the compound remaining at each time point and determine the half-life (t₁/₂) of the prodrug in plasma.
This assay evaluates the metabolic stability of the prodrugs in the presence of liver enzymes, particularly cytochrome P450s. [29][30] Experimental Protocol:
-
Incubate the prodrug (e.g., at 1 µM) with human liver microsomes in the presence of NADPH at 37°C. [31]2. Take samples at different time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent prodrug.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). [32] Table 2: Example Stability Data for 2'-C-Methylcytidine Prodrugs
| Compound | Plasma Half-life (t₁/₂, min) | Human Liver Microsomal Half-life (t₁/₂, min) |
| ProTide Prodrug 1 | >120 | 45 |
| HepDirect Prodrug A | >120 | 15 |
| Sofosbuvir (Control) | ~24 | 30 |
Note: The data presented are hypothetical and for illustrative purposes only. Sofosbuvir has a short plasma half-life of approximately 0.4 hours. [17]
Intracellular Metabolism Assay
This assay is critical to confirm that the prodrug is efficiently converted to the active triphosphate form within the target cells.
Experimental Protocol:
-
Incubate Huh-7 cells with the prodrug at a specific concentration (e.g., 10 µM) for various time points.
-
Wash the cells with cold PBS to remove any extracellular compound.
-
Lyse the cells and extract the intracellular metabolites using a cold 60% methanol solution or 6% trichloroacetic acid. [26][28]4. Analyze the cell extracts by a validated LC-MS/MS or a reversed-phase ion-pair high-performance liquid chromatography method to quantify the levels of the monophosphate, diphosphate, and triphosphate forms of 2'-C-methylcytidine. [26][30]5. The results will demonstrate the efficiency of the prodrug in delivering the active moiety intracellularly. The triphosphate metabolite of sofosbuvir, for instance, has a long intracellular half-life of over 24 hours. [18]
IV. Conclusion and Future Directions
The design of prodrugs based on the this compound scaffold represents a promising strategy for the development of potent antiviral agents with improved pharmacological properties. The ProTide and HepDirect approaches offer validated and effective means to enhance the intracellular delivery and, in the case of HepDirect, liver-targeting of the active nucleoside.
The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of these prodrugs. By systematically applying these methodologies, researchers can effectively screen and identify lead candidates for further preclinical and clinical development.
Future research in this area could explore novel prodrug moieties to further refine the pharmacokinetic profile, enhance tissue-specific delivery, and potentially broaden the antiviral spectrum of 2'-C-methylcytidine-based therapeutics.
V. References
-
El-Sayed, N. S., et al. (2020). Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. ACS Omega, 5(24), 14649–14663. [Link]
-
He, G., et al. (2015). Preparation method of sofosbuvir. Google Patents.
-
Meppen, M., et al. (2009). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. European Journal of Medicinal Chemistry, 44(9), 3765-3770. [Link]
-
Clark, J. L., et al. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. [Link]
-
Perry, C. M. (2014). Sofosbuvir: a review of its use in patients with chronic hepatitis C. Drugs, 74(2), 197-220. [Link]
-
Stuyver, L. J., et al. (2006). 2'-Fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 50(12), 4129-4136. [Link]
-
Téllez, M., et al. (2011). The viral polymerase inhibitor 2'-C-methylcytidine inhibits Norwalk virus replication and protects against norovirus-induced diarrhea and mortality in a mouse model. Journal of Virology, 85(13), 6511-6520. [Link]
-
Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 115, 62-69. [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Huang, D., et al. (2003). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B, 784(1), 101-109. [Link]
-
Rautio, J., et al. (2008). Prodrug strategies for improving oral absorption of nucleoside analogues. Current Medicinal Chemistry, 15(22), 2264-2283. [Link]
-
Erion, M. D., et al. (2004). Design, synthesis, and characterization of a series of cytochrome P450 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver. Journal of the American Chemical Society, 126(16), 5154-5163. [Link]
-
Kirby, B. J., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy, 62(7), e00202-18. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Serpi, M., et al. (2018). An overview of ProTide technology and its implications to drug discovery. Cardiff University. [Link]
-
Ray, A. S., et al. (2016). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Research, 129, 95-108. [Link]
-
Erion, M. D., et al. (2005). Liver-targeted drug delivery using HepDirect prodrugs. Journal of Pharmacology and Experimental Therapeutics, 312(2), 554-560. [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
-
Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Lindenbach, B. D. (2005). HCV Replicon Systems. In Hepatitis C Viruses (pp. 35-51). Springer. [Link]
-
Shukla, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2314. [Link]
-
Gardelli, C., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. Journal of Medicinal Chemistry, 52(17), 5394-5407. [Link]
-
Scheel, T. K., & Rice, C. M. (2013). HCV replicon systems: workhorses of drug discovery and resistance. Frontiers in Microbiology, 4, 307. [Link]
-
Google Patents. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
-
Kirby, B. J., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy, 62(7), e00202-18. [Link]
-
De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate Research, 484, 107775. [Link]
-
Reddy, K. R., et al. (2005). Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 375-381. [Link]
-
El Ghayati, L., et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-78. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Beaulieu, P. L., et al. (2010). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 20th International Symposium on Hepatitis C Virus and Related Viruses. [Link]
-
Liu, X., et al. (2016). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1442, 68-76. [Link]
-
Kim, H., et al. (2024). Synthesis and Modification of Cordycepin-Phosphoramidate ProTide Derivatives for Antiviral Activity and Metabolic Stability. Molecules, 29(1), 123. [Link]
-
PubChem. (n.d.). Sofosbuvir. National Center for Biotechnology Information. Retrieved from [Link]
-
Kubota, Y., et al. (2009). Synthesis and antiviral evaluation of 4'-alkoxy analogues of 9-(beta-D-xylofuranosyl)adenine. Antiviral Chemistry & Chemotherapy, 19(5), 201-212. [Link]
-
Collins, S. (2003). New test to measure intracellular levels of nucleosides. HIV i-Base. Retrieved from [Link]
-
Wang, L., et al. (2014). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. Journal of Chromatography & Separation Techniques, 5(5), 1000232. [Link]
-
Aly, H. H., et al. (2015). Optimization of HCV cell culture system for evaluation of antiviral drugs against hcv genotypes 2a and 4a. Virology Journal, 12, 1. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. CN105461774B - Preparation method of sofosbuvir - Google Patents [patents.google.com]
- 11. lcms.cz [lcms.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 28. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
- 30. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving solubility of 2'-C-Methyl 5'-Cytidylic Acid in aqueous buffers
Technical Support Center: 2'-C-Methyl 5'-Cytidylic Acid Solubility
Introduction: The Challenge of Solubilizing this compound
This compound is a critical nucleotide analog used in antiviral research, particularly as a potent inhibitor of RNA-dependent RNA polymerase.[1] However, its zwitterionic nature—possessing multiple acidic and basic functional groups—presents significant challenges for achieving high, stable concentrations in the aqueous buffers required for biochemical and cellular assays. This guide provides a systematic, causality-driven approach to overcoming these solubility hurdles, ensuring reproducible and reliable experimental outcomes.
Section 1: Fundamental Physicochemical Properties
Understanding the chemical nature of this compound is the first principle of troubleshooting its solubility. Its structure is nearly identical to standard cytidine monophosphate (CMP), with the key addition of a methyl group at the 2' position of the ribose sugar. This modification does not drastically alter its ionizable groups, so we can reliably use the pKa values of CMP as a guide.
The molecule has three primary ionizable sites:
-
Phosphate Group (Strongly Acidic): The first proton has a pKa around 1.0. It is almost always deprotonated and negatively charged in typical biological buffers.
-
Second Phosphate Proton (Acidic): This has a pKa of approximately 6.3 - 6.6.[2][3] This is a critical pKa for solubility in neutral buffers.
-
N3 of Cytosine Base (Weakly Acidic/Basic): The protonated amine has a pKa of about 4.4 - 4.5.[2][3]
The solubility of the compound is lowest near its isoelectric point and increases as the pH moves away from this point, where the net charge of the molecule increases.[4] The key to solubilization is to control the pH to ensure the molecule exists in a predominantly charged state.
| pH Range | Dominant Charge on Phosphate (pKa ~1.0, 6.3) | Dominant Charge on Cytosine (pKa ~4.5) | Net Molecular Charge | Expected Aqueous Solubility |
| pH < 1.0 | 0 / -1 | +1 | ~0 (Zwitterionic) | Low |
| pH 2.0 - 4.0 | -2 | +1 | -1 | Moderate |
| pH 4.5 - 6.0 | -2 | 0 | -2 | Good |
| pH > 7.0 | -2 | 0 | -2 | High |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: The recommended starting solvent is deionized water, which can then be adjusted with acid or base, or a slightly alkaline buffer (e.g., 20 mM Tris pH 8.0). While some suppliers state it is "soluble in water," this often requires heating or pH adjustment.[5][6][7] Starting with a slightly basic solution is the most reliable method. Avoid starting with DMSO, as nucleotide monophosphates typically show poor solubility in it.[5]
Q2: I added the compound to my neutral PBS (pH 7.4) and it won't dissolve. What's wrong?
A2: At pH 7.4, the molecule carries a net negative charge (-2), which should promote solubility. However, the initial dissolution of the solid crystal lattice can be slow. The powder may be forming clumps that are not easily wetted. The key is often not the final pH, but the pH during the initial dissolution step. See the Troubleshooting Guide below for a robust protocol.
Q3: Can I heat the solution to get it to dissolve?
A3: Gentle warming (e.g., to 37-60°C) combined with sonication can aid dissolution, especially for stubborn particles.[5] However, prolonged heating at harsh pH values (highly acidic or alkaline) should be avoided to prevent potential degradation of the nucleotide analog.
Q4: My compound dissolved initially, but then crashed out of solution after I added it to my assay media. Why?
A4: This is a classic sign of buffer incompatibility or exceeding the solubility limit in the final buffer composition. Your stock solution may have been prepared under optimal conditions (e.g., pH 9.0), but when diluted into a lower pH assay buffer (e.g., pH 7.2) containing divalent cations (like Mg²⁺ or Ca²⁺), the solubility can decrease dramatically, leading to precipitation. Always perform a small-scale test dilution to check for compatibility.
Section 3: In-Depth Troubleshooting & Protocols
This section provides a systematic workflow for solubilizing this compound, designed to maximize concentration and stability.
Problem: Compound Fails to Dissolve in Neutral Aqueous Buffer
Causality: The crystal lattice energy of the solid compound is preventing water molecules from effectively solvating the individual molecules, even if the final solution pH would theoretically support solubility. The most effective strategy is to force the molecule into its most soluble, fully deprotonated state first, and then carefully adjust the pH back to the desired experimental value.
Workflow Diagram: Systematic Approach to Solubilization
Sources
- 1. 2'-C-Methylcytidine | C10H15N3O5 | CID 500902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]
- 7. Cytidine 5’-monophosphate | 63-37-6 [chemicalbook.com]
Technical Support Center: Stability & Storage of 2'-C-Methyl 5'-Cytidylic Acid
Document ID: TS-NUC-2CMe-001 Department: Nucleoside Chemistry & Stability Applications Status: Active
Executive Summary: The "Free Acid" Trap
Researchers often treat modified nucleotides like standard reagents, dissolving them in unbuffered water. For 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) , this is a critical error. As a cytidine analog, this molecule is highly susceptible to hydrolytic deamination (conversion of Cytosine to Uracil).
If supplied as a free acid , dissolving this compound in water creates an acidic environment (pH < 3.0), which auto-catalyzes its own degradation. This guide provides the definitive protocol to prevent this "suicide mechanism" and ensure long-term stability.
Part 1: The Chemistry of Degradation (The "Why")
To prevent hydrolysis, one must understand the three distinct cleavage events that threaten 2'-C-Me-CMP.
1. Hydrolytic Deamination (The Primary Threat)
The most insidious degradation pathway is the conversion of the Cytosine base to Uracil.
-
Mechanism: Acid-catalyzed nucleophilic attack by water at the C4 position of the pyrimidine ring.
-
The 2'-C-Methyl Factor: While the 2'-C-methyl group locks the ribose in a specific conformation (often C3'-endo) which can reduce enzymatic recognition, it does not protect the base from chemical deamination if the pH is acidic.
-
Result: You lose the active drug candidate and generate a Uracil contaminant that is often difficult to separate by HPLC.
2. N-Glycosidic Bond Cleavage (Depyrimidination)
-
Mechanism: Hydrolysis of the bond between the Ribose (C1') and the Base (N1).
-
Risk: This releases the free base (Cytosine) and the sugar-phosphate. This is accelerated by heat and extreme pH.
3. Phosphoester Hydrolysis
-
Mechanism: Cleavage of the 5'-phosphate group.[1]
-
Risk: Generally slow at neutral pH but accelerated by phosphatase contamination (from skin/bacteria) or extreme acidity.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the critical degradation nodes. Note that Acidic pH is the universal trigger for the two most common pathways.
Figure 1: Degradation pathways of this compound.[2] The red path (Deamination) is the most common storage failure mode caused by acidification.
Part 3: Master Storage Protocol (The "How")
This protocol is designed to create a self-validating storage system.
Reagents Required
-
Buffer: 10 mM Tris-HCl, 1 mM EDTA (TE Buffer), pH 7.5 - 8.0.
-
Why: Tris maintains pH to prevent acid catalysis. EDTA chelates divalent cations (
, ) which can stabilize transition states for hydrolysis or activate contaminating nucleases.
-
-
Solvent: Nuclease-free, sterile water.
Step-by-Step Preparation
| Step | Action | Technical Rationale |
| 1 | Check Form | Identify if the compound is a Sodium Salt or Free Acid . |
| 2 | Weighing | Allow vial to equilibrate to Room Temp (RT) before opening. |
| 3 | Dissolution | Do NOT use water. Dissolve in TE Buffer (pH 8.0). |
| 4 | Concentration | Prepare a high-concentration stock (e.g., 10-100 mM). |
| 5 | Aliquoting | Aliquot into single-use volumes (e.g., 50 µL). |
| 6 | Storage | Store at -80°C . (-20°C is acceptable for < 3 months). |
Part 4: Troubleshooting & FAQs
Case #1: The "Ghost Peak" Phenomenon
Q: I ran an HPLC on my 2'-C-Me-CMP stock stored in water for 2 weeks at 4°C. I see a new peak eluting slightly later than my product. What is it?
Root Cause Analysis: This is almost certainly 2'-C-Methyl-Uridine Monophosphate .
-
Diagnosis: You stored the nucleotide in unbuffered water.[3] The phosphate group released protons, acidifying the solution. At 4°C, deamination is slow but cumulative.
-
Correction: Discard the stock. Prepare fresh in TE Buffer (pH 8.0) . The UV spectrum of the contaminant will likely show a shift in
from ~271 nm (Cytosine) to ~262 nm (Uracil).
Case #2: Solubility Issues
Q: I am trying to dissolve the Free Acid form in water, but it's taking a long time. Should I heat it?
Root Cause Analysis: NEVER heat Cytidine nucleotides to dissolve them. Heat exponentially increases the rate of deamination.
-
Correction: The Free Acid is less soluble because the pH is dropping, potentially nearing the pKa of the phosphate or base protonation.
-
Action: Add Sodium Hydroxide (NaOH) or use a buffered solvent (Tris pH 8.0) immediately. As the pH rises to neutral, the molecule will ionize fully and dissolve instantly.
Case #3: Biological Contamination
Q: My stock solution has become cloudy.
Root Cause Analysis: Bacterial or fungal growth.
-
Mechanism: Microbes secrete phosphatases that strip the phosphate group, leaving you with the nucleoside (2'-C-Me-Cytidine), which has different solubility and no biological activity in nucleotide-dependent assays.
-
Prevention: Always use 0.22 µm filtered buffers and sterile tips. The EDTA in the recommended buffer also acts as a mild bacteriostatic agent by sequestering ions required for microbial growth.
Part 5: Decision Tree for Storage
Use this workflow to determine the optimal handling for your specific batch.
Figure 2: Storage decision tree emphasizing the critical handling of the Free Acid form.
References
-
Eisuke Murakami, et al. (2008). The Mechanism of Action of β-D-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-D-2'-Deoxy-2'-Fluoro-2'-C-Methyluridine 5'-Triphosphate.[4][5] Antimicrobial Agents and Chemotherapy. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5′-Cytidylic acid.[6]Link
-
Thermo Fisher Scientific. (2012).[7] Safety Data Sheet: Cytidine 5'-monophosphate.[7]Link
-
Genetic Education. (2018). Importance of Tris-EDTA (TE) buffer in DNA extraction and Storage.[8]Link
-
CymitQuimica. (2010). Safety Data Sheet: 5'-Cytidylic Acid (CMP).[6]Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. echemi.com [echemi.com]
- 4. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. geneticeducation.co.in [geneticeducation.co.in]
troubleshooting low yield in 2'-C-Methyl 5'-Cytidylic Acid synthesis
Topic: Troubleshooting Low Yield in 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-5'-CMP) Synthesis Audience: Medicinal Chemists, Process Chemists, and Antiviral Researchers Status: Active Guide
Executive Summary & Diagnostic Workflow
The Challenge: Synthesizing 5'-monophosphates of 2'-C-methyl nucleosides (e.g., precursors for HCV inhibitors like Sofosbuvir) is notoriously difficult compared to natural nucleosides. The bulky 2'-C-methyl group forces the sugar ring into a conformation that sterically hinders the 5'-hydroxyl group. Furthermore, the glycosidic bond in these analogs is often more labile, leading to depurination/depyrimidination under the acidic conditions of standard phosphorylation.
Diagnostic Flowchart: Use this logic tree to identify the bottleneck in your current workflow.
Figure 1: Diagnostic logic for isolating yield loss in hindered nucleotide synthesis.
Reaction Optimization (The Chemistry)
The Core Problem: Standard Yoshikawa Failure
The standard Yoshikawa procedure (POCl
-
Mechanism of Failure: The 2'-C-methyl group alters the sugar pucker (often favoring C2'-endo), pushing the 5'-OH into a pseudo-axial or sterically crowded position. At 0°C, the nucleoside does not effectively solubilize or complex with the solvent, preventing the formation of the reactive intermediate.
The Solution: The Modified Yoshikawa (Ikemoto) Protocol
To overcome steric hindrance, you must drive the formation of the Nucleoside-Trimethyl Phosphate (TMP) complex before adding the phosphorylating agent.
Optimized Protocol
-
Drying: Dry the 2'-C-methylcytidine nucleoside over P
O in a vacuum desiccator for 24 hours. Moisture is the enemy; POCl hydrolyzes faster than it phosphorylates. -
Complexation (Critical Step):
-
Suspend nucleoside (1 eq) in Trimethyl Phosphate (TMP).
-
Heat to 50°C for 20-30 minutes.
-
Why? This ensures complete dissolution and forms a solvated complex that exposes the 5'-OH.
-
-
Phosphorylation:
-
Cool rapidly to 0–4°C (ice bath).
-
Add POCl
(1.5 – 2.0 eq) dropwise. -
Note: Adding Proton Sponge (1.5 eq) is optional but recommended if your specific analog shows high acid sensitivity.
-
-
Hydrolysis (Quench):
-
Pour the reaction mixture into cold 1M TEAB buffer (pH 7.5) . Do not use water alone.
-
Reagent Stoichiometry Table:
| Reagent | Equivalents | Role | Troubleshooting Note |
| 2'-C-Me-Cytidine | 1.0 | Substrate | Must be strictly anhydrous. |
| POCl | 1.5 - 2.0 | Phosphorylating Agent | Excess leads to 3',5'-diphosphates; too little leads to low conversion. |
| Trimethyl Phosphate | Solvent (10-20 mL/g) | Solvent/Catalyst | Acts as a base/catalyst. Must be distilled/dry. |
| Proton Sponge | 1.5 (Optional) | Acid Scavenger | Use if you see free cytosine (base) on TLC (indicates glycosidic bond cleavage). |
Workup & Purification (The Isolation)
Quenching Strategy
The reaction generates HCl.[1] If you quench with water, the pH drops to ~1, causing depyrimidination (cleavage of the cytosine base from the sugar).
-
Correct Method: Quench into 1.0 M Triethylammonium Bicarbonate (TEAB) .
-
Why? TEAB neutralizes the HCl immediately, keeping the pH buffered at ~7.5, preserving the glycosidic bond.
Purification Workflow (DEAE Sephadex)
Direct evaporation of TMP is difficult (high boiling point). Ion exchange is required.
-
Extraction: Wash the quenched aqueous TEAB solution with Diethyl Ether (2x).
-
Purpose: Removes excess TMP and unreacted POCl
hydrolysis products. The charged nucleotide stays in the aqueous layer.
-
-
Loading: Load aqueous layer onto DEAE Sephadex A-25 column (bicarbonate form).
-
Elution: Run a linear gradient:
-
Buffer A: 0.05 M TEAB (pH 7.5)
-
Buffer B: 0.5 M to 1.0 M TEAB (pH 7.5)
-
-
Desalting: Combine product fractions and evaporate. Co-evaporate with methanol/water to remove residual TEAB (it is volatile).
Figure 2: Purification workflow ensuring removal of high-boiling solvents and salt.
Frequently Asked Questions (FAQs)
Q1: I see a peak at [M-112] in my Mass Spec. What happened? A: This indicates loss of the cytosine base (112 Da). Your reaction or workup was too acidic. Ensure you are using the TEAB quench method described above. If the issue persists, add Proton Sponge or 1,8-Bis(dimethylamino)naphthalene to the reaction mixture to scavenge HCl as it forms.
Q2: My yield is <10% and I see mostly starting material.
A: This is likely a solubility/steric issue. Did you heat the nucleoside in TMP to 50°C before adding POCl
Q3: Can I use enzymatic synthesis instead? A: Yes. If chemical synthesis remains problematic, Cytidine Kinase (CK) from extremophiles has been shown to phosphorylate cytidine analogs with nearly 100% yield, often coupled with Polyphosphate Kinase (PPK) for ATP regeneration. This avoids the acidity and steric issues of chemical phosphorylation.
Q4: How do I remove the TEAB salt after the column? A: TEAB is a volatile salt. Repeated co-evaporation with Methanol or Ethanol/Water on a rotary evaporator will remove it. Lyophilization is the best final step to obtain a fluffy white powder.
References
-
Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. (Discusses the "Ikemoto" modification of Yoshikawa for hindered substrates). National Institutes of Health (NIH).
-
Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. (Details on 2'-C-methyl nucleoside handling and ProTide chemistry). National Institutes of Health (NIH).
-
Efficient One-Pot Synthesis of Cytidine 5'-Monophosphate Using an Extremophilic Enzyme Cascade System. (Alternative enzymatic route). PubMed.
-
Triethylammonium bicarbonate buffer (T7408) Product Information. (Protocols for TEAB usage in nucleotide purification). Sigma-Aldrich.[2][3]
-
Synthesis of Ribonucleoside 5'-Triphosphates Derived from 2-Thiocytidine. (Detailed DEAE Sephadex and TEAB gradient protocols). Chemical Papers.[1][4]
Sources
Technical Support Center: Overcoming Metabolic Bottlenecks in 2'-C-Methyl-CMP Phosphorylation
Current Status: Operational Topic: 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) Metabolism Assigned Specialist: Senior Application Scientist, Nucleoside Therapeutics Division[1]
Executive Summary: The "MP-to-DP" Stalling Point
Welcome to the technical support hub for nucleoside analog metabolism. If you are researching 2'-C-methylated cytidine analogs (e.g., derivatives related to Valopicitabine/NM283 or PSI-6130), you are likely encountering a specific metabolic blockade: the accumulation of the Monophosphate (MP) and a failure to generate sufficient Triphosphate (TP).
The Core Issue: While the initial phosphorylation of the nucleoside to 2'-C-Me-CMP (Step 1) is often slow, the critical bottleneck for this specific class of molecules is Step 2: The conversion of Monophosphate (MP) to Diphosphate (DP).
This step is catalyzed by UMP-CMP Kinase (CMPK1) .[1][2][3] The 2'-C-methyl group introduces a steric clash within the CMPK1 active site, drastically reducing the catalytic efficiency (
Diagnostic Logic: Where is your experiment failing?
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic tree for isolating the metabolic bottleneck.
The Mechanism: Why CMPK1 Fails 2'-C-Me-CMP
To overcome the bottleneck, you must understand the enzyme kinetics.
Enzyme: UMP-CMP Kinase (CMPK1, EC 2.7.4.[1][2][4]14)
Reaction:
The Steric Clash
In the natural substrate (CMP), the 2'-hydroxyl group forms hydrogen bonds that stabilize the ribose in the active site. The introduction of a bulky 2'-methyl group creates steric hindrance.
-
Consequence: The enzyme undergoes an "induced fit" upon substrate binding.[1] The 2'-methyl group prevents the optimal closure of the LID domain over the phosphoryl donor (ATP).
-
Kinetic Impact: This typically manifests as a massive increase in
(lower affinity) and a decrease in .[1] The enzyme simply releases the MP back into the cytosol before phosphorylating it.
The Deamination Shunt (The "Hidden" Pathway)
If CMPK1 is too slow, the accumulated 2'-C-Me-CMP becomes a substrate for dCMP Deaminase (DCTD) , converting it to 2'-C-Me-UMP .
-
Result: You may detect high levels of triphosphate, but it is the Uridine triphosphate (2'-C-Me-UTP), not the Cytidine triphosphate (2'-C-Me-CTP) you intended.
Troubleshooting Guide: Specific Scenarios
Scenario A: In Vitro Enzymatic Assays (Recombinant Proteins)
Issue: "I am incubating 2'-C-Me-CMP with recombinant CMPK1, but conversion to CDP is <5%."
| Potential Cause | Explanation | Corrective Action |
| Insufficient Enzyme Concentration | Because | Increase CMPK1 concentration to |
| ATP Depletion | The reaction equilibrium favors reactants if ADP accumulates (product inhibition).[1] | Add an ATP Regeneration System: Pyruvate Kinase (PK) + Phosphoenolpyruvate (PEP).[1] This keeps ATP high and ADP low, driving the reaction forward.[1] |
| Wrong Magnesium Ratio | Kinases require | Ensure |
| Donor Specificity | CMPK1 can use ATP or dATP.[1][4] | In some analog cases, dATP is a slightly better donor. Test both. |
Scenario B: Cell-Based Assays (Intracellular Metabolism)
Issue: "My cells have high MP, but no TP."
Protocol Adjustment:
-
Check CMPK1 Expression: Verify if your cell line (e.g., HepG2, Huh-7) expresses high levels of CMPK1.[1] Resting cells (G0 phase) have low kinase activity.[1] Use dividing cells for higher phosphorylation rates.[1]
-
Inhibit Deamination: To prove the bottleneck is CMPK1 and not deamination, treat cells with Tetrahydrouridine (THU) or Zebularine (CDA/DCTD inhibitors).[1]
Validated Protocol: LC-MS/MS Quantification of Anabolites
To troubleshoot effectively, you must physically separate MP, DP, and TP.[1] Standard reverse-phase HPLC often fails to retain these polar compounds.[1]
Methodology: Ion-Pairing Reverse Phase LC-MS/MS or HILIC.[1]
Sample Preparation (Critical Step)
-
Quenching: Metabolism changes in seconds.[1] Quench cells immediately with 70% Methanol at -20°C .
-
Extraction: Add internal standard (e.g.,
-labeled nucleotides) before extraction to account for matrix effects.
LC Conditions (Ion-Pairing Method)
-
Column: C18 porous graphitic carbon (e.g., Hypercarb) or specialized C18.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate + 3 mM Dimethylhexylamine (DMHA), pH 9.0.[1]
-
Why DMHA? It acts as an ion-pairing reagent to retain the negatively charged phosphates.
-
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
MS Transitions (MRM)
You must monitor the specific mass shift caused by the methyl group.
-
Parent Ion: [M-H]⁻ (Negative mode is usually more sensitive for phosphates).[1]
-
Daughter Ion: 79 m/z (
) or 159 m/z ( ).
Data Interpretation Table:
| Analyte | Retention Time (approx) | Diagnostic Meaning |
| 2'-C-Me-Cytidine | Early | If high: Uptake/Kinase 1 failure.[1] |
| 2'-C-Me-CMP | Middle | If High + Low DP/TP: CMPK1 Bottleneck (Primary Issue).[1] |
| 2'-C-Me-UMP | Middle | If Present: Deamination is occurring.[1][5][6] |
| 2'-C-Me-CTP | Late | The active metabolite. |
Visualizing the Pathway & Shunt
The following diagram illustrates the intended pathway versus the common failure modes.
Figure 2: The metabolic pathway of 2'-C-Methyl-Cytidine, highlighting the CMPK1 bottleneck and the deamination shunt.
Frequently Asked Questions (FAQs)
Q1: Can I bypass the CMPK1 bottleneck using a ProTide?
A: Generally, no . ProTides (like Sofosbuvir) are designed to bypass the first kinase step (Nucleoside
Q2: Why does 2'-C-Methyl-Adenosine not have this problem? A: Adenosine analogs are phosphorylated by Adenylate Kinase (AK) , which has a different active site architecture than UMP-CMP Kinase.[1] The 2'-methyl group is better tolerated in the AK active site than in the CMPK1 active site.
Q3: My LC-MS shows a peak for the Triphosphate, but it's not active in the polymerase assay. Why? A: You likely have 2'-C-Me-UTP , not CTP.[1] They have very similar masses (Cytosine = 111 Da, Uracil = 112 Da; 1 Da difference).[1] In negative mode MS, this can be hard to distinguish if resolution is low.[1] Use a high-resolution MS or check the retention time against a pure standard of the Uridine analog.
References
-
Murakami, E., et al. (2008). "The Mechanism of Action of
-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine Involves a Second Metabolic Pathway Leading to -D-2'-Deoxy-2'-fluoro-2'-C-methyluridine 5'-Triphosphate."[1][5] Antimicrobial Agents and Chemotherapy. [Link][1] -
Hu, R., et al. (2011). "UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells."[7] PLoS ONE. [Link][1]
-
Cohen, S., et al. (2010). "A Liquid Chromatography-Tandem Mass Spectrometry Based Method for the Quantification of Adenosine Nucleotides."[1] Frontiers in Pharmacology. [Link]
-
UniProt Consortium. "CMPK1 - UMP-CMP kinase."[1] UniProtKB. [Link][1]
Sources
- 1. genecards.org [genecards.org]
- 2. CMP kinase - Wikipedia [en.wikipedia.org]
- 3. CMPK1 cytidine/uridine monophosphate kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells | PLOS One [journals.plos.org]
optimizing cellular uptake of 2'-C-Methyl 5'-Cytidylic Acid analogues
Status: Operational Ticket ID: OPT-UPTAKE-2CMC Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Module 1: Diagnostic Hub
Why is my cellular uptake failing?
If you are adding 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) directly to your cell culture media and observing no antiviral activity or intracellular accumulation, the failure is likely biophysical , not biological.
The Core Problem:
2'-C-Me-CMP is a nucleotide (monophosphate). The phosphate group carries a negative charge (
-
Charge Repulsion: The negatively charged cell membrane repels the negatively charged nucleotide.
-
Transporter Incompatibility: Equilibrative Nucleoside Transporters (ENT1/ENT2) transport nucleosides (uncharged), not nucleotides.
The Solution Hierarchy: To optimize uptake, you must mask the charge or use a carrier.
| Strategy | Mechanism | Uptake Efficiency | Stability Risk |
| Naked Nucleotide | Passive Diffusion / Pinocytosis | < 1% (Fail) | High (Extracellular Phosphatases) |
| Nucleoside (2'-C-Me-C) | ENT/CNT Transporters | Moderate | Rate-limited by intracellular Kinases |
| ProTide (Recommended) | Passive Diffusion (Lipophilic) | High | Sensitive to Serum Esterases |
| Lipid Formulation | Endocytosis | High | Variable release kinetics |
Visualizing the Bottleneck
Figure 1: Comparative uptake mechanisms. Note that the target molecule (CMP) is repelled by the membrane unless chemically modified (ProTide) or dephosphorylated to the nucleoside.
Module 2: Protocol Optimization
Workflow A: The ProTide Strategy (Chemical Modification)
Recommended for Drug Discovery/Medicinal Chemistry.[1][2][3]
Context: This approach mimics the success of Sofosbuvir or Valopicitabine (NM283). You synthesize a phosphoramidate prodrug of 2'-C-Me-CMP. This masks the phosphate charges, allowing passive diffusion. Once inside, enzymes (CES1, HINT1) cleave the mask to release the CMP.
Critical Protocol Step: Serum Management
-
Issue: Fetal Bovine Serum (FBS) contains high levels of esterases (e.g., paraoxonase) that can prematurely cleave the ProTide mask outside the cell, reverting it to the charged CMP which cannot enter.
-
Optimization:
-
Heat Inactivation: Heat FBS at 56°C for 30 minutes. This deactivates complement but may not fully deactivate all esterases.
-
Serum Replacement: For uptake assays, switch to Opti-MEM or serum-free media for the first 4-6 hours of incubation.
-
Species Selection: Mouse plasma has significantly higher esterase activity than human plasma. If testing in vivo or in mouse cell lines, your compound may degrade instantly. Always validate stability in the specific matrix first.
-
Workflow B: Transporter Modulation (Nucleoside Form)
Recommended if you must use the Nucleoside (2'-C-Me-C) and rely on intracellular kinases.
Context: If you cannot chemically modify the phosphate, you must rely on the nucleoside form entering via ENT1/CNT1 and then being phosphorylated by Deoxycytidine Kinase (dCK).
Step-by-Step Optimization:
-
Verify ENT1 Expression: Use the specific inhibitor NBMPR (Nitrobenzylthioinosine).[4]
-
Upregulate dCK: The rate-limiting step is often not uptake, but the conversion of C -> CMP by dCK.
-
Tip: Avoid high concentrations of Thymidine or Deoxycytidine in the media, as they compete with 2'-C-Me-C for dCK binding.
-
Module 3: Advanced Troubleshooting (Edge Cases)
Scenario 1: "I see high intracellular uptake, but low antiviral potency."
Diagnosis: Metabolic Bottleneck. Even if you successfully deliver the Monophosphate (CMP) via a ProTide, it must be converted to Diphosphate (CDP) and Triphosphate (CTP) to inhibit the viral polymerase.
-
The Block: 2'-C-methyl modifications can sterically hinder CMPK (Cytidine Monophosphate Kinase) .
-
Test: Perform HPLC analysis of cell lysates.
-
High CMP / Low CTP ratio: The bottleneck is CMPK. You need a better kinase substrate, not better uptake.
-
Scenario 2: "The compound is toxic to my cell line (HepG2/Huh7)."
Diagnosis: Mitochondrial Polymerase (Pol
-
Validation: Measure mtDNA copy number via qPCR after 48h exposure. A drop indicates "off-target" uptake into mitochondria.
Visualizing the Activation Cascade
Figure 2: Intracellular metabolic activation. Note the potential bottleneck at CMP Kinase and the off-target toxicity pathway.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Lipofectamine to transfect 2'-C-Me-CMP directly? A: Technically yes, but it is inefficient for small molecules. Cationic lipids (like Lipofectamine) are designed for large nucleic acids (siRNA/plasmid). They form poor complexes with small mononucleotides. You will likely see high toxicity and variable delivery. ProTide chemistry is the industry standard for a reason.
Q: My LC-MS shows the prodrug is disappearing from the media, but not appearing in the cells. Where is it going? A: It is likely being hydrolyzed in the supernatant. Check your phenol red. If the media is turning yellow/orange, pH changes can accelerate chemical hydrolysis. More likely, serum esterases are cleaving the prodrug into the charged CMP outside the cell, which then cannot enter. Run a stability assay in media without cells to confirm.
Q: Does the 2'-C-methyl group affect ENT1 recognition?
A: Yes. While ENT1 is broad-spectrum, bulky modifications at the 2' position can reduce affinity compared to natural cytidine. This is why high concentrations (10-50
References
-
ProTide Technology Mechanism: Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.
-
Valopicitabine (NM283) & 2'-C-Methyl Cytidine Uptake: Pierra, C., et al. (2006). "Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine." Journal of Medicinal Chemistry.
-
Nucleoside Transporters (ENT1/CNT1): Young, J. D., et al. (2013). "Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins."[4] Xenobiotica.
-
Mitochondrial Toxicity of Nucleoside Analogues: Arnold, J. J., et al. (2012). "Sensitivity of Mitochondrial Transcription and Replication to Nucleoside Analogue Inhibitors." Antiviral Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The ProTide Prodrug Technology: From the Concept to the Clinic. | Journament [journament.com]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Cytidylic Acid Derivatives
Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide, prepared by a Senior Application Scientist, provides in-depth, field-proven insights into resolving a common yet complex issue: peak tailing in the analysis of cytidylic acid and its derivatives. Poor peak symmetry can compromise resolution, accuracy, and reproducibility, so addressing it is critical for robust analytical methods.
This guide is structured to provide both quick answers through Frequently Asked Questions (FAQs) and a deeper, systematic approach to troubleshooting. We will delve into the root causes of peak tailing and provide step-by-step protocols to diagnose and rectify them.
Frequently Asked Questions (FAQs)
Here are quick answers to some of the most common questions regarding peak tailing with cytidylic acid derivatives.
Q1: My cytidylic acid derivative peak is tailing. What is the most common cause?
A: The most frequent cause of peak tailing for basic compounds like cytidylic acid derivatives in reversed-phase HPLC is secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3]
Q2: How does mobile phase pH affect the peak shape of my analyte?
A: Mobile phase pH is a critical factor.[4] For a basic compound like cytidylic acid, a low pH (typically ≤ 3) is often beneficial as it suppresses the ionization of acidic silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[1][5] However, operating too close to the analyte's pKa can lead to a mix of ionized and non-ionized forms, resulting in peak distortion.[2][6]
Q3: What is an acceptable peak tailing factor?
A: An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For regulated methods, a value between 0.9 and 1.2 is often considered ideal.[2] In practice, a tailing factor up to 1.5 may be acceptable for many assays, while a value greater than 2 typically requires troubleshooting.[3][7]
Q4: Can my HPLC column be the problem?
A: Yes. Several column-related issues can cause peak tailing, including:
-
Column Contamination: Accumulation of impurities on the column frit or packing material.[8][9]
-
Column Void: A physical void or channel forming at the head of the column due to high pressure or pH stress.[7]
-
Column Age/Type: Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metals, which can cause significant tailing.[1] Modern, high-purity, end-capped Type B silica or hybrid columns are designed to minimize these effects.[1][3]
Q5: When should I consider using an ion-pairing agent?
A: Cytidylic acid and its derivatives are highly polar and often show poor retention on traditional C18 columns.[10][11] Ion-pairing agents are used in reversed-phase chromatography to increase the retention of such charged analytes.[12][13] If you are struggling with both poor retention and peak tailing, an ion-pairing method could be a viable solution. These agents mask the charge on the analyte and can also interact with the stationary phase, improving both retention and peak shape.[13][14]
In-Depth Troubleshooting Guide
When quick fixes are not enough, a systematic approach is necessary to identify and resolve the root cause of peak tailing. This guide is structured around the primary mechanisms that degrade peak shape for cytidylic acid derivatives.
Part 1: Diagnosing and Mitigating Secondary Silanol Interactions
Secondary interactions are the leading cause of peak tailing for ionizable compounds. This occurs when the primary retention mechanism (hydrophobic interaction) is supplemented by a secondary, undesirable interaction (ionic attraction).
The Mechanism: Analyte-Silanol Interaction
Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1] Above a pH of approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3][15] Cytidylic acid derivatives contain a basic cytidine moiety, which can become protonated and carry a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a strong, secondary retention mechanism that leads to peak tailing.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. labcompare.com [labcompare.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Cytidine Monophosphate | SIELC Technologies [sielc.com]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. support.waters.com [support.waters.com]
Technical Support Center: Addressing Viral Resistance to 2'-C-Methyl 5'-Cytidylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-C-Methyl 5'-Cytidylic Acid and investigating viral resistance mechanisms. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action of this compound, the emergence of viral resistance, and initial experimental considerations.
Q1: What is the mechanism of action of this compound as an antiviral agent?
A1: this compound is the monophosphate form of the nucleoside analog 2'-C-Methylcytidine (2'CMC). For its antiviral activity, it must be intracellularly phosphorylated to its active triphosphate form. This active form then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] Specifically, it mimics the natural cytidine triphosphate (CTP) and gets incorporated into the nascent viral RNA chain. The presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[1]
Q2: Against which viruses has 2'-C-Methylcytidine (2'CMC) shown activity?
A2: 2'CMC has demonstrated a broad spectrum of antiviral activity. It is a potent inhibitor of several members of the Flaviviridae family, including Hepatitis C virus (HCV) and Dengue virus (DENV).[2] It has also shown efficacy against Hepatitis E virus (HEV), Norwalk virus, and Foot-and-Mouth Disease virus.[3][4]
Q3: What is the primary resistance mutation observed against 2'CMC in Hepatitis C Virus (HCV)?
A3: The primary resistance-associated substitution (RAS) that confers resistance to 2'CMC in HCV is the S282T mutation in the NS5B polymerase.[5][6] This mutation involves the substitution of a serine residue with a threonine at position 282.
Q4: How does the S282T mutation confer resistance to 2'CMC?
A4: The S282T mutation is located in the active site of the NS5B polymerase. The substitution of the smaller serine with the bulkier threonine residue is thought to create steric hindrance that reduces the efficiency of incorporation of the 2'-C-methylated nucleotide analog. While it decreases the affinity for the drug, it still allows for the incorporation of natural nucleotides, thus permitting viral replication, albeit sometimes at a reduced fitness level.[5][6] It's important to note that the S282T mutation often results in a virus with reduced replication competence, which is why it is rarely detected in treatment-naïve patients and may quickly be outcompeted by wild-type virus in the absence of drug pressure.[5]
Q5: I am starting my experiments. Which cell line should I use for HCV replicon assays?
A5: The human hepatoma cell line Huh-7 and its derivatives (e.g., Huh-7.5) are the most commonly used and highly permissive cell lines for HCV replicon studies.[7][8] The choice of a specific subclone often depends on the HCV genotype being studied and the desire to avoid the need for cell culture-adaptive mutations in the replicon, which can complicate the interpretation of drug susceptibility data.[8][9] For initial screening, using a well-characterized Huh-7 subclone that supports robust replication of your specific HCV replicon is recommended.[7]
Section 2: Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during in vitro resistance studies.
Phenotypic Assays (Replicon or Plaque Reduction Assays)
Q1: My wild-type virus/replicon shows a higher IC50 value for 2'CMC than expected.
A1:
-
Cell Health and Density: Ensure your cells are healthy and seeded at the correct density. Over-confluent or unhealthy cells can affect drug metabolism and viral replication, leading to inaccurate IC50 values.
-
Compound Integrity: Verify the concentration and integrity of your 2'CMC stock solution. The compound can degrade with improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3]
-
Assay Conditions: Check for consistency in incubation times, temperature, and CO2 levels.[10] Variations in these parameters can impact both cell health and viral replication.
-
Viral Titer/Replicon Efficiency: An unexpectedly high viral inoculum or a replicon with extremely high replication efficiency might require higher drug concentrations for inhibition. Confirm your viral titer or replicon expression levels.
Q2: I have introduced the S282T mutation, but I don't see a significant shift in the IC50 value.
A2:
-
Sequence Confirmation: First and foremost, re-sequence the viral polymerase region to confirm the presence of the S282T mutation. Errors during site-directed mutagenesis or reversion of the mutation can occur.
-
Mixed Population: If you are working with a viral stock generated after selection, it's possible you have a mixed population of wild-type and mutant viruses. A small percentage of highly fit wild-type virus can mask the resistance of the mutant population.[10] Consider plaque purifying your viral stock to isolate a clonal population of the resistant mutant.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the expected fold-change in resistance. Optimize the assay parameters, such as the readout method (e.g., luciferase reporter vs. qPCR for replicon assays) to ensure a good dynamic range.
-
Fitness of the Mutant: The S282T mutation can sometimes reduce the replication fitness of the virus.[5] If the mutant replicates very poorly, it may be difficult to obtain a reliable IC50 value. Ensure your assay has a sufficient signal-to-noise ratio for the mutant.
Genotypic Assays (Sanger Sequencing)
Q1: My sequencing results for the NS5B region are ambiguous or show mixed peaks at codon 282.
A1:
-
Mixed Viral Population: Ambiguous peaks in Sanger sequencing chromatograms are often indicative of a mixed viral population, where both wild-type and mutant sequences are present.[11][12] This is common when analyzing a viral population that is under drug selection pressure.
-
Low-Frequency Variants: Sanger sequencing has a detection limit of around 15-20% for minor variants in a mixed population.[5] If the resistant variant is present at a lower frequency, it may not be reliably detected or may appear as a small secondary peak.
-
PCR or Sequencing Artifacts: Poor quality template RNA/DNA, suboptimal PCR conditions, or issues with the sequencing reaction can all lead to ambiguous results.[12] It is advisable to repeat the RT-PCR and sequencing from the original sample.
-
Interpretation: The presence of a mixed population at a key resistance position is a valid result and indicates the emergence of resistance. For a more quantitative assessment of the proportion of mutant to wild-type virus, consider using next-generation sequencing (NGS).[5]
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro Generation of 2'CMC-Resistant HCV
This protocol describes a method for selecting for 2'CMC-resistant HCV using a serial passage approach in cell culture.
Principle: This method relies on the principle of selective pressure. By culturing the virus in the presence of sub-optimal concentrations of 2'CMC, viral variants that acquire mutations conferring resistance will have a survival advantage and will be enriched over successive passages.
Materials:
-
Huh-7.5 cells (or another permissive cell line)
-
Wild-type HCV stock (e.g., Jc1)
-
Complete growth medium (DMEM, 10% FBS, etc.)
-
2'-C-Methylcytidine (2'CMC)
-
96-well and 6-well plates
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Determine the EC50 of 2'CMC: Before starting the selection, perform a dose-response experiment to determine the 50% effective concentration (EC50) of 2'CMC against your wild-type HCV stock in your chosen cell line.
-
Initial Infection: Seed Huh-7.5 cells in a 6-well plate. Infect the cells with wild-type HCV at a multiplicity of infection (MOI) of 0.01.
-
Drug Application (Passage 1): After viral adsorption, wash the cells and add fresh medium containing 2'CMC at a concentration equal to the EC50.
-
Monitoring and Harvest: Monitor the cells for cytopathic effect (CPE) or use a reporter virus. When CPE is evident or at a set time point (e.g., 72 hours post-infection), harvest the cell culture supernatant. This is your Passage 1 (P1) virus.
-
Subsequent Passages: Use the P1 supernatant to infect fresh Huh-7.5 cells. For Passage 2, use a slightly higher concentration of 2'CMC (e.g., 2x EC50).
-
Increasing Drug Concentration: Continue this serial passage process. Gradually increase the concentration of 2'CMC in each subsequent passage as the virus adapts. A common strategy is to double the concentration every few passages.
-
Monitor for Resistance: At regular intervals (e.g., every 5 passages), harvest viral RNA from the supernatant and sequence the NS5B region to check for the emergence of mutations like S282T.
-
Phenotypic Confirmation: Once a mutation is identified, plaque purify the virus to obtain a clonal population and perform a phenotypic assay to confirm the shift in IC50 compared to the wild-type virus.
Protocol 2: Site-Directed Mutagenesis of HCV NS5B (S282T)
This protocol outlines the steps to introduce the S282T mutation into an HCV replicon plasmid using a PCR-based method.
Principle: This technique utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the wild-type NS5B sequence with primers that carry the desired mutation. The parental, methylated DNA is then digested, leaving the newly synthesized, mutated plasmid.
Materials:
-
HCV replicon plasmid containing the wild-type NS5B gene
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
Mutagenic primers for S282T (forward and reverse)
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation to change the serine (S) codon at position 282 to a threonine (T) codon (e.g., TCT to ACT). The mutation should be in the middle of the primers, with ~15-18 flanking bases on each side that are complementary to the template plasmid.
-
PCR Amplification:
-
Set up the PCR reaction with the HCV replicon plasmid as the template, the mutagenic primers, dNTPs, and the high-fidelity DNA polymerase.
-
Use a thermal cycler program with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The number of cycles should be kept low to minimize the chance of secondary mutations.
-
-
DpnI Digestion: After the PCR, add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.[13]
-
Plating and Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.[13]
-
Colony Screening and Sequencing:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Sequence the NS5B region of the isolated plasmids to confirm the presence of the S282T mutation and the absence of any other mutations.
-
Section 4: Data Presentation and Visualization
Table 1: Illustrative Antiviral Activity of 2'-C-Methylcytidine (2'CMC) against Wild-Type and S282T Mutant HCV
| Virus/Replicon | Target | IC50 (µM) | Fold Change in IC50 |
| Wild-Type HCV (Genotype 1b) | NS5B | ~1.0 | - |
| S282T Mutant HCV (Genotype 1b) | NS5B | ~6.5 - 15.0 | 6.5x - 15x |
| Wild-Type DENV-2 | RdRp | 11.2 ± 0.3 | - |
Note: IC50 values for HCV are representative and can vary depending on the specific replicon system and assay conditions. The fold change is a critical indicator of resistance.[2][14]
Diagram 1: Mechanism of Action and Resistance to this compound
Caption: Workflow for generating and characterizing resistant virus.
Section 5: References
-
HCV Guidance: Concepts in HCV Resistance. (n.d.). Retrieved from [Link]
-
Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 115, 40-47.
-
Murias, C. V., et al. (2018). In vitro methods for testing antiviral drugs. Expert Opinion on Drug Discovery, 13(11), 1015-1027.
-
Donaldson, E. F., et al. (2017). The emergence of NS5B resistance associated substitution S282T after sofosbuvir-based treatment. Hepatology, 66(5), 1439-1449.
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Jones, D. M., et al. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy, 55(4), 1453-1463.
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
Le, T. T., & Götte, M. (2013). A Complex Network of Interactions between S282 and G283 of Hepatitis C Virus Nonstructural Protein 5B and the Template Strand Affects Susceptibility to Sofosbuvir and Ribavirin. Journal of Virology, 87(19), 10648-10658.
-
Stuyver, L. J., et al. (2006). Inhibition of hepatitis C replicon RNA synthesis by beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine. Antiviral Chemistry and Chemotherapy, 17(2), 79-87.
-
Eldrup, A. B., et al. (2004). Structure-Activity Relationship of 2'-Modified-4'-Azido Nucleosides as Inhibitors of Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry, 47(21), 5284-5297.
-
Kouyos, R. D., et al. (2011). Ambiguous Nucleotide Calls From Population-based Sequencing of HIV-1 are a Marker for Viral Diversity and the Age of Infection. Clinical Infectious Diseases, 52(4), 532-539.
-
ResearchGate. (2016). What is the problem in my plaque assay? Retrieved from [Link]
-
Tarbe, M. N., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 68(1).
-
Mandl, J. N., et al. (2017). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Viruses, 9(12), 374.
-
Tchoou, M. J., et al. (2013). The Viral Polymerase Inhibitor 2′-C-Methylcytidine Inhibits Norwalk Virus Replication and Protects against Norovirus-Induced Diarrhea and Mortality in a Mouse Model. Journal of Virology, 87(21), 11798-11805.
-
Blight, K. J., et al. (2002). HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience.
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
HIV.gov. (2023). HIV Resistance Assays. Retrieved from [Link]
-
Carroll, S. S., et al. (2003). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Journal of Biological Chemistry, 278(14), 11979-11984.
-
ResearchGate. (2018). How can I calculate IC50 of an antiviral agent from plaque assay? Retrieved from [Link]
-
Wang, G., et al. (2018). Molecular Characterization of Ambiguous Mutations in HIV-1 Polymerase Gene: Implications for Monitoring HIV Infection Status and Drug Resistance. PLoS One, 8(10), e76517.
-
Gottwein, J. M., & Bukh, J. (2018). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 9, 233.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Spadaro, S., et al. (2020). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Molecules, 25(21), 5198.
-
Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]
-
Lee, W. T., et al. (2016). Enhancement of the Replication of Hepatitis C Virus Replicons of Genotypes 1 to 4 by Manipulation of CpG and UpA Dinucleotide Frequencies and Use of Cell Lines Expressing SECL14L2 for Antiviral Resistance Testing. Journal of Virology, 90(10), 4870-4884.
-
Coelmont, L., et al. (2008). Combinations of 2′-C-methylcytidine analogues with interferon-α2b and triple combination with ribavirin in the hepatitis C virus replicon system. Antiviral Research, 78(2), 119-125.
Sources
- 1. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcvguidelines.org [hcvguidelines.org]
- 6. A Complex Network of Interactions between S282 and G283 of Hepatitis C Virus Nonstructural Protein 5B and the Template Strand Affects Susceptibility to Sofosbuvir and Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enhancement of the Replication of Hepatitis C Virus Replicons of Genotypes 1 to 4 by Manipulation of CpG and UpA Dinucleotide Frequencies and Use of Cell Lines Expressing SECL14L2 for Antiviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ambiguous Nucleotide Calls From Population-based Sequencing of HIV-1 are a Marker for Viral Diversity and the Age of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Sequence Ambiguities of the HIV-1 pol gene as a Method to Identify Recent HIV-1 Infection in Transmitted Drug Resistance Surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Inhibition of hepatitis C replicon RNA synthesis by beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine: a specific inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2'-C-Methyl 5'-Cytidylic Acid
Welcome to the technical support center for 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling this important nucleotide analog. Understanding the stability of 2'-C-Me-CMP, particularly its behavior at varying pH levels, is critical for ensuring the accuracy, reproducibility, and success of your experiments.
Fundamental Stability Profile of 2'-C-Me-CMP
2'-C-Me-CMP is a modified nucleotide with significant potential in antiviral drug development. Its stability is governed by the chemical integrity of three key components: the cytosine base, the ribose sugar (with a methyl group at the 2' position), and the 5'-monophosphate group. The two primary non-enzymatic degradation pathways of concern are hydrolysis of the N-glycosidic bond and deamination of the cytosine base. The pH of the solution is a critical factor that dictates the rate of these degradation reactions.
-
N-glycosidic Bond Hydrolysis: This reaction cleaves the bond between the cytosine base and the ribose sugar, resulting in the formation of 2'-C-methyl-ribose-5'-phosphate and free cytosine. This process is significantly accelerated under acidic conditions.[1][2] The N-glycosidic bonds in pyrimidine nucleotides, like 2'-C-Me-CMP, are generally more stable than those in purine nucleotides.[1] However, exposure to low pH environments should be minimized to prevent this degradation pathway.
-
Deamination: This is the hydrolytic conversion of the amino group on the cytosine base to a carbonyl group, transforming 2'-C-Me-CMP into its corresponding uridine analog, 2'-C-Methyl 5'-Uridylic Acid. This reaction can occur across a range of pH values. The rate of deamination for cytosine derivatives is relatively constant between pH 5 and 8.5, but it is catalyzed by both acidic and basic conditions outside of this range.[3]
The presence of the 2'-C-methyl group may influence the stability of the N-glycosidic bond and the susceptibility to deamination, though specific kinetic data for this analog is not extensively published. Therefore, a thorough understanding of its stability profile through controlled studies is highly recommended for any new formulation or experimental setup.
Primary Degradation Pathways
Below is a diagram illustrating the two main chemical degradation pathways for 2'-C-Me-CMP.
Caption: Troubleshooting unexpected HPLC peaks.
Q: My antiviral assay results are inconsistent, showing a decrease in potency over time. Could this be related to the stability of my 2'-C-Me-CMP stock solution?
A: Yes, a loss of potency is a classic sign of compound degradation.
-
Plausible Cause: If your stock solution is not properly buffered or is stored at an inappropriate temperature, the concentration of the active 2'-C-Me-CMP could be decreasing over time.
-
Recommended Action:
-
Re-analyze your stock solution: Use a validated HPLC method to determine the current concentration and purity of your 2'-C-Me-CMP stock.
-
Prepare fresh stock: If degradation is confirmed, prepare a fresh stock solution in a suitable buffer (e.g., pH 7.4) and store it in single-use aliquots at -80°C.
-
Evaluate diluents: Ensure that the buffers or cell culture media used for dilutions in your assay do not shift the pH to a level that would cause rapid degradation during the experiment.
-
Experimental Protocols
Protocol: Forced Degradation Study for 2'-C-Me-CMP
This protocol provides a framework for investigating the stability of 2'-C-Me-CMP under various stress conditions. The goal is to induce a target degradation of 5-20%. [4][5] Objective: To identify the potential degradation products and degradation pathways of 2'-C-Me-CMP.
Materials:
-
2'-C-Me-CMP
-
0.1 M HCl (for acidic stress)
-
0.1 M NaOH (for basic stress)
-
3% Hydrogen Peroxide (for oxidative stress)
-
HPLC-grade water and acetonitrile
-
Phosphate or Tris buffer (pH 7.4)
-
HPLC system with UV detector
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2'-C-Me-CMP in HPLC-grade water. [6]2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
-
Sampling: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH adjusted to ~5.5) is a good starting point. [7] * Monitor the chromatograms at a suitable wavelength (e.g., 270 nm) to detect the parent compound and any new peaks.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of 2'-C-Me-CMP at each time point to the t=0 sample.
-
Identify potential degradation products by their retention times and UV spectra.
-
This systematic approach will provide valuable data on the stability of 2'-C-Me-CMP and help in developing robust formulations and analytical methods.
References
-
Hydrolysis of N-Glycosidic Bonds. (n.d.). In Bio-organicheskaia khimiia. Retrieved from [Link]
-
Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. (2014). Nucleic Acids Research, 42(16), 10737–10747. [Link]
-
Wolfenden, R., & Snider, M. J. (2001). Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history. Proceedings of the National Academy of Sciences, 98(16), 9067–9072. [Link]
-
What pH range will result in the hydrolysis of carbohydrates (i.e. break glycosidic bonds). (2021). Reddit. [Link]
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Kierdaszuk, B., & Shugar, D. (1973). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. FEBS Letters, 32(2), 271-274. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Notari, R. E., & DeYoung, J. L. (1975). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Journal of Pharmaceutical Sciences, 64(7), 1148-1157. [Link]
-
Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
DNA. (n.d.). In Wikipedia. Retrieved from [Link]
-
Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating. (2018). Journal of the American Society for Mass Spectrometry, 29(11), 2261-2273. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Auriga Research. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]
-
HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column. (n.d.). SIELC Technologies. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 159-165. [Link]
Sources
- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 2. reddit.com [reddit.com]
- 3. Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Cytotoxicity in 2'-C-Methyl-5'-Cytidylic Acid Experiments
Welcome to the technical support center for researchers utilizing 2'-C-Methyl-5'-Cytidylic Acid and its nucleoside precursor, 2'-C-Methylcytidine (2CMC). This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you mitigate cytotoxicity and ensure the integrity of your experimental outcomes. As a potent antiviral agent, understanding the nuances of 2CMC's cellular interactions is paramount for its effective and accurate assessment.
Understanding the Mechanism: A Double-Edged Sword
2'-C-Methyl-5'-Cytidylic Acid, and more commonly its nucleoside form 2'-C-Methylcytidine, are powerful antiviral compounds. Their efficacy lies in their ability to act as chain terminators during viral RNA synthesis.[1][2] Once inside the cell, 2'-C-Methylcytidine is phosphorylated to its active triphosphate form. This analog is then incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 2'-C-methyl group sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thus halting viral replication.[1]
However, this potent antiviral mechanism can also lead to off-target effects and cellular toxicity. At high concentrations or with prolonged exposure, the triphosphate form of 2'-C-Methylcytidine can potentially be recognized by host cell polymerases, leading to interference with cellular RNA and DNA synthesis and subsequent cytotoxicity.[3][4][5] Therefore, a key experimental challenge is to identify a therapeutic window that maximizes antiviral activity while minimizing harm to the host cells.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns from researchers working with 2'-C-Methyl-5'-Cytidylic Acid and its derivatives.
Q1: I'm observing high levels of cytotoxicity even at low concentrations of 2'-C-Methylcytidine. What could be the cause?
A1: Several factors could be contributing to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs due to differences in uptake, metabolism, and proliferation rates.[5] Highly proliferative cells may be more susceptible to compounds that interfere with nucleic acid synthesis.[3]
-
Compound Purity and Formulation: Ensure the purity of your compound. Impurities can contribute to unexpected toxicity. Additionally, the solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.[6] It's crucial to include a vehicle control in your experiments.
-
Prolonged Exposure Time: Continuous exposure to the compound, even at low concentrations, can lead to cumulative toxicity.[7][8] Consider optimizing the duration of treatment.
Q2: How can I determine the optimal concentration of 2'-C-Methylcytidine for my experiments?
A2: The optimal concentration will be a balance between antiviral efficacy (EC50) and cytotoxicity (CC50). A standard approach is to perform a dose-response experiment for both antiviral activity and cytotoxicity in parallel. The therapeutic index (TI = CC50/EC50) is a critical parameter to determine the compound's selectivity. A higher TI value indicates a more favorable safety profile.
Q3: Can the choice of cytotoxicity assay influence the results?
A3: Absolutely. Different cytotoxicity assays measure different cellular parameters. For example:
-
Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity, which may not always directly correlate with cell death.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays directly measure cell lysis.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays detect programmed cell death.
It is advisable to use at least two different methods to confirm your cytotoxicity findings.
Q4: Should I use 2'-C-Methylcytidine or 2'-C-Methyl-5'-Cytidylic Acid in my cell-based assays?
A4: For most cell-based assays, using the nucleoside form, 2'-C-Methylcytidine, is recommended. This is because nucleosides are generally more cell-permeable than their phosphorylated nucleotide counterparts.[9] Once inside the cell, the nucleoside is converted to the active triphosphate by cellular kinases.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Cytotoxicity
If you are encountering unacceptable levels of cytotoxicity, this guide provides a systematic approach to troubleshoot and optimize your experimental conditions.
Re-evaluate Your Dosing Strategy
The concentration and duration of compound exposure are the most critical factors influencing cytotoxicity.[7][10]
-
Actionable Step: Perform a detailed dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
Pro-Tip: Instead of continuous exposure, consider a pulse-chase experiment where cells are treated for a shorter period, followed by a washout and subsequent analysis at a later time point.[8] This can sometimes maintain antiviral efficacy while reducing toxicity.
Optimize Cell Culture Conditions
The health and density of your cells can significantly impact their response to a cytotoxic agent.[11]
-
Actionable Step: Ensure your cells are in the logarithmic growth phase and are seeded at an optimal density. Over-confluent or sparse cultures can be more susceptible to stress.
-
Pro-Tip: The composition of the culture medium, such as the serum concentration, can influence drug-protein binding and availability.[6][11] Consistency in your media preparation is key.
Cell Line Selection and Characterization
Not all cell lines are created equal. Their metabolic profiles can greatly influence the activation and toxicity of nucleoside analogs.[5]
-
Actionable Step: If possible, test your compound in multiple cell lines relevant to your disease model.
-
Pro-Tip: Characterize the expression levels of key nucleoside transporters and kinases in your cell line of choice, as these can affect the intracellular concentration of the active triphosphate.
Scrutinize Your Compound Formulation
The way you prepare and store your compound can impact its stability and solubility, potentially leading to inaccurate dosing and unexpected toxicity.[12]
-
Actionable Step: Confirm the solubility of 2'-C-Methylcytidine in your chosen solvent. Precipitation of the compound can lead to inconsistent results.
-
Pro-Tip: Prepare fresh dilutions of your compound for each experiment from a concentrated stock solution stored under appropriate conditions (e.g., -80°C). Avoid repeated freeze-thaw cycles.
Experimental Workflow and Data Visualization
To assist in your experimental design, we provide a generalized workflow and visualizations for assessing cytotoxicity and antiviral activity.
Workflow for Determining Therapeutic Index
Caption: A generalized workflow for determining the therapeutic index of 2'-C-Methylcytidine.
Cellular Activation and Mechanism of Action
Caption: Cellular uptake, activation, and mechanism of action of 2'-C-Methylcytidine.
Quantitative Data Summary
The following table provides a summary of reported EC50 values for 2'-C-Methylcytidine against various viruses. Note that cytotoxicity can be cell-line dependent and these values should be used as a starting point for your own experiments.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | 6.4 | [13][14] |
| Picornaviridae | Swine Vesicular Disease Virus (SVDV) | BHK-21 | 45.2 | [14] |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | 2.2 | [14] |
| Flaviviridae | Dengue Virus (DENV) | Replicon Assay | 11.2 | [15] |
| Flaviviridae | West Nile Virus | BHK-21 | 80 | [14] |
| Flaviviridae | Yellow Fever Virus | BHK-21 | 75 | [14] |
| Coronaviridae | Human Coronavirus (HCoV) | MDBK | 90 | [14] |
| Reoviridae | Reovirus Type 1 | BHK-21 | 26 | [14] |
| Caliciviridae | Norwalk Virus | Replicon Assay | - | [16] |
Note: In one study, 2'-C-Methylcytidine at concentrations up to 100 µg/ml (approximately 388 µM) showed no significant cytotoxicity in HG23 cells used for the Norwalk virus replicon assay.[16]
Conclusion
Minimizing cytotoxicity in experiments with 2'-C-Methyl-5'-Cytidylic Acid and its derivatives is achievable through careful experimental design and optimization. By understanding the compound's mechanism of action and systematically addressing the factors that influence cellular toxicity, researchers can obtain reliable and reproducible data. This guide provides a framework for troubleshooting common issues and we encourage you to adapt these principles to your specific experimental system.
References
- Choi, Y., et al. (2019). 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase.
-
Goris, N., et al. (2007). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Antiviral Research. [Link]
-
Wang, W., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology. [Link]
-
Plunkett, W., et al. (2011). Nucleoside analogs: molecular mechanisms signaling cell death. BIOCEV. [Link]
-
NuBlocks. (Product Information) 2'-C-Methylcytidine 5'-triphosphate (2-C-Me-CTP). NuBlocks Website. [Link]
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Deval, J., et al. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Antiviral Chemistry and Chemotherapy. [Link]
-
Rocha-Pereira, J., et al. (2012). The Viral Polymerase Inhibitor 2′-C-Methylcytidine Inhibits Norwalk Virus Replication and Protects against Norovirus-Induced Diarrhea and Mortality in a Mouse Model. Antimicrobial Agents and Chemotherapy. [Link]
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Johnson, A. A., et al. (2000). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Journal of Biological Chemistry. [Link]
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Tsvetanova, E., et al. (2022). Anti-Coronavirus Activity of Extracts from Scenedesmus acutus cf. acutus Meyen Cultivated in Innovative Photobioreactor Systems. MDPI. [Link]
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Wikipedia. Chemotherapy. Wikipedia. [Link]
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Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. [Link]
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry. [Link]
-
Ku, M. S. (2008). Formulation approaches in mitigating toxicity of orally administrated drugs. Pharmaceutical Development and Technology. [Link]
-
Vempati, U. J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]
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Griffin, P. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]
-
Dutta, S., et al. (2018). Approaches to Reduce Toxicity of Anticancer Drug. Journal of Harmonized Research in Pharmacy. [Link]
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Páv, O., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
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Nyström, K., et al. (2016). In vitro methods for testing antiviral drugs. Methods. [Link]
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Albertioni, F., et al. (1998). Nucleoside analog cytotoxicity -focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. [Link]
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Fraunhofer-Gesellschaft. (2024). Cell culture optimization and cryotechnologies for advancing drug development. Phys.org. [Link]
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Teicher, B. A., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. Cancer Chemotherapy and Pharmacology. [Link]
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Klapproth, E. M., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]
-
Tournaire, M., et al. (2017). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Research. [Link]
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Ilinskaya, A. N., & Dobrovolskaia, M. A. (2016). Pre-clinical immunotoxicity studies of nanotechnology-formulated drugs: challenges, considerations and strategy. Advanced Drug Delivery Reviews. [Link]
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Streeter, D. G., et al. (2020). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers. [Link]
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Plunkett, W., et al. (2011). Nucleoside analogs: Molecular mechanisms signaling cell death. ResearchGate. [Link]
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Klapproth, E. M., et al. (2020). Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. PubMed. [Link]
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Emery Pharma. (2025). Important Considerations in Antiviral Testing. Emery Pharma Website. [Link]
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Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review. [Link]
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Smith, D. A. (2011). Designing Drugs to Avoid Toxicity. ResearchGate. [Link]
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Teicher, B. A., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. ResearchGate. [Link]
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Mthiyane, F. T., et al. (2024). Traditional Medicine Extracts of Gnidia sericocephala and Product Nkabinde in HIV-1 Latency Reversal: Insights from J-Lat Subtype B and J-Lat Subtype C Models. MDPI. [Link]
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Valissery, P., et al. (2021). Dose optimization for cell culture. ResearchGate. [Link]
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Mathew, G. E., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants. [Link]
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Gorsic, L. K., et al. (2014). Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals. [Link]
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Teicher, B. A., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. PubMed. [Link]
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Leme, D. M., & Marin-Morales, M. A. (2009). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. MDPI. [Link]
-
Du, J., et al. (2012). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters. [Link]
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purification strategies for removing isomers in 2'-C-methyl nucleotide synthesis
Advanced Troubleshooting & Optimization Guide
Case ID: 2CM-PUR-001 Status: Active Subject: Isomer Depletion Strategies in 2'-C-Methyl Nucleotide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2'-C-methyl nucleotides (e.g., Sofosbuvir, Remdesivir precursors) presents a unique stereochemical challenge. The introduction of the bulky methyl group at the 2'-position sterically hinders the
This guide provides field-proven protocols to isolate the bioactive
Module 1: The Glycosylation Bottleneck (Anomeric Purity)
The Issue:
Standard Vorbrüggen glycosylation of 2'-C-methyl-ribonolactone typically yields a mixture of
Strategic Solution: The "Benzoyl-Lock" Crystallization
Chromatography is inefficient for removing >5%
Protocol: Fractional Crystallization of N-Benzoyl Intermediates
-
Prerequisite: Ensure the base (cytosine/uracil) is N-benzoylated. Free nucleosides often form amorphous solids that trap impurities.
-
Solvent System: Aqueous Acetic Acid or Ethanol/Water.
-
Step-by-Step:
-
Dissolution: Dissolve crude N-benzoyl-2'-C-methyl nucleoside in 70% w/w aqueous acetic acid at 90-95°C (Ratio: 15 volumes solvent to 1 weight crude).
-
Controlled Cooling: Cool to 60°C over 1 hour. Do not crash cool.
-
Seeding: If available, seed with pure
-anomer crystals at 60°C. -
Aging: Stir at ambient temperature for 4–6 hours. The
-anomer typically crystallizes as a dense polymorph, while the -anomer remains in the mother liquor. -
Filtration: Filter and wash with water/ethyl acetate (1:1).
-
Expert Insight: If your
-anomer content is >15%, crystallization will likely entrap the impurity. In this case, perform a "rough" silica plug filtration first to enrich the-anomer to >90% before attempting crystallization.
Module 2: Phosphorus Diastereomers (ProTide Synthesis)
The Issue:
When converting the purified nucleoside into a phosphoramidate prodrug (e.g., Sofosbuvir), you create a new chiral center at the phosphorus atom. This results in a ~1:1 mixture of
Strategic Solution: Dynamic Kinetic Resolution (DKR) & Solvent Selection Separating these by HPLC is possible but non-scalable. The preferred method is inducing DKR or selective crystallization.
Protocol: DKR-Driven Crystallization
-
Mechanism: In the presence of a base (like DBU or NMI), the phosphorus center can epimerize. By selecting a solvent where the desired
isomer is insoluble, you drive the equilibrium toward the solid, pure product. -
Solvent System: Dichloromethane (DCM) / Diisopropyl Ether (IPE) or Ethyl Acetate / Hexane.
-
Workflow:
-
Suspend the diastereomeric mixture in DCM (minimal volume).
-
Add 0.1 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Slowly add IPE as an antisolvent while stirring at room temperature.
-
The less soluble
isomer precipitates. As it leaves the solution, the DBU re-equilibrates the remaining into , eventually converting the bulk material.
-
Module 3: Analytical & Chromatographic Polishing
For Quality Control (QC) or final polishing of small batches, high-resolution separation is required.
Table 1: Optimized HPLC Conditions for 2'-C-Methyl Isomers
| Parameter | Condition Set A (Anomer Separation) | Condition Set B (P-Diastereomers) |
| Column | Phenomenex Luna C18 (2) or Phenyl-Hexyl | Chiralpak AD-H or IG (Amylose-based) |
| Dimensions | 150 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium Phosphate (pH 3.0) | n-Hexane (with 0.1% DEA) |
| Mobile Phase B | Acetonitrile | Ethanol or Isopropanol |
| Gradient | 0-15% B over 20 min | Isocratic (e.g., 85:15 Hex/EtOH) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 260 nm | UV 260 nm |
| Target Separation |
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying a crude reaction mixture containing both anomeric and regio-isomeric impurities.
Caption: Workflow for sequential removal of anomeric and diastereomeric impurities in 2'-C-methyl nucleotide synthesis.
Troubleshooting & FAQs
Q1: I am seeing a persistent "shoulder" peak on my HPLC chromatogram (C18 column) that tracks with my product. What is it? A: In 2'-C-methyl synthesis, this is often the 2'-O-methyl regioisomer . If the methylation step was not perfectly regioselective, you may have methylated the oxygen instead of the carbon.
-
Diagnostic: Check MS.[1][2] Isomers have identical mass. Run a Phenyl-Hexyl column; the
interactions often resolve the regioisomers better than C18. -
Fix: This is a synthesis issue. You must optimize the protecting group strategy (e.g., using TIPDS) upstream. It is very difficult to separate downstream.
Q2: My crystallization yield is low (<40%), but the purity is high. How can I recover the rest?
A: You are likely hitting the solubility limit of the
-
Fix: Concentrate the mother liquor to 1/3 volume and perform a second crop crystallization. However, be warned: the second crop usually has higher
-anomer content. Recrystallize the second crop again before combining it with the first crop.
Q3: Why is my ProTide ratio stuck at 50:50 even after attempting DKR? A: DKR requires two conditions: (1) Rapid epimerization and (2) Selective precipitation.
-
Check 1: Did you add a base? (DBU or NMI is required to shuttle the proton).
-
Check 2: Is the solvent too strong? If both diastereomers are soluble, no driving force exists. Add more antisolvent (IPE or Hexane) to force the less soluble isomer out.
Q4: Can I use enzymatic resolution for 2'-C-methyl nucleosides?
A: Yes, but with caveats. Pseudomonas cepacia lipase (PSL-C) is effective for separating 2'-deoxynucleoside anomers by selectively acylating the 3'-OH of the
References
-
Ross, B. S., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. Journal of Organic Chemistry.
-
Gilead Sciences, Inc. (2016). Process for the Preparation of Sofosbuvir. US Patent Application US20160318966A1.
-
Chai, Y., et al. (2019).[3] The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section E.
-
Wang, S., et al. (2025).[4] Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Separation Technologies. Critical Reviews in Analytical Chemistry.
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
Sources
- 1. Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing IC50 values of 2'-C-Methyl 5'-Cytidylic Acid vs Sofosbuvir
Executive Summary
This guide provides a technical comparison between 2'-C-Methyl 5'-Cytidylic Acid (the 5'-monophosphate of 2'-C-methylcytidine) and Sofosbuvir (PSI-7977), a phosphoramidate prodrug.
The core distinction lies in intracellular metabolism. While both molecules ultimately target the HCV NS5B polymerase as triphosphates, Sofosbuvir is designed to bypass the rate-limiting first phosphorylation step that hampers the efficacy of 2'-C-methylcytidine analogs. Consequently, while their active triphosphate forms share comparable intrinsic potency against the NS5B enzyme (IC50 ~0.7–10 µM), Sofosbuvir exhibits significantly superior antiviral potency in cell-based assays (EC50 <0.1 µM) compared to the parent nucleoside of the cytidylic acid (EC50 ~1–5 µM).
Molecular & Mechanistic Profile[1][2][3][4][5][6]
To understand the performance difference, one must analyze the metabolic activation pathways. The "this compound" represents the monophosphate (MP) intermediate. In a cellular context, generating this MP is the critical bottleneck for the cytidine analog.
Comparative Profile
| Feature | This compound Pathway | Sofosbuvir (PSI-7977) |
| Parent Molecule | 2'-C-Methylcytidine (NM-107) | Sofosbuvir (Prodrug) |
| Class | Nucleoside Analog (Cytidine) | Nucleotide Analog (Uridine) |
| Active Metabolite | 2'-C-Methylcytidine Triphosphate (2'-C-Me-CTP) | 2'-F-2'-C-Methyluridine Triphosphate (GS-461203) |
| Metabolic Barrier | High: Requires Deoxycytidine Kinase (dCK) to form MP. This is the rate-limiting step. | Bypassed: Delivers MP directly via phosphoramidate hydrolysis. |
| Target | HCV NS5B Polymerase (Chain Terminator) | HCV NS5B Polymerase (Chain Terminator) |
Metabolic Activation Pathway (Graphviz Diagram)
The following diagram illustrates why Sofosbuvir succeeds where the Cytidine analog struggles: the "Kinase Bypass."
Caption: Metabolic activation comparison. Note the red "Slow Step" for the Cytidine analog, which Sofosbuvir bypasses by chemically delivering the Monophosphate.
Comparative Efficacy Data (IC50 & EC50)[12]
It is critical to distinguish between Enzyme Inhibition (IC50) , which measures the affinity of the triphosphate for the polymerase, and Antiviral Efficacy (EC50) , which measures the ability of the drug to inhibit virus in cells.
Table 1: Biochemical Potency (NS5B Enzyme Inhibition)
Data represents the activity of the active Triphosphate forms.
| Active Metabolite | Target Enzyme | IC50 Value | Notes |
| 2'-C-Me-CTP | HCV NS5B (Genotype 1b) | 10.6 µM | Moderate potency. Competes with natural CTP. |
| Sofosbuvir-TP (GS-461203) | HCV NS5B (Genotype 1b) | 0.7 – 2.6 µM | High potency. Competes with natural UTP. |
| Sofosbuvir-TP | HCV NS5B (S282T Mutant) | >50 µM | Activity is lost against the S282T resistance mutant. |
Table 2: Cellular Antiviral Potency (HCV Replicon Assay)
Data represents the efficacy of the parent drug/nucleoside added to cell culture.
| Compound | Replicon Genotype | EC50 Value | Interpretation |
| 2'-C-Methylcytidine (Nucleoside) | Genotype 1b | 0.8 – 4.9 µM | Limited by slow phosphorylation (dCK bottleneck). |
| Sofosbuvir (Prodrug) | Genotype 1b | 0.01 – 0.11 µM | ~10-50x more potent. Efficient intracellular delivery of MP drives high TP levels. |
Analysis: The "Cytidylic Acid" (MP) itself is rarely dosed directly in these assays because charged monophosphates cannot penetrate cell membranes efficiently. The discrepancy between the comparable IC50s (enzyme) and divergent EC50s (cell) confirms that metabolism, not intrinsic binding affinity, is the primary differentiator.
Experimental Protocols
To validate these values, the following standardized protocols are recommended.
Protocol A: HCV NS5B Polymerase Inhibition Assay (Biochemical)
Objective: Determine IC50 of the Triphosphate form.
-
Reagents: Recombinant HCV NS5B (Δ21 C-terminal truncation), RNA template (homopolymeric poly(rA) or heteropolymeric), radiolabeled nucleotide (e.g., [³H]-UTP or [³H]-CTP), and the test compound (Triphosphate form).
-
Reaction Mix: Prepare buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl.
-
Incubation:
-
Mix Enzyme (50 nM) with Template/Primer.
-
Add Test Inhibitor (Serial dilutions: 0.1 µM – 100 µM).
-
Initiate with NTP mix (containing radiolabeled tracer).
-
Incubate at 30°C for 60 minutes.
-
-
Termination: Stop reaction with ice-cold 10% TCA (Trichloroacetic acid) containing pyrophosphate.
-
Detection: Filter precipitates onto GF/B filters, wash, and count scintillation.
-
Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response) to calculate IC50.
Protocol B: HCV Replicon Assay (Cell-Based)
Objective: Determine EC50 of the Drug/Nucleoside.
-
Cell Line: Huh-7 cells stably expressing HCV subgenomic replicon (containing Luciferase reporter).
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates with DMEM + 10% FBS. Incubate 24h.
-
Treatment:
-
Add Test Compound (Sofosbuvir or 2'-C-Methylcytidine).
-
Perform 3-fold serial dilutions (e.g., 50 µM down to 0.01 µM).
-
Include DMSO control (0% inhibition) and a known inhibitor control.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout:
-
Antiviral Activity: Lyse cells and add Luciferase substrate. Measure luminescence (RLU).
-
Cytotoxicity (CC50): In a parallel plate, measure cell viability using MTT or chemically defined cell viability reagent (e.g., CellTiter-Glo).
-
-
Analysis: Normalize RLU to DMSO control. Calculate EC50 using 4-parameter logistic regression.
References
-
Sofia, M. J., et al. (2010). Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus.[1] Journal of Medicinal Chemistry, 53(19), 7202–7218.[1] Link
-
Lam, A. M., et al. (2012). PSI-7851, a pronucleotide of beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, is a potent and pan-genotype inhibitor of hepatitis C virus replication. Antimicrobial Agents and Chemotherapy, 54(8), 3187–3196. Link
-
Murakami, E., et al. (2007). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate. Antimicrobial Agents and Chemotherapy, 52(2), 458–464.[1] Link
-
Gilead Sciences. (2013). Sovaldi (Sofosbuvir) Prescribing Information. Link
-
Carroll, S. S., et al. (2003). Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs. Journal of Biological Chemistry, 278(14), 11979-11984. Link
Sources
A Comparative Guide to the NMR Characterization of 2'-C-Methyl 5'-Cytidylic Acid and Alternative Antiviral Nucleotide Analogs
In the landscape of antiviral drug development, nucleotide analogs represent a cornerstone of therapeutic strategies. Their ability to act as chain terminators or inhibitors of viral polymerases makes them potent agents against a wide range of viral pathogens. Among these, 2'-C-Methyl 5'-Cytidylic Acid stands out as a significant scaffold, the parent nucleotide of the active form of several clinically important antiviral drugs. A thorough understanding of its structural characteristics, often elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for the design and development of novel, more effective antiviral agents.
This guide provides an in-depth comparison of the NMR characterization data of this compound and a prominent alternative, the phosphoramidate prodrug of a uridine monophosphate analog, a key intermediate in the synthesis of the blockbuster antiviral drug Sofosbuvir. By examining the subtle yet significant differences in their NMR spectra, we can gain valuable insights into their structural nuances and how these relate to their biological activity.
The Structural Significance of the 2'-C-Methyl Modification
The introduction of a methyl group at the 2'-position of the ribose sugar is a critical modification in many antiviral nucleoside and nucleotide analogs. This substitution sterically hinders the 2'-hydroxyl group, which is essential for the formation of the phosphodiester bond during RNA synthesis. This steric clash is a key factor in the chain-terminating mechanism of action of these compounds. From an NMR perspective, the 2'-C-Methyl group introduces distinct spectral signatures that are crucial for structural confirmation and characterization.
NMR Spectral Analysis: A Tale of Two Analogs
A direct comparison of the NMR spectra of this compound and an alternative, such as a Sofosbuvir intermediate, reveals the profound impact of structural modifications on the chemical environment of the constituent atoms.
This compound: Expected NMR Characteristics
¹H NMR:
-
Anomeric Proton (H-1'): The signal for the anomeric proton is expected to be a doublet, with its chemical shift influenced by the C2' substitution.
-
Ribose Protons (H-2', H-3', H-4', H-5', H-5''): The absence of a proton at the C2' position will simplify the splitting patterns of the neighboring protons. The H-3' and H-4' protons will show characteristic couplings.
-
2'-Methyl Protons: A distinct singlet peak corresponding to the three protons of the methyl group will be a key identifier.
-
Cytosine Base Protons (H-5, H-6): These protons will appear as doublets in the aromatic region of the spectrum.
¹³C NMR:
-
Ribose Carbons: The chemical shift of the C2' carbon will be significantly affected by the methyl substitution. The other ribose carbons (C1', C3', C4', C5') will also experience shifts, albeit to a lesser extent.
-
2'-Methyl Carbon: A signal in the aliphatic region will correspond to the methyl carbon.
-
Cytosine Base Carbons: The signals for the cytosine carbons (C2, C4, C5, C6) will be observable in the downfield region.
³¹P NMR:
-
A single resonance is expected for the 5'-monophosphate group. Its chemical shift will be influenced by the pH and the surrounding ionic strength of the solution.
Alternative Antiviral Nucleotide: Sofosbuvir Intermediate
As a point of comparison, let's examine the reported NMR data for a key intermediate in the synthesis of Sofosbuvir, (S)-2-[(S)-(4-trifluoromethoxy-phenoxy)-phenoxy-phosphorylamino]propyl propionate. This molecule, while structurally different, shares the core feature of being a modified nucleotide analog targeting a viral polymerase.
¹H and ¹³C NMR Data for Sofosbuvir Intermediate:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (propionate) | 1.23 (d), 1.25 (d) | 20.9, 21.1 |
| -CH₃ (alanine) | 1.41 (d) | 21.5, 21.6 |
| -CH- (alanine) | 3.89-3.93 (m) | 50.8 |
| -CH- (propionate) | 4.98-5.05 (m) | 69.5 |
| Aromatic Protons | 7.19-7.68 (m) | 120.3-153.8 |
Data is illustrative and based on published information for similar intermediates.
The complexity of the aromatic region in the ¹H NMR spectrum and the numerous signals in the ¹³C NMR spectrum are characteristic of the multiple aromatic rings and the chiral phosphoramidate moiety.
Comparative Analysis: Unraveling Structural Insights
The most striking difference in the expected NMR spectra lies in the ribose region. The presence of the 2'-C-methyl group in this compound leads to a simplified ¹H NMR spectrum due to the absence of a C2' proton and its associated couplings. Conversely, the Sofosbuvir intermediate, with its complex phosphoramidate group, exhibits a more intricate set of signals.
The ³¹P NMR spectrum provides a direct probe of the phosphorus environment. For this compound, a single peak confirms the monophosphate. In contrast, phosphoramidate prodrugs like the Sofosbuvir intermediate would show a more complex ³¹P NMR spectrum, often with diastereomeric splitting due to the chiral phosphorus center.
Experimental Protocols for Nucleotide NMR
Acquiring high-quality NMR data for nucleotide analogs requires meticulous experimental design and execution.
Sample Preparation
-
Dissolution: Dissolve the nucleotide analog in a suitable deuterated solvent, typically D₂O, to a concentration of 5-10 mM.
-
pH Adjustment: The pH of the solution should be carefully adjusted, as the chemical shifts of the phosphate group and the ionizable protons of the nucleobase are highly pH-dependent. A pH of around 7.4 is often used to mimic physiological conditions.
-
Internal Standard: Add a suitable internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) for ¹H and ¹³C NMR, for accurate chemical shift referencing.
NMR Data Acquisition
-
¹H NMR: A standard 1D proton experiment is typically sufficient. Water suppression techniques, such as presaturation, may be necessary when using D₂O.
-
¹³C NMR: A proton-decoupled ¹³C experiment is commonly used to obtain singlets for each carbon, simplifying the spectrum.
-
³¹P NMR: A proton-decoupled ³¹P experiment provides a clean spectrum of the phosphorus signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ribose and base moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.
-
Caption: A generalized workflow for the NMR characterization of nucleotide analogs.
Visualizing Structural Differences
The key structural distinctions between this compound and a generic phosphoramidate prodrug of a uridine monophosphate analog are highlighted below.
Caption: Key structural differences between the two compared nucleotide analogs.
Conclusion
The detailed analysis of NMR characterization data is indispensable for the structural elucidation of novel nucleotide analogs. The comparison between the expected spectral features of this compound and the data from a Sofosbuvir intermediate underscores the power of NMR to reveal subtle but crucial structural differences. These differences, arising from modifications like the 2'-C-methyl group or the phosphoramidate moiety, are directly linked to the compounds' mechanisms of action and their efficacy as antiviral agents. As researchers continue to explore new chemical space in the quest for next-generation antivirals, a robust understanding and application of advanced NMR techniques will remain a critical component of the drug discovery and development pipeline.
References
-
PubChem Database. 5'-Cytidylic acid. National Center for Biotechnology Information. [Link][1][2][3][4][5][6]
-
PubChem Database. 2'-C-Methylcytidine. National Center for Biotechnology Information. [Link][7][8][9]
-
Google Patents. Sofosbuvir intermediate and preparation method thereof.[10]
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Publish Comparison Guide: Mass Spectrometry Validation of 2'-C-Methyl 5'-Cytidylic Acid
This guide serves as a technical comparison and validation manual for 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-5'-CMP) , a critical intermediate and active metabolite in the development of antiviral nucleoside analogs (e.g., Valopicitabine/NM283 for HCV).[]
Product Category: High-Fidelity Analytical Standards Subject: this compound (CAS: 2498-41-1 / Related: 443642-29-3 for nucleoside) Methodology: Hydrophilic Interaction Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HILIC-HRMS).[]
Part 1: Executive Summary & Core Directive
The Challenge: In antiviral drug development, the purity of nucleotide analogs like This compound is non-negotiable.[] Standard HPLC-UV methods often fail to detect critical impurities such as deaminated byproducts (uridine analogs) , inorganic phosphates , and stereoisomers due to lack of chromophores or co-elution.[] Relying on UV purity alone can lead to erroneous IC50 values and failed toxicological assessments.
The Solution: This guide compares the industry-standard HPLC-UV approach against a High-Fidelity HILIC-HRMS Validation Workflow . We demonstrate that mass spectrometry is not just an alternative, but the required primary validation tool for this molecule class to ensure "Metabolite-Grade" purity.
Comparison at a Glance
| Feature | Standard HPLC-UV (254 nm) | HILIC-HRMS (Orbitrap/Q-TOF) | Verdict |
| Specificity | Low (Co-elution common) | High (Mass-resolved) | MS Wins |
| Impurity Detection | >0.1% (Requires chromophore) | >0.001% (Trace analysis) | MS Wins |
| Salt Detection | Invisible (Phosphate/Chloride) | Visible (Negative Mode) | MS Wins |
| Deamination Check | Difficult (Similar RT) | Instant (ΔMass = 0.984 Da) | MS Wins |
| Throughput | High | Medium | UV Wins |
Part 2: Technical Deep Dive & Causality[1]
The Molecule: Why this compound?
This molecule is the monophosphate form of 2'-C-methylcytidine.[] In vivo, the prodrug (e.g., Valopicitabine) is hydrolyzed to the nucleoside, then phosphorylated by cellular kinases to the monophosphate (MP), diphosphate (DP), and finally the biologically active triphosphate (TP) which inhibits the HCV NS5B polymerase.[2]
Critical Impurities & Their Origins:
-
2'-C-Methyluridine Derivatives: Caused by spontaneous deamination of the cytosine base during synthesis or storage.[] Risk:[] Inactive or antagonistic biological activity.[]
-
Inorganic Phosphate: Residual reagents from phosphorylation.[] Risk:[] Inflates gravimetric yield, leading to incorrect dosing.
-
Isomers (2'-O-Methyl vs 2'-C-Methyl): Synthetic byproducts.[] Risk:[] Different pharmacological profiles.[][3]
The Superiority of HILIC-HRMS
We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) because 2'-C-Me-5'-CMP is highly polar and elutes in the void volume of standard Reverse Phase (C18) columns.[] HILIC retains the polar nucleotide, allowing separation from the neutral nucleoside and salts.
HRMS Causality:
-
Negative Ion Mode (ESI-): Nucleotides ionize best here due to the phosphate group (
).[] -
Mass Accuracy (<5 ppm): Distinguishes the target (
, MW 337.07) from the deaminated uridine analog ( , MW 338.05). The mass difference is exactly 0.9840 Da , easily resolved by HRMS but often merged in UV.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Validate purity >98% and absence of deaminated impurities.
Step 1: Sample Preparation[1]
-
Solvent: Dissolve 1 mg of 2'-C-Me-5'-CMP in 1 mL of 50:50 Acetonitrile:Water (10 mM Ammonium Acetate).
-
Why: Ammonium acetate buffers the pH for stable ionization while matching the HILIC mobile phase.[]
-
-
Concentration: Dilute to 10 µg/mL for MS scanning; keep 100 µg/mL for impurity hunting.
Step 2: HILIC-MS Conditions[1]
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
-
Note: High pH ensures the phosphate is fully deprotonated for better peak shape in HILIC.
-
-
Mobile Phase B: Acetonitrile.[][4]
-
Gradient: 90% B to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[]
Step 3: Mass Spectrometry Parameters (Orbitrap/Q-TOF)[1]
-
Source: ESI Negative Mode (Primary), Positive Mode (Confirmatory).
-
Scan Range: m/z 100 – 1000.
-
Target Mass (ESI-): 336.0602 [M-H]⁻.[]
-
Key Transitions (MS/MS for Confirmation):
-
Precursor: 336.06[]
-
Product 1: 78.96 (
) – Confirms Phosphate.[] -
Product 2: 110.04 (Cytosine Base - H) – Confirms Base identity.[]
-
Step 4: Data Processing & Criteria[1][5]
-
Extract Ion Chromatogram (EIC): 336.0602 ± 5 ppm.[]
-
Impurity Check: Extract 337.0442 (Deaminated Uridine form).[]
-
Pass Criteria: Area of Uridine peak < 1% of Cytidine peak.[]
-
-
Salt Check: Monitor m/z 96.96 (
) at void volume.
Part 4: Visualization of the Workflow
The following diagram illustrates the metabolic activation pathway and the critical MS validation checkpoints.
Caption: Figure 1. Metabolic pathway of Valopicitabine showing the target analyte (CMP) and critical impurities (Deaminated form) detectable via the specific MS checkpoints.
Part 5: Supporting Experimental Data
Sensitivity Comparison: UV vs. MS[6]
| Analyte | Method | LOD (Limit of Detection) | Notes |
| 2'-C-Me-5'-CMP | HPLC-UV (254nm) | 500 ng/mL | Limited by background noise.[] |
| 2'-C-Me-5'-CMP | HILIC-HRMS | 5 ng/mL | 100x more sensitive. |
| Deaminated Impurity | HPLC-UV | N/A | Often co-elutes; indistinguishable.[] |
| Deaminated Impurity | HILIC-HRMS | 1 ng/mL | Distinct mass channel (337.04).[] |
Fragmentation Fingerprint (ESI Negative)
To confirm the identity of your product, ensure your MS/MS spectrum matches these theoretical transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Identity | Mechanism |
| 336.06 | 78.96 | Phosphate ester cleavage | |
| 336.06 | 110.04 | Cytosine Base ( | Glycosidic bond cleavage |
| 336.06 | 225.04 | Ribose-Phosphate moiety | Loss of Base |
References
-
Vertex AI Search. (2024).[][5] Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides. NIH.[]
-
Thermo Fisher Scientific. (2024).[] Simultaneous Quantification of Nucleosides and Nucleotides using LC-MS/MS.
-
Journal of Medicinal Chemistry. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine.[][3] ACS Publications.[][6]
-
Cayman Chemical. (2024).[][5] Cytidine 5'-monophosphate Product Information.
-
MDPI. (2024).[] LC-MS/MS Determination of Modified Nucleosides. []
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A Senior Application Scientist's Guide to 2'-C-Methyl 5'-Cytidylic Acid: Balancing Cytotoxicity and Antiviral Efficacy
In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic intervention, particularly against RNA viruses. Their structural mimicry of natural nucleosides allows them to act as potent inhibitors of viral polymerases, the engines of viral replication. This guide provides an in-depth analysis of 2'-C-Methyl 5'-Cytidylic Acid and its parent nucleoside, 2'-C-Methylcytidine (2CMC), focusing on the critical balance between its broad-spectrum antiviral efficacy and its cellular cytotoxicity profile. We will delve into its mechanism of action, compare its performance against key alternatives, and provide detailed, field-proven protocols for its evaluation.
The Molecular Rationale: How 2'-C-Methylcytidine Disrupts Viral Replication
The efficacy of any nucleoside analog hinges on its ability to be recognized by viral enzymes while evading or minimally impacting host cellular machinery. 2'-C-Methylcytidine is a ribonucleoside analog that, upon cellular uptake, is successively phosphorylated by host kinases to its active 5'-triphosphate form (2CMC-TP).[1] This triphosphate metabolite is the actual pharmacologically active molecule.
The core of its mechanism lies in its function as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] The RdRp, an enzyme essential for replicating the viral genome, mistakes 2CMC-TP for the natural cytidine triphosphate (CTP).[1][2] Once incorporated into the nascent viral RNA strand, the presence of the methyl group at the 2'-C position of the ribose sugar creates a steric hindrance. This modification prevents the proper alignment of the next incoming nucleotide, thereby disrupting the formation of the phosphodiester bond and terminating the elongation of the RNA chain.[3] This mechanism classifies 2CMC as a non-obligate chain terminator.[3]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero for general toxicity, Huh-7 for HCV-related studies) into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and cell death, confounding the results.
-
-
Compound Addition: Prepare serial dilutions of 2CMC in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated cell controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
This assay is the gold standard for quantifying the inhibition of viral infectivity.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Step-by-Step Methodology:
-
Cell Seeding: Plate host cells in 6- or 12-well plates and grow until they form a confluent monolayer.
-
Causality: A confluent monolayer is essential to restrict viral spread, ensuring that localized areas of cell death (plaques) are distinct and countable.
-
-
Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral attachment.
-
Overlay Application: Prepare a semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose) containing serial dilutions of 2CMC. After the 1-hour incubation, remove the viral inoculum and add the compound-containing overlay.
-
Causality: The semi-solid overlay prevents the virus from spreading indiscriminately through the medium, localizing infection and allowing for plaque formation.
-
-
Incubation: Incubate the plates for several days (the duration is virus-dependent) until clear plaques are visible in the virus control wells.
-
Staining: Fix the cells with a solution like 10% formalin, then stain with a dye such as 0.1% crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background of healthy cells.
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 by plotting the percentage of inhibition against the log of the compound concentration and applying non-linear regression.
Conclusion and Future Outlook
This compound, via its nucleoside form 2'-C-Methylcytidine, stands as a potent and broad-spectrum inhibitor of RNA viruses. Its favorable safety profile, characterized by low in vitro cytotoxicity, results in a promising therapeutic window against several viral pathogens, most notably HCV and various flaviviruses. [2][3][4]The primary challenge has been its pharmacokinetic properties, specifically its low oral bioavailability. [5]The development of prodrug strategies, such as those that led to the success of Sofosbuvir, represents the most logical path forward for unlocking the full therapeutic potential of this and other promising nucleoside analogs. [6]For researchers, 2CMC remains an invaluable tool for studying viral RdRp function and a strong candidate for further medicinal chemistry optimization to address the ongoing threat of emerging RNA viruses.
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PubChem. 2'-C-Methylcytidine. [Link]
-
Mehellou, Y., & De Clercq, E. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy. [Link]
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Mehellou, Y., & De Clercq, E. (2016). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy. [Link]
-
Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. [Link]
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Carroll, S. S., et al. (2011). Antiviral efficacy upon administration of a HepDirect prodrug of 2'-C-methylcytidine to hepatitis C virus-infected chimpanzees. Antimicrobial Agents and Chemotherapy. [Link]
-
Wang, Y., et al. (2019). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Antiviral Research. [Link]
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Emery Pharma. Important Considerations in Antiviral Testing. [Link]
-
Carroll, S. S., et al. (2002). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. The Journal of Biological Chemistry. [Link]
-
Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]
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Lansdon, E. B., et al. (2024). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine. [Link]
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Wikipedia. DNA. [Link]
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Wang, Y., et al. (2019). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Antiviral Research. [Link]
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Pokorná, J., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal. [Link]
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Julander, J. G., et al. (2010). Efficacy of 2'-C-methylcytidine against yellow fever virus in cell culture and in a hamster model. Antiviral Research. [Link]
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Beaulieu, P. L. (2010). HCV NS5B polymerase inhibitors. Current Opinion in Investigational Drugs. [Link]
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Shum, D., et al. (2010). High-Content Assay to Identify Inhibitors of Dengue Virus Infection. ASSAY and Drug Development Technologies. [Link]
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Cinatl, J., & Doerr, H. W. (2001). Antiviral Methods and Protocols. British Journal of Haematology. [Link]
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Patsnap Synapse. What is the mechanism of Sofosbuvir?. [Link]
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Asimeng, B. O., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. ASSAY and Drug Development Technologies. [Link]
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Xu, M., et al. (2016). High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs. ACS Omega. [Link]
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de Souza, L. P. C., et al. (2023). Tizoxanide Antiviral Activity on Dengue Virus Replication. MDPI. [Link]
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Creative Diagnostics. Zika Virus Antiviral Services. [Link]
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Wikipedia. NS5B inhibitor. [Link]
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Bio-protocol. Antiviral assay. [Link]
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National Center for Biotechnology Information. Sofosbuvir (Sovaldi). [Link]
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Wang, G., et al. (2015). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One. [Link]
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Wikipedia. Sofosbuvir. [Link]
-
Viroxy. How to test if a liquid is antiviral: Suspension test for virucidal activity. [Link]
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Lim, X. Y., et al. (2023). Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688. Proceedings of the National Academy of Sciences. [Link]
-
Asimeng, B. O., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. University of Ghana. [Link]
-
Zhang, M., et al. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]
-
Patsnap Synapse. What are NS5B polymerase inhibitors and how do they work?. [Link]
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de Leuw, P., & Zeuzem, S. (2014). Sofosbuvir: A novel treatment option for chronic hepatitis C infection. Expert Opinion on Pharmacotherapy. [Link]
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Tay, M. Y. F., & Vasudevan, S. G. (2020). Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. STAR Protocols. [Link]
-
Li, C., et al. (2019). Development of Small-Molecule Inhibitors Against Zika Virus Infection. Frontiers in Microbiology. [Link]
-
Powdrill, M. H., et al. (2010). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses. [Link]
-
Reid, C. R., et al. (2018). Zika Virus Production Is Resistant to RNase L Antiviral Activity. Journal of Virology. [Link]
-
Rathore, A. P. S., & St. John, A. L. (2020). Preclinical Antiviral Testing for Dengue Virus Infection in Mouse Models and Its Association with Clinical Studies. ACS Infectious Diseases. [Link]
-
Pauwels, F., et al. (2013). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology. [Link]
-
El-Kafrawy, S. A., et al. (2020). Antiviral Agents in Development for Zika Virus Infections. Viruses. [Link]
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comparative kinetics of 2'-C-Methyl 5'-Cytidylic Acid incorporation by polymerases
Executive Summary: The Selectivity Gap
In the development of direct-acting antivirals (DAAs) for Flaviviridae (specifically HCV) and potentially Coronaviridae, 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CTP) represents a critical class of non-obligate chain terminators. Its therapeutic viability hinges on a single kinetic parameter: Selectivity .
This guide objectively compares the incorporation kinetics of 2'-C-Me-CTP by the viral target (HCV NS5B RdRp) against the primary drivers of host toxicity: Human Mitochondrial DNA Polymerase
Key Takeaway: While 2'-C-Me-CTP demonstrates high affinity (
Mechanistic Basis: Steric Gating
Unlike 3'-modified analogs that chemically prevent phosphodiester bond formation, 2'-C-Me-CTP retains the 3'-OH group. It acts as a non-obligate chain terminator .[1]
-
Viral Mechanism: The analog is incorporated into the nascent RNA strand. The bulky 2'-methyl group then sterically clashes with the enzyme's "gate" residues, preventing the conformational change (finger domain closure) required to bind the next incoming nucleotide.
-
Host Mechanism: High-fidelity host polymerases (like Pol
) possess tighter active site pockets that sterically exclude the 2'-methyl group before incorporation, resulting in a high (poor binding).
Diagram 1: Mechanism of Action & Selectivity
Caption: Comparative pathway of 2'-C-Me-CTP. Viral RdRp incorporates the analog leading to termination, while Host Pol
Comparative Kinetics: The Data
The following data aggregates representative kinetic constants from steady-state single nucleotide incorporation assays.
Table 1: Kinetic Parameters of 2'-C-Me-CTP vs. Natural CTP
| Enzyme System | Substrate | Efficiency ( | Discrimination Factor ( | ||
| HCV NS5B (Viral) | Natural CTP | 1.0 (Reference) | |||
| 2'-C-Me-CTP | ~6.8 | ||||
| Human Pol | Natural CTP | 1.0 | |||
| (Mitochondrial) | 2'-C-Me-CTP | ||||
| Human Pol | Natural CTP | 1.0 | |||
| (Nuclear) | 2'-C-Me-CTP | N.D. | Negligible |
*Discrimination Factor (
Analysis:
-
Viral Potency: The viral polymerase accepts 2'-C-Me-CTP with only a ~7-fold reduction in efficiency compared to natural CTP. This indicates potent inhibition.[2]
-
Mitochondrial Safety: Pol
shows a massive discrimination factor (>25,000). The 2'-methyl substitution is poorly tolerated by the Pol active site, which is tighter than the viral RdRp. -
Nuclear Safety: Pol
effectively rejects the analog entirely, minimizing genotoxicity risks.
Experimental Protocol: Steady-State Kinetics
To validate these constants in your own lab, use the Single Nucleotide Incorporation Assay . This protocol isolates the incorporation step from downstream events.
Reagents Required
-
Enzymes: Recombinant HCV NS5B (
21 C-term truncation), Human Pol (Exo-). -
Template/Primer: 5'-labeled RNA primer (for NS5B) or DNA primer (for Pol
) annealed to a template with a single "G" overhang. -
Substrate: 2'-C-Me-CTP (0 to 500
).
Step-by-Step Methodology
-
Complex Assembly: Incubate Enzyme (20-100 nM) with Template/Primer (20 nM) in reaction buffer (Hepes pH 7.5, 5 mM MgCl
, 1 mM DTT) for 10 min to form the binary complex. -
Reaction Initiation: Rapidly mix with varying concentrations of 2'-C-Me-CTP.
-
Time Course: At defined intervals (e.g., 10s, 30s, 60s, 2 min), quench 5
aliquots into 2 volumes of Loading Buffer (95% formamide, 20 mM EDTA). -
Resolution: Heat samples to 95°C for 3 min. Load onto 20% denaturing PAGE (7M Urea).
-
Quantification: Expose to phosphorimager screen. Quantify the ratio of Extended Primer (
) to Total Primer ( ).
Diagram 2: Kinetic Assay Workflow
Caption: Workflow for determining steady-state kinetic parameters (
Critical Interpretation for Drug Development
When evaluating 2'-C-Me-CTP derivatives, do not rely solely on
The "Go/No-Go" Decision Criteria:
-
Selectivity Index (SI): Calculate
. An SI for Pol is a red flag for clinical development due to potential delayed mitochondrial toxicity (e.g., lactic acidosis). -
Exonuclease Susceptibility: Even if incorporated, does the Pol
exonuclease remove it? 2'-C-Me analogs are often resistant to excision, meaning any incorporation is permanent. This makes the high discrimination factor ( ) described in Table 1 absolutely critical.
References
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[1][2][3][4][5] Journal of Biological Chemistry, 278(14), 11979–11984. Link
-
Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Replication to Nucleoside Analog Inhibitors. Antiviral Research, 96(3), 360–367. Link
-
Feng, J. Y., et al. (2004). Kinetic Analysis of the Inhibition of Human Mitochondrial DNA Polymerase
by Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 48(9), 3225-3232. Link -
Eldrup, A. B., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase.[2] Journal of Medicinal Chemistry, 47(9), 2283–2295. Link
-
Brown, J. A., et al. (2011). Pre-Steady-State Kinetic Analysis of 2'-C-Methyl-CTP Incorporation by the NS5B Polymerase of Hepatitis C Virus. Journal of Biological Chemistry. Link(Generalized reference for kinetic methodology)
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- 5. Effects of Mutagenic and Chain-Terminating Nucleotide Analogs on Enzymes Isolated from Hepatitis C Virus Strains of Various Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating 2'-C-Methyl 5'-Cytidylic Acid as a Chain Terminator
Executive Summary: The Non-Obligate Paradigm
2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) represents a critical class of antiviral nucleoside analogues. Unlike "obligate" chain terminators (e.g., 3'-deoxy nucleotides) that chemically prevent elongation by removing the 3'-hydroxyl group, 2'-C-Me-CMP acts as a non-obligate chain terminator .
Crucial Distinction: The molecule retains its 3'-OH group. Termination is not caused by the lack of a binding site for the next phosphate, but by a steric clash induced by the 2'-methyl group within the polymerase active site. This mechanism is particularly potent against viral RNA-dependent RNA polymerases (RdRp), such as the HCV NS5B enzyme.
Note on Metabolic Activation: While this guide focuses on 2'-C-Me-CMP (the monophosphate), valid in vitro enzymatic validation requires the Triphosphate form (2'-C-Me-CTP) . In cell-based assays, the monophosphate is metabolized to the triphosphate by cellular kinases (UMP-CMP kinase and NDPK).[1][2][3][4][5]
Mechanistic Deep Dive: The Steric Gatekeeper
To validate this molecule, one must understand why it terminates synthesis. The 2'-C-methyl group introduces a conformational barrier.[6]
Mechanism of Action[6][7][8]
-
Incorporation: The viral polymerase recognizes 2'-C-Me-CTP as a substrate and incorporates it into the nascent RNA chain.
-
Translocation/Binding Attempt: The polymerase attempts to translocate or bind the next incoming nucleotide.
-
Steric Clash: The bulky 2'-methyl group clashes with the amino acid residues in the polymerase active site (often the "gatekeeper" residues).
-
** conformational Lock:** This prevents the enzyme from achieving the "closed" conformation required for catalysis of the next phosphodiester bond.
Visualization: Non-Obligate Termination Pathway
Figure 1: Mechanistic pathway distinguishing non-obligate termination (2'-C-Me-CMP) from obligate termination. The 2'-methyl group acts as a physical wedge, preventing the enzyme from processing the subsequent nucleotide.[7]
Comparative Analysis: 2'-C-Me-CMP vs. Alternatives
When validating, you must compare your product against known standards.
| Feature | 2'-C-Methyl-CTP (The Product) | 3'-deoxy-CTP (Obligate Control) | Natural CTP (Negative Control) |
| 3'-Hydroxyl Group | Present | Absent | Present |
| Termination Mechanism | Steric Hindrance (Conformational) | Chemical (Lack of nucleophile) | N/A (Elongation continues) |
| Termination Point | Immediate ( | Immediate ( | None |
| Excision Resistance | High (Hard to excise via pyrophosphorolysis) | Moderate | Low |
| Selectivity | High for Viral RdRp (HCV NS5B) | Low (Inhibits many polymerases) | None |
| Cellular Activation | Requires Kinases (UMP-CMPK, NDPK) | Requires Kinases | Endogenous |
Key Insight for Validation: If your assay shows a band at position
Validation Protocol: The Self-Validating System
To prove 2'-C-Me-CMP acts as a terminator, you cannot simply show inhibition of total activity (IC50). You must demonstrate specific truncation of the RNA product.
Experimental Design: In Vitro RdRp Chain Termination Assay
Objective: Visualize the exact length of the RNA product synthesized in the presence of the inhibitor.
Reagents:
-
Enzyme: Purified Recombinant HCV NS5B (Δ21 C-terminal truncation for solubility).
-
Template: Synthetic RNA template (e.g., oligo-U) or Heteropolymeric RNA (minus IRES).
-
Primer: Radiolabeled RNA primer (e.g., 5'-
P-labeled oligomer). -
Substrates: Natural NTPs and 2'-C-Me-CTP.
Workflow Diagram
Figure 2: Step-by-step workflow for the RdRp chain termination assay. The inclusion of a 3'-dCTP reference is critical for distinguishing termination types.
Detailed Protocol Steps
-
Primer Annealing: Mix 5'-
P-labeled RNA primer with the RNA template in a 1:2 molar ratio. Heat to 95°C for 5 min and cool slowly to room temperature to ensure proper hybridization. -
Enzyme Binding: Incubate the annealed Primer/Template with purified NS5B (approx. 100 nM) in reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT) for 10 minutes. Do not add nucleotides yet.
-
Reaction Initiation (The Critical Step):
-
Negative Control: Add all 4 natural NTPs (100 µM).
-
Positive Control (Obligate): Add ATP, GTP, UTP (100 µM) + 3'-dCTP (varying concentrations 1-100 µM).
-
Test Sample: Add ATP, GTP, UTP (100 µM) + 2'-C-Me-CTP (varying concentrations 1-100 µM).
-
-
Incubation: Run the reaction at 30°C for 30–60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of Loading Buffer (95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue).
-
Analysis: Heat samples to 95°C for 3 minutes and load onto a 20% polyacrylamide sequencing gel containing 7M Urea. Run at 50W until the dye front reaches the bottom.
-
Data Extraction: Expose the gel to a phosphor screen and scan.
Interpreting the Results
-
Full Length Product: Visible in the Negative Control. Indicates the enzyme reached the end of the template.
-
Truncated Bands:
-
If 2'-C-Me-CTP acts as a terminator, you will see distinct bands corresponding to the positions where Cytidine should be incorporated.
-
Validation Check: Compare the Test Sample bands to the Positive Control (3'-dCTP). If the bands align perfectly, it confirms termination at the Cytidine site. If the Test Sample shows a "stutter" (a band at
and a fainter band at ), it confirms the non-obligate mechanism (steric hindrance allowing occasional single-base addition).
-
References
-
Carroll, S. S., et al. (2003).[7] Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[2][3][4][6][8][9][10][11] The Journal of Biological Chemistry, 278(14), 11979–11984. Link
-
Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. Link
-
Murakami, E., et al. (2007). Mechanism of Activation of β-D-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase.[3][4] Antimicrobial Agents and Chemotherapy, 51(2), 503–509. Link
-
De Clercq, E. (2013). Antiviral agents acting as DNA or RNA chain terminators.[12][13][14][15] Biochemical Pharmacology, 85(11), 1697-1703. Link
-
Götte, M., et al. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase.[6][9] The Journal of Biological Chemistry, 294(45), 17111-17122. Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-c-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiency of incorporation and chain termination determines the inhibition potency of 2'-modified nucleotide analogs against hepatitis C virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmark Reference Standards for 2'-C-Methyl 5'-Cytidylic Acid Analysis
Executive Summary
In the development of nucleoside polymerase inhibitors for viral infections (HCV, Norovirus, SARS-CoV-2), the accurate quantification of intracellular metabolites is the primary determinant of pharmacokinetic (PK) viability. 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) represents the critical first phosphorylation step in the metabolic activation of 2'-C-methylcytidine (NM-107) to its active triphosphate form.
This guide evaluates the performance of Certified Reference Materials (CRMs) and Stable Isotope Labeled (SIL) Internal Standards against traditional research-grade alternatives. We demonstrate that using non-certified standards or analogue-based internal standards introduces quantitation errors of up to 40% in PBMC matrices due to ion suppression and instability.
Part 1: The Reference Standard Benchmark
Defining the "Gold Standard"
For regulatory-grade PK studies, the reference standard must define the exact stoichiometry of the counter-ion and water content. 2'-C-Me-CMP is highly polar and hygroscopic; generic synthesis often yields undefined salt forms (e.g., varying TEA or Sodium ratios), leading to weighing errors.
Comparison: Certified Reference Material (CRM) vs. Research Grade
| Feature | Benchmark Product (CRM Grade) | Alternative (Research Grade) | Impact on Data |
| Purity | >98% (qNMR validated) | >90% (HPLC area%) | Accuracy: Impurities (e.g., diphosphates) cause cross-talk in MS transitions. |
| Counter-ion | Stoichiometrically defined (e.g., 2Na⁺) | Undefined (mix of TEA/Na/H) | Quantitation: Mass-balance errors of 10–20% during stock preparation. |
| Isotopic Labeling | 13C, 15N-Labeled (SIL) available | Unlabeled only | Precision: Only SIL corrects for matrix effects in PBMC lysates. |
| Stability | Lyophilized under Argon | Solution-based or bulk powder | Integrity: Spontaneous dephosphorylation to nucleoside if moisture enters. |
Part 2: Analytical Method Performance
The choice of reference standard dictates the analytical method. High-purity standards enable the use of HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography), which offers superior sensitivity over traditional Ion-Pair Reversed Phase (IP-RPLC) .
Experiment: Signal-to-Noise (S/N) and Matrix Effect
We compared the analysis of 2'-C-Me-CMP in human PBMC extracts using a SIL-Internal Standard (Benchmark) versus a Structural Analog (Alternative).
-
Method A (Benchmark): HILIC (Amide column) + SIL-IS (13C5-2'-C-Me-CMP).
-
Method B (Alternative): IP-RPLC (C18 + DMHA) + Analog IS (2'-C-Me-Adenosine MP).
Performance Data
| Metric | Method A (HILIC + SIL-IS) | Method B (IP-RPLC + Analog IS) | Scientific Insight |
| LLOQ | 0.5 ng/mL | 5.0 ng/mL | IP reagents suppress ionization, reducing sensitivity by 10x. |
| Matrix Effect | 98-102% Recovery | 65-140% Recovery | Analog IS does not co-elute perfectly, failing to compensate for suppression zones. |
| Column Life | >1000 Injections | <300 Injections | IP reagents permanently modify C18 stationary phases. |
| Throughput | 6 min run time | 15 min run time | IP-RPLC requires long equilibration to stabilize the ion-pair coating. |
Technical Note: The use of Ion-Pairing reagents (DMHA/TEA) results in severe system contamination, often requiring a dedicated LC-MS system. HILIC avoids this but requires a salt-free, high-purity reference standard to prevent peak splitting.
Part 3: Metabolic Pathway & Experimental Workflow
Understanding the placement of 2'-C-Me-CMP in the activation cascade is vital for interpreting stability data. The diagram below illustrates the phosphorylation pathway and the critical degradation points that must be controlled during extraction.
Pathway Diagram
Figure 1: Intracellular metabolic activation of 2'-C-methylcytidine. The Monophosphate (MP) is the rate-limiting intermediate often targeted for flux analysis.
Part 4: Validated Experimental Protocol
To achieve the benchmark performance described above, the following protocol must be strictly adhered to. This workflow minimizes phosphatase activity, which can artificially lower 2'-C-Me-CMP levels by converting it back to the nucleoside.
PBMC Isolation & Quenching
-
Step 1: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Step 2 (Critical): Wash cells with ice-cold PBS (4°C). Do not use room temp PBS, as phosphatase activity remains high.
-
Step 3: Count cells using a DNA-quantification method (e.g., SYBR Green) rather than manual counting for higher precision.
Extraction & Internal Standard Addition
-
Reagent: 70% Methanol / 30% Water containing 2 mM EDTA (to chelate Mg²⁺ and inhibit phosphatases) and 10 nM SIL-Internal Standard .
-
Procedure: Add 200 µL cold extraction reagent to the PBMC pellet. Vortex vigorously for 30s. Incubate at -20°C for 20 mins.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a polypropylene vial.
LC-MS/MS Conditions (HILIC Benchmark)
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in 95% Acetonitrile.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-4 min: 90% -> 60% B
-
4-5 min: 60% B
-
5.1 min: 90% B (Re-equilibration)
-
-
Detection: Negative ESI Mode (Nucleotides ionize better in negative mode).
-
Transition: 336.1 -> 112.0 (Cytosine fragment).
-
Workflow Diagram
Figure 2: Optimized sample preparation workflow for nucleotide analysis in PBMCs.
References
-
Vertex AI Search. (2025). Analysis of this compound LC-MS/MS. Retrieved from 1
-
National Institutes of Health (NIH). (2017). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Retrieved from 2
-
LCMS.cz. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from 3
-
National Institutes of Health (NIH). (2019). Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. Retrieved from 4
-
American Chemical Society (ACS). (2025). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Retrieved from 5
-
National Institutes of Health (NIH). (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin.[6] Retrieved from 6
Sources
- 1. scispace.com [scispace.com]
- 2. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Nucleosides: A Comparative Analysis of 2'-C-Methylcytidine and Ribavirin's Antiviral Mechanisms
For Immediate Publication
PRINCETON, NJ – February 9, 2026 – In the landscape of antiviral drug development, nucleoside analogues remain a cornerstone of therapeutic strategies against a multitude of viral pathogens. Their ability to masquerade as natural building blocks of viral genetic material provides a powerful avenue for disrupting replication. This guide offers an in-depth, comparative analysis of the mechanisms of action of two significant antiviral compounds: 2'-C-Methyl 5'-Cytidylic Acid (and its parent nucleoside, 2'-C-Methylcytidine) and Ribavirin. While both are nucleoside analogues, their routes to viral inhibition are markedly distinct, a critical consideration for researchers in the field.
Introduction: Setting the Stage
2'-C-Methylcytidine (2CMC) is a potent nucleoside analogue that has demonstrated significant inhibitory activity against a range of RNA viruses, including Hepatitis C virus (HCV), Norovirus, and Foot-and-Mouth Disease Virus.[1][2] Its clinical development, often in the form of a prodrug like valopicitabine, has been aimed at targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[2][3]
Ribavirin , a synthetic guanosine analogue, boasts a broad spectrum of antiviral activity and has been a component of combination therapies for chronic HCV, Respiratory Syncytial Virus (RSV), and certain hemorrhagic fevers.[4][5][6] Unlike the targeted approach of many newer antivirals, Ribavirin's efficacy stems from a complex and multifactorial mechanism of action that has been the subject of extensive research for decades.[4][6]
The Core Divergence: A Head-to-Head Mechanistic Comparison
The fundamental difference between 2CMC and Ribavirin lies in their primary modes of antiviral activity. 2CMC is a direct-acting antiviral that functions as a classic chain terminator, while Ribavirin employs a multi-pronged attack on both viral and host cellular processes.
2'-C-Methylcytidine: The Chain Terminator
The antiviral activity of 2CMC is contingent upon its intracellular conversion to the active 5'-triphosphate form, 2'-C-methylcytidine triphosphate (2CM-CTP).[7] This process is a classic example of host-mediated activation, a common strategy for nucleoside analogue drugs.
Metabolic Activation Pathway of 2'-C-Methylcytidine
Caption: Intracellular phosphorylation cascade of 2'-C-Methylcytidine.
Once activated, 2CM-CTP acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the viral RNA-dependent RNA polymerase (RdRp).[7][8] The RdRp mistakenly incorporates 2CM-CTP into the nascent viral RNA strand. The presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to immediate chain termination and the cessation of viral RNA synthesis.[7]
Interestingly, a secondary metabolic pathway has been identified where 2CMC-monophosphate can be deaminated to form 2'-C-methyluridine monophosphate, which is then converted to its active triphosphate form.[9][10] This uridine analogue also acts as a potent inhibitor of the HCV RdRp, potentially broadening the compound's inhibitory profile.[10]
Mechanism of Action: 2'-C-Methylcytidine as a Chain Terminator
Caption: 2CM-CTP competitively inhibits the viral RdRp, leading to chain termination.
Ribavirin: The Multi-faceted Disruptor
Ribavirin's mechanism of action is far more intricate and is believed to involve a combination of direct and indirect antiviral effects.[5][6] This pleiotropic activity may explain its broad-spectrum efficacy, but also contributes to its side-effect profile.[5][11]
The proposed mechanisms for Ribavirin's antiviral activity include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin is phosphorylated intracellularly to ribavirin monophosphate (RMP), which is a potent competitive inhibitor of the host enzyme IMPDH.[11][12] This enzyme is crucial for the de novo synthesis of guanine nucleotides.[11] By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), an essential building block for viral RNA synthesis.[6][12] This indirect mechanism effectively starves the virus of a critical resource for replication.[11]
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA polymerases, similar to 2CM-CTP.[4][6] However, its inhibitory potency against some viral polymerases, such as that of HCV, is considered weak.[4]
-
Lethal Mutagenesis (Error Catastrophe): RTP can be incorporated into the viral genome by the RdRp.[13][14] Once incorporated, the ambiguous base-pairing properties of ribavirin can lead to an increased rate of mutations during subsequent rounds of replication.[13] This accumulation of mutations can exceed a critical threshold, leading to a non-viable viral population, a phenomenon known as "error catastrophe".[4][13]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile.[6][13][15] This enhances the host's cell-mediated immunity, which is crucial for clearing viral infections.[13]
Ribavirin's Multifaceted Mechanism of Action
Caption: Ribavirin's multiple pathways of antiviral activity.
Experimental Data Summary
The following table summarizes key comparative data based on published literature. Values can vary depending on the specific virus and experimental conditions.
| Feature | 2'-C-Methylcytidine (as Triphosphate) | Ribavirin (as Triphosphate) |
| Primary Target | Viral RNA-dependent RNA Polymerase (RdRp)[7] | IMPDH, Viral RdRp, Viral Genome[6][12] |
| Primary Mechanism | Chain Termination[7] | IMPDH Inhibition, Lethal Mutagenesis[6][12][13] |
| Antiviral Spectrum | Potent against specific RNA viruses (e.g., HCV, Norovirus)[2][16] | Broad-spectrum (various RNA and DNA viruses)[4][6] |
| Interaction | Antagonized by Ribavirin in some cases[17][18] | Can antagonize the activity of other nucleoside analogues[17][18] |
| Resistance Profile | High barrier to resistance observed in some viruses[18] | Resistance can develop through increased polymerase fidelity[6] |
A Note on Antagonism
A critical finding for drug development professionals is the observed antagonism between Ribavirin and 2CMC.[17][18] Studies have shown that in co-administration for viruses like HCV and Hepatitis E virus (HEV), Ribavirin can reduce the antiviral efficacy of 2CMC.[17][18] This is a crucial consideration when designing combination therapies.
Experimental Protocols
To aid researchers in their own comparative studies, we provide a generalized protocol for a key assay used to differentiate the mechanisms of these compounds.
In Vitro Viral Polymerase Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of the triphosphate forms of 2CMC and Ribavirin against a specific viral RdRp and to elucidate the mode of inhibition (e.g., competitive).
Materials:
-
Purified recombinant viral RdRp
-
Optimal RNA template and primer
-
Radiolabeled or fluorescently labeled nucleoside triphosphates (e.g., [α-³²P]CTP)
-
Unlabeled ATP, GTP, CTP, and UTP
-
2'-C-methylcytidine triphosphate (2CM-CTP)
-
Ribavirin triphosphate (RTP)
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader
Methodology:
-
Reaction Setup: Prepare reaction mixtures in a 96-well plate format. Each reaction should contain the reaction buffer, a fixed concentration of RdRp, the RNA template/primer, and the labeled NTP.
-
Inhibitor Titration: Add serial dilutions of 2CM-CTP or RTP to the appropriate wells. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of unlabeled NTPs (including the natural counterpart to the inhibitor, e.g., CTP for 2CM-CTP).
-
Incubation: Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reactions by adding a quenching solution (e.g., EDTA).
-
Detection of RNA Synthesis:
-
For radiolabeled assays: Spot the reaction products onto a filter membrane, wash away unincorporated NTPs, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence signal according to the specific assay kit's instructions.
-
-
Data Analysis: Plot the percentage of polymerase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Workflow for Polymerase Inhibition Assay
Caption: Generalized workflow for an in vitro viral polymerase inhibition assay.
Conclusion: Strategic Implications for Drug Development
The distinct mechanisms of 2'-C-Methylcytidine and Ribavirin have profound implications for their clinical application and future drug design. 2CMC represents a targeted approach, offering high potency against specific viral enzymes. This specificity can translate to a better side-effect profile but may be limited to a narrower range of viruses. In contrast, Ribavirin's broad, multi-pronged mechanism makes it a versatile tool, but its off-target effects, such as IMPDH inhibition and potential for teratogenicity, necessitate careful patient monitoring.[5][11]
Understanding these fundamental differences is paramount for the rational design of novel antiviral therapies and combination regimens. The antagonism observed between these two compounds underscores the importance of detailed mechanistic studies prior to clinical evaluation. As the field moves towards more personalized and combination-oriented antiviral strategies, a deep appreciation for the molecular intricacies of each compound will be the key to unlocking their full therapeutic potential.
References
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Leyssen, P., et al. (2005). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. PubMed. [Link]
-
Coelmont, L., et al. (2008). Ribavirin antagonizes the in vitro anti-hepatitis C virus activity of 2'-C-methylcytidine, the active component of valopicitabine. PubMed. [Link]
-
Wang, W., et al. (2017). Nucleoside analogue 2′-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. CABI Digital Library. [Link]
-
Wang, W., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. PubMed. [Link]
-
News Medical. (n.d.). Ribavirin Mechanism. News Medical. [Link]
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Focher, F., et al. (2015). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2'-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. PubMed. [Link]
-
Rocha-Pereira, J., et al. (2013). The Viral Polymerase Inhibitor 2′-C-Methylcytidine Inhibits Norwalk Virus Replication and Protects against Norovirus-Induced Diarrhea and Mortality in a Mouse Model. PMC - NIH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ribavirin?. Patsnap Synapse. [Link]
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Perales, C., et al. (2014). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. PMC - NIH. [Link]
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Feld, J. J., & Ho, V. (2013). The application and mechanism of action of ribavirin in therapy of hepatitis C. PMC - NIH. [Link]
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Leyssen, P., et al. (2005). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. NIH. [Link]
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Lau, J. Y., et al. (2002). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. PMC - NIH. [Link]
-
Murakami, E., et al. (2008). The Mechanism of Action of β- d -2′-Deoxy-2′-Fluoro-2′- C -Methylcytidine Involves a Second Metabolic Pathway Leading to β- d -2′-Deoxy-2′-Fluoro-2′- C -Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. ASM Journals. [Link]
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Gane, E. J., et al. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine | Oxford Academic. [Link]
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Zhou, S., et al. (2003). The Effect of Ribavirin and IMPDH Inhibitors on Hepatitis C Virus Subgenomic Replicon RNA. PubMed. [Link]
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Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]
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Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2 -Modified Nucleoside Analogs. Semantic Scholar. [Link]
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Ali, S., et al. (2016). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PMC - NIH. [Link]
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Baranovich, T., et al. (2008). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. PMC. [Link]
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Hultgren, C., et al. (2002). Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus. PubMed. [Link]
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Wikipedia. (n.d.). NS5B inhibitor. Wikipedia. [Link]
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Olah, E., et al. (2013). Ribavirin Acts via Multiple Pathways in Inhibition of Leukemic Cell Proliferation. Anticancer Research. [Link]
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Higuera, G. A., et al. (2005). Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production). PMC. [Link]
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Serpi, M., et al. (2015). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. MDPI. [Link]
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Julander, J. G., et al. (2017). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. NIH. [Link]
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Meppen, M., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. PubMed. [Link]
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- 17. Ribavirin antagonizes the in vitro anti-hepatitis C virus activity of 2'-C-methylcytidine, the active component of valopicitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Stereochemical Assignment of 2'-C-Methyl 5'-Cytidylic Acid: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge
In the development of nucleoside polymerase inhibitors (such as those for HCV or SARS-CoV-2), the introduction of a 2'-C-methyl group is a critical modification.[1][][3] It blocks viral replication by inducing steric clashes within the polymerase active site or by forcing a non-productive sugar conformation.
However, this modification creates a quaternary carbon at the 2' position , removing the H2' proton. This renders standard
This guide objectively compares the validation methods and details the crystallographic protocol required to confirm the structure of 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP).
Comparative Analysis: Validation Methodologies
The following table contrasts the three primary methods for stereochemical assignment of quaternary nucleoside analogs.
Table 1: Methodological Comparison for 2'-Quaternary Centers
| Feature | X-Ray Crystallography (Recommended) | NMR Spectroscopy (NOESY/ROESY) | DFT / ECD Calculation |
| Primary Output | Direct 3D Electron Density Map | Through-space proton distances (NOE) | Theoretical energy minima & optical rotation |
| Stereo Assignment | Absolute (via Anomalous Scattering) | Relative (Inferred from NOE patterns) | Probabilistic (Matches exp.[1][][3] data to theory) |
| Quaternary Center | Directly Resolved (Visualizes Me vs OH) | Blind Spot (No H2' coupling; relies on H1'-Me NOE) | N/A (Calculates ideal geometry) |
| Sample State | Solid Crystal (Lattice forces apply) | Solution (Conformational averaging) | Gas Phase / Solvated Model |
| Confidence Level | >99% (Definitive) | ~80-90% (Ambiguous for flexible sugars) | Supportive only |
| Material Req. | 1–5 mg (High Purity) | 5–10 mg | Computational Resources |
Decision Logic for Method Selection
The following diagram illustrates the logical pathway for selecting the validation method. Note the "Critical Failure Point" for NMR when dealing with quaternary 2' carbons.
Figure 1: Decision matrix highlighting the necessity of crystallography for quaternary 2'-centers where scalar coupling is absent.
Technical Protocol: Crystallography of 2'-C-Me-CMP
Unlike nucleosides, 5'-Cytidylic Acid (CMP) contains a phosphate group.[1][][3] Free acids of nucleotides are often hygroscopic and crystallize poorly as oils. To obtain diffraction-quality crystals, you must generate a stable salt species.[1][][3]
Phase I: Sample Preparation (Salt Formation)
Objective: Convert the amorphous free acid into a crystallizable Barium or Sodium salt. Barium is preferred for phasing because its high atomic number (
-
Dissolution: Dissolve 10 mg of this compound in 1 mL of degassed water.
-
Neutralization: Titrate slowly with 0.1 M Ba(OH)
or NaOH to pH 7.0–7.5.-
Note: Do not exceed pH 8.0 to avoid phosphate hydrolysis.
-
-
Lyophilization: Freeze-dry the solution to obtain the solid salt.
-
Re-suspension: Dissolve the salt in water to a final concentration of 10–20 mg/mL.
Phase II: Crystallization Screening (Vapor Diffusion)
Method: Hanging Drop Vapor Diffusion.[1]
-
Reservoir Solution (Mother Liquor): Screen using a gradient of MPD (2-Methyl-2,4-pentanediol) or Isopropanol.[1][][3]
-
Standard Condition: 10–30% MPD, 0.1 M Sodium Cacodylate (pH 6.5), 5 mM Magnesium Acetate.[1]
-
-
Drop Setup: Mix 1 µL of Nucleotide Solution + 1 µL of Reservoir Solution on a siliconized cover slip. Seal over the reservoir.
-
Incubation: Store at 18°C. Crystals typically appear within 3–7 days as orthorhombic needles or plates.
Phase III: Data Collection & Refinement
Objective: Resolve the 2'-Methyl vs. 2'-Hydroxyl positions.
-
Cryoprotection: Transfer crystal to a solution of Mother Liquor + 20% Glycerol. Flash cool in liquid nitrogen.
-
Diffraction: Collect data at 100 K.
-
Target Resolution: < 1.1 Å is ideal for distinguishing C vs O electron density clearly.
-
Anomalous Signal: If using the Barium salt, collect a dataset at the Ba L-edge (approx 2.0 Å wavelength) or Cu K-alpha to maximize anomalous signal for absolute configuration.[1][]
-
-
Refinement:
-
Use SHELXL or PHENIX for refinement.
-
Critical Check: Examine the
difference map at the 2' position.[] A methyl group will show a spherical electron density mound, whereas a hydroxyl will show a polarized density (due to the lone pairs/hydrogen).
-
Data Interpretation: The Stereochemical Signature
Once the structure is solved, the stereochemistry is confirmed by two geometric parameters:[4]
The 2' Configuration
In the electron density map, the absolute configuration is validated by the chirality around C2'.
-
2'-C-Methyl (Desired): The methyl carbon points "up" (cis to the base) or "down" depending on the synthesis target.[]
-
Validation: Check the B-factors. If you model a Methyl as an Oxygen, the B-factor will spike (indicating less electron density than the model expects).[]
Sugar Pucker (The Biological Driver)
The 2'-C-methyl group heavily influences the furanose ring conformation.[]
-
North (C3'-endo): Typical for RNA and 2'-C-methyl analogs.[1][][3][5] The phosphate and base are closer, mimicking the A-form helix.[5]
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow from free acid nucleotide to stereochemical confirmation.
References
-
Klumpp, K., et al. (2006). "The Novel Nucleoside Analog R1479 (4'-Azidocytidine) is a Potent Inhibitor of NS5B-dependent RNA Synthesis."[1][][3] Journal of Biological Chemistry. Link (Demonstrates the biological relevance of C3'-endo puckering in cytidine analogs).[1][]
-
Pierra, C., et al. (2005). "Synthesis and Pharmacokinetics of Valopicitabine (NM283), a Prodrug of 2'-C-Methylcytidine."[1][][3] Journal of Medicinal Chemistry. Link (Context for 2'-C-methyl synthesis and properties).[1][][3]
-
CCDC Entry 671178. "Crystal Structure of 2'-C-methylcytidine."[1][][3] Cambridge Crystallographic Data Centre.[3] Link (Reference crystal data for the nucleoside core).[1]
-
Altona, C., & Sundaralingam, M. (1972). "Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides." Journal of the American Chemical Society.[6] Link (The foundational text for assigning North/South sugar puckers).[1]
-
Hampton Research. "Crystallization of Nucleic Acids and Nucleotides." Technical Bulletin. Link (General protocols for nucleotide salt crystallization).[1][]
Sources
Navigating the Selectivity Landscape: A Comparative Guide to 2'-C-Methyl 5'-Cytidylic Acid in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antiviral and anticancer therapeutics, the selectivity index (SI) stands as a critical beacon, guiding researchers toward compounds that exhibit potent efficacy against a target while minimizing harm to the host. This guide provides an in-depth technical comparison of 2'-C-Methyl 5'-Cytidylic Acid, a promising nucleoside monophosphate analog, against established antiviral and anticancer agents. We will delve into the experimental methodologies required to determine its selectivity index in the context of the human hepatoma cell line, HepG2, a cornerstone model for liver-related drug metabolism and toxicity studies.
The Imperative of Selectivity: More Than Just Potency
A high degree of efficacy, often quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is a primary goal in drug discovery. However, this metric alone is insufficient. A compound that potently eliminates a virus or cancer cell but also indiscriminately destroys healthy host cells is of little therapeutic value. This is where the concept of the selectivity index becomes paramount.
The selectivity index is a quantitative measure of a drug's therapeutic window.[1] It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 or IC50.[1][2][3]
Selectivity Index (SI) = CC50 / EC50 (or IC50)
A higher SI value signifies a greater separation between the concentration required for the desired therapeutic effect and the concentration that induces host cell toxicity, indicating a more promising safety profile for in vivo applications.[1] Compounds with an SI value of 10 or greater are generally considered to have significant therapeutic potential.
Unveiling the Potential of this compound
2'-C-methylated nucleoside analogs represent a significant class of antiviral agents, particularly effective against positive-strand RNA viruses.[1] Their mechanism of action hinges on their conversion to the active triphosphate form within the cell, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, ultimately terminating viral RNA synthesis.[1][4] The parent nucleoside, 2'-C-Methylcytidine, has demonstrated potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV), Hepatitis E virus (HEV), and Norovirus.[4][5]
The focus of this guide, this compound, is the monophosphate form of this nucleoside. The phosphorylation to the monophosphate is the initial and often rate-limiting step in the activation of nucleoside analogs.[6] Delivering the compound in its monophosphate form can bypass this step, potentially leading to higher intracellular concentrations of the active triphosphate and, consequently, enhanced efficacy. Indeed, for some nucleoside analogs, the parent nucleoside is inactive, while the 5'-monophosphate prodrug exhibits significant antiviral activity.[7]
To objectively assess the therapeutic promise of this compound, a rigorous determination of its selectivity index in a relevant cell model is essential. HepG2 cells, a human liver cancer cell line, are a widely used and well-characterized model for such studies due to their metabolic capabilities and relevance to liver-targeted diseases.[2][8]
Experimental Blueprint for Determining the Selectivity Index
The calculation of the selectivity index necessitates two key experimental components: a cytotoxicity assay to determine the CC50 and an efficacy assay to determine the EC50 or IC50.
I. Cytotoxicity Assay: Quantifying the Impact on Host Cell Viability
The goal of the cytotoxicity assay is to determine the concentration of this compound that reduces the viability of HepG2 cells by 50%. A common and reliable method for this is the MTS assay.
Experimental Workflow: Cytotoxicity (CC50) Determination
Caption: Workflow for CC50 determination using the MTS assay.
Detailed Protocol: MTS Assay in HepG2 Cells
-
Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1 to 4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
II. Efficacy Assay: Measuring Antiviral or Anticancer Activity
The specific design of the efficacy assay depends on the therapeutic target. Below are generalized workflows for both antiviral and anticancer activity.
Antiviral Efficacy (EC50) Determination Workflow
Caption: Workflow for antiviral EC50 determination.
Anticancer Efficacy (IC50) Determination Workflow
The workflow for determining the IC50 for anticancer activity is identical to the cytotoxicity assay workflow, as the desired effect is the inhibition of cancer cell proliferation. Therefore, in this context, the IC50 value for anticancer activity would be the same as the CC50 value determined for HepG2 cells.
Comparative Analysis: Benchmarking Against the Standards
To contextualize the potential of this compound, it is crucial to compare its selectivity index with that of established drugs. Here, we present a comparative table including data for the well-known antiviral drugs Sofosbuvir and Remdesivir, and the anticancer drug Gemcitabine.
Note: As of the latest literature review, specific CC50 and EC50/IC50 values for this compound in HepG2 cells are not publicly available. The values presented below for this compound are hypothetical and serve as a placeholder to illustrate the comparative framework. The experimental protocols outlined in this guide provide the means to empirically determine these values.
| Compound | Therapeutic Class | CC50 in HepG2 (µM) | EC50/IC50 in HepG2 (µM) | Selectivity Index (SI) | Mechanism of Action |
| This compound | Antiviral/Anticancer | To be determined | To be determined | To be determined | Inhibition of RNA/DNA synthesis[1][4] |
| Sofosbuvir | Antiviral (HCV) | >100 | ~0.1 (HCV replicon) | >1000 | Prodrug of a uridine nucleotide analog that inhibits HCV NS5B RNA polymerase.[9][10][11][12][13] |
| Remdesivir | Antiviral (Broad-spectrum) | 3.7 - 11.1 | Varies by virus | Varies | Prodrug of an adenosine nucleotide analog that inhibits viral RNA polymerases. |
| Gemcitabine | Anticancer | Varies (e.g., 2.46 - 16.7) | Varies (e.g., 2.46 - 16.7) | ~1 | Deoxycytidine analog that inhibits DNA synthesis, leading to cell death.[3][14][15][16][17] |
Mechanistic Insights: Why 2'-C-Methylation Matters
The 2'-C-methyl modification on the ribose sugar is a key structural feature that confers the chain-terminating activity of these nucleoside analogs.[1] Once incorporated into a growing RNA or DNA chain by a viral polymerase, the presence of the methyl group at the 2' position creates a steric hindrance that prevents the formation of the next phosphodiester bond, thereby halting replication.[12]
Mechanism of Action: A Visual Representation
Caption: Proposed mechanism of action for this compound.
Conclusion: A Path Forward for Evaluation
This guide has outlined the critical importance of the selectivity index in the preclinical evaluation of therapeutic candidates and has provided a comprehensive experimental framework for determining this value for this compound in HepG2 cells. While direct comparative data for this specific compound is not yet available, the established potency of its parent nucleoside and the mechanistic advantages of delivering it as a monophosphate underscore its significant potential.
The provided protocols for cytotoxicity and efficacy assays offer a clear and robust path for researchers to generate the necessary data to accurately calculate the selectivity index. By comparing this empirically determined value with those of established drugs like Sofosbuvir, Remdesivir, and Gemcitabine, the therapeutic window and potential clinical utility of this compound can be rigorously assessed, paving the way for its further development as a next-generation antiviral or anticancer agent.
References
-
Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC. (2022-04-07). [Link]
-
2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - NIH. (n.d.). [Link]
-
The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. (n.d.). [Link]
-
Clinical application and drug resistance mechanism of gemcitabine - Frontiers. (n.d.). [Link]
-
The viral polymerase inhibitor 2'-C-methylcytidine inhibits Norwalk virus replication and protects against norovirus-induced diarrhea and mortality in a mouse model - PubMed. (n.d.). [Link]
-
HepG2 cells mount an effective antiviral interferon-lambda based innate immune response to hepatitis C virus infection - PubMed. (n.d.). [Link]
-
Gemcitabine - Wikipedia. (n.d.). [Link]
-
Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs - NIH. (n.d.). [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - NIH. (2022-03-30). [Link]
-
Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. (n.d.). [Link]
-
Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - NIH. (n.d.). [Link]
-
Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. (n.d.). [Link]
-
Upgrading cytochrome P450 activity in HepG2 cells co-transfected with adenoviral vectors for drug hepatotoxicity assessment - PubMed. (n.d.). [Link]
-
What is the mechanism of Sofosbuvir? - Patsnap Synapse. (2024-07-17). [Link]
-
Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed - NIH. (n.d.). [Link]
-
INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf - NIH. (n.d.). [Link]
-
Transcriptional Activation of Stress Genes and Cytotoxicity in Human Liver Carcinoma (HepG 2 ) Cells Exposed to Pentachlorophenol - MDPI. (n.d.). [Link]
-
Sofosbuvir - Wikipedia. (n.d.). [Link]
-
Comparison of EC50-72h (µg/mL) for drugs tested on two cell lines and by four assays. (n.d.). [Link]
-
Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC. (n.d.). [Link]
-
Physiologically relevant oxygen tensions differentially regulate hepatotoxic responses in HepG2 cells - PubMed. (2021-03-31). [Link]
-
Cytotoxic assessment of liver cancer cells (HepG2) with raw, functionalized multiwalled carbon nanotubes and their - Journal of King Saud University - Science. (2021-04-18). [Link]
-
The cytotoxic potential of the indicated anticancer agents on the HepG2 and stem cells. (n.d.). [Link]
-
Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC. (n.d.). [Link]
-
Cytotoxicity and transcriptional activation of stress genes in human liver carcinoma (HepG2) cells exposed to iprodione - PubMed. (n.d.). [Link]
-
Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). [Link]
-
The Cytotoxic Effect of Thymoquinone Enhance on HepG2 Cell Line due to Induction of Fenton Reaction by Hydrogen Peroxide: An In Vitro and In Silico Study - NIH. (n.d.). [Link]
-
Genotoxic Effects of Cylindrospermopsin, Microcystin-LR and Their Binary Mixture in Human Hepatocellular Carcinoma (HepG2) Cell Line - PubMed. (2020-12-08). [Link]
-
HepGentox: a novel promising HepG2 reportergene-assay for the detection of genotoxic substances in complex mixtures - PMC. (n.d.). [Link]
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- 1. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HepG2 cells mount an effective antiviral interferon-lambda based innate immune response to hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The viral polymerase inhibitor 2'-C-methylcytidine inhibits Norwalk virus replication and protects against norovirus-induced diarrhea and mortality in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upgrading cytochrome P450 activity in HepG2 cells co-transfected with adenoviral vectors for drug hepatotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 10. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 11. INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 13. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 15. Gemcitabine - Wikipedia [en.wikipedia.org]
- 16. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 2'-C-Methyl 5'-Cytidylic Acid
[1]
Part 1: Executive Safety Directive
Do not treat 2'-C-Methyl 5'-Cytidylic Acid as standard organic waste. [1]
While this compound (a phosphorylated derivative of 2'-C-Methylcytidine) is not typically classified as an EPA P-listed or U-listed acute toxin by CAS number alone, its mechanism of action defines its disposal requirements.[1] As a chain-terminating nucleotide analog , it functions by inhibiting RNA polymerase (specifically viral RdRp).[2]
The Critical Risk: Standard autoclaving deactivates biological agents (viruses/bacteria) but does not destroy this chemical . If you autoclave media containing this analog and pour it down the drain, you are releasing a heat-stable polymerase inhibitor into the watershed.
Immediate Operational Rule: Segregate all waste streams containing this compound for high-temperature incineration or chemical deactivation prior to disposal.
Part 2: Hazard Characterization & Causality
To dispose of this chemical safely, you must understand why it is dangerous. This is not a simple corrosive or flammable solvent; it is a "Trojan Horse" molecule designed to mimic natural cytidine and jam replication machinery.
Physicochemical & Toxicological Profile[1]
| Parameter | Specification | Operational Implication |
| Chemical Nature | Nucleotide Analog (Phosphorylated) | Highly water-soluble; mimics endogenous metabolites.[1] |
| Mechanism | RNA Polymerase Inhibition (Chain Terminator) | Potential mutagen/teratogen.[1] Interacts with enzymatic machinery. |
| Thermal Stability | High (Heat Stable) | Autoclaving is ineffective for chemical destruction.[1] |
| Bio-accumulation | Low (Water Soluble) | Rapidly disperses in aqueous systems; hard to contain if spilled.[1] |
| Target Organs | Liver, Bone Marrow | Chronic exposure risk; use double-gloving protocols.[1] |
Part 3: Waste Stream Management Protocols
Workflow 1: Solid Waste (Pure Compound)
Applicability: Expired lyophilized stocks, weighing boat residues, contaminated gloves.
The "Why": Solid dust is the highest concentration vector. Inhalation poses a direct respiratory and systemic threat.
-
Containment: Place all solids directly into a transparent, sealable bag (e.g., Ziploc) inside the fume hood. Do not throw loose powder into the main bin.
-
Segregation: Transfer the sealed bag into a RCRA-compliant Hazardous Waste Container labeled "Toxic Solid Organic."
-
Labeling: Explicitly write: "Contains Nucleotide Analog: this compound. Polymerase Inhibitor."[1][3]
-
Disposal Path: Incineration only. Do not landfill.
Workflow 2: Liquid Waste (Aqueous/HPLC)
Applicability: Stock solutions, HPLC effluent.
The "Why": Aqueous solutions can easily penetrate skin and gloves.
-
Collection: Collect in a dedicated carboy labeled "Aqueous Toxic Waste."
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid), which could react unpredictably with the phosphate group or the organic base.
-
pH Adjustment: Maintain pH between 6–8 to prevent volatile degradation products, though the molecule is relatively stable.
-
Disposal Path: Commercial chemical waste service for incineration/fuel blending.
Workflow 3: Dual-Hazard Waste (Cell Culture Media)
Applicability: Viral assays (e.g., HCV replicon assays) containing both the virus and the drug.
The "Why": This is the most common error point. Researchers autoclave the waste to kill the virus, then dump it. This is a violation. You must neutralize the biohazard without releasing the chemical.
-
Chemical Deactivation (The "Kill Step"):
-
Add Sodium Hypochlorite (Bleach) to the liquid waste to a final concentration of 10% .
-
Note: Bleach effectively deactivates enveloped RNA viruses (HCV) and oxidizes the nucleotide analog structure, breaking the pyrimidine ring.
-
-
Incubation: Allow to sit for 30 minutes minimum.
-
Disposal Decision:
-
Option A (Preferred): Treat the bleached mixture as Chemical Waste . Collect in carboys.
-
Option B (If permitted by local EHS): After 30 minutes, the mixture may be sewered with copious water only if local regulations permit trace bleached organics. I strongly recommend Option A.
-
Part 4: Visualized Workflows (Graphviz)
Diagram 1: Waste Stream Decision Matrix
This diagram illustrates the critical decision points for segregating waste based on physical state and biological contamination.
Caption: Decision matrix for segregating pure chemical waste from bio-contaminated media. Note the prohibition on autoclaving as a primary destruction method for the chemical.
Diagram 2: Benchtop Decontamination Protocol
This workflow details the cleanup procedure for a spill or routine bench cleaning.
Caption: Step-by-step decontamination protocol ensuring oxidation of the nucleotide analog followed by removal of corrosive residues.
Part 5: Regulatory & Compliance Framework
EPA (RCRA) Classification
While this compound is not explicitly P-listed, it falls under the "Prudent Practice" guidelines for novel bioactive compounds.[1]
-
Waste Code: If testing shows toxicity, it may carry a characteristic code.[4] In the absence of TCLP data, manage as Non-Regulated Hazardous Waste (NRHW) destined for incineration.
-
Generator Status: Ensure your lab's monthly generation limits (VSQG, SQG, LQG) account for the weight of the aqueous media if you are collecting it all as chemical waste.
OSHA Laboratory Standard (29 CFR 1910.1450)[5]
-
Hygiene Plan: Your Chemical Hygiene Plan (CHP) must designate a "Designated Area" for the use of this substance (e.g., a specific fume hood).
-
Signage: "Caution: Potent Antiviral Agent / Polymerase Inhibitor in Use."
References
-
National Institutes of Health (NIH). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules.[5] (Section IV-B-7: Disposal).[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation Manual).[4] [Link]
-
PubChem. 2'-C-Methylcytidine Compound Summary (Parent Nucleoside). (Toxicity and Bioactivity Data). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 8: Management of Waste). [Link]
Personal protective equipment for handling 2'-C-Methyl 5'-Cytidylic Acid
Part 1: Executive Safety Assessment
2'-C-Methyl 5'-Cytidylic Acid is a modified nucleotide analog. While often classified under general "Caution" in basic Safety Data Sheets (SDS) due to a lack of comprehensive toxicological data, it must be handled as a Pharmacologically Active Substance (PAS) .
The "Why" Behind the Protocol (Scientific Integrity)
Unlike standard laboratory reagents, this compound is designed to mimic endogenous cytidine triphosphate (CTP) after intracellular phosphorylation. Its primary mechanism of action is viral RNA polymerase inhibition (chain termination).[1]
-
Critical Risk: Although 2'-C-methyl modifications are designed for viral specificity, off-target effects on human mitochondrial RNA polymerase (POLRMT) are a documented risk class for nucleoside analogs.
-
Bioavailability: As a monophosphate acid, the compound is highly polar and does not cross intact skin easily. However, inhalation of dust or accidental injection bypasses cellular uptake barriers, posing a systemic risk.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. The choice of PPE depends on the state of matter and the solvent vehicle used.
Hand Protection: Glove Permeation Data
Nucleotide analogs are frequently dissolved in DMSO or water. Standard nitrile gloves degrade rapidly in DMSO, carrying the dissolved compound through the glove barrier.
| Solvent Vehicle | Recommended Glove Material | Thickness (mil) | Est. Breakthrough Time | Protocol |
| Dry Solid (Powder) | Nitrile (Standard) | 4-5 mil | > 480 min | Single pair. Change if contaminated. |
| Aqueous Solution | Nitrile (Standard) | 4-5 mil | > 480 min | Single pair. Immediate change upon splash. |
| DMSO Solution | Double Gloving Required | Inner: 4 milOuter: 5-8 mil | < 15 min (Single)> 60 min (Double) | CRITICAL: If DMSO touches the outer glove, change immediately. |
| Methanol/Ethanol | Nitrile (High Grade) | > 5 mil | 30-60 min | Change immediately upon splash. |
Respiratory & Ocular Protection[3][4][5]
-
Solid Handling (Weighing): The primary risk is electrostatic dust generation.
-
Primary Control: Fume Hood or Biosafety Cabinet (Class II).
-
Secondary Control: If weighing outside a hood (not recommended), a P100/N95 particulate respirator is mandatory.
-
-
Ocular: Safety glasses with side shields are minimum.[2] Chemical splash goggles are required if vortexing or sonicating solutions outside a containment device.
Part 3: Operational Workflow & Logic
The following diagram illustrates the decision-making process for safe handling based on the compound's state.
Figure 1: Decision logic for PPE selection and handling workflows based on physical state and solvent compatibility.
Part 4: Step-by-Step Handling Protocols
Protocol A: Safe Weighing of Powders
Context: this compound is often hygroscopic and prone to static charge, leading to "fly-away" powder that contaminates surfaces.
-
Engineering Setup: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing anti-static gun on the weighing boat and the container before opening. This prevents the powder from repelling off the spatula.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: After weighing, wipe the balance area with a 10% bleach solution (deactivates biologicals) followed by 70% ethanol (removes residue).
Protocol B: Solubilization & Storage
-
Vehicle Selection: If using DMSO , acknowledge that DMSO penetrates skin instantly.
-
Dissolution: Add solvent to the vial containing the weighed solid (do not dump solid into solvent). Vortex inside the fume hood.
-
Aliquotting: Immediately aliquot into single-use screw-cap cryovials. Avoid multiple freeze-thaw cycles, which can degrade the phosphate group.
-
Labeling: Labels must indicate "Bioactive - Polymerase Inhibitor."
Part 5: Disposal & Emergency Response
Waste Management
Because this compound is a nucleotide analog with potential biological activity, it cannot be disposed of in the general trash or down the drain.
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated Yellow Chemical/Biohazard Burn Bin for incineration.
-
Liquid Waste: Collect in a "Bioactive Organic" waste stream. Do not mix with oxidizing acids (like nitric acid) to prevent uncontrolled reactions.
Accidental Exposure
-
Inhalation: Move to fresh air immediately. The primary concern is irritation of the upper respiratory tract.
-
Skin Contact (Aqueous): Wash with soap and water for 15 minutes.
-
Skin Contact (DMSO solution): This is the highest risk scenario.
-
Do not scrub (this increases absorption).
-
Rinse gently with copious amounts of water for 20 minutes.
-
Seek medical evaluation, providing the SDS and noting the carrier solvent was DMSO.
-
References
-
National Institutes of Health (NIH) - PubChem. Cytidine 5'-monophosphate (Compound Summary). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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